5-Fluoro-2-methoxyaniline hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
5-fluoro-2-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXVFYUNWRUFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673788 | |
| Record name | 5-Fluoro-2-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-83-0 | |
| Record name | Benzenamine, 5-fluoro-2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluoro-2-methoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. Within this context, 5-Fluoro-2-methoxyaniline and its hydrochloride salt have emerged as pivotal intermediates, particularly in the synthesis of targeted cancer therapies. This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxyaniline hydrochloride, encompassing its chemical identity, synthesis, applications in drug development, and critical safety information.
Core Compound Identification and Properties
A critical first step in working with any chemical entity is the unambiguous identification through its Chemical Abstracts Service (CAS) number. It is important to distinguish between the free base and its hydrochloride salt, as they have distinct CAS numbers and may exhibit different physical properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 5-Fluoro-2-methoxyaniline | 1978-39-8 | C₇H₈FNO | 141.14 g/mol |
| This compound | 326-83-0 | C₇H₉ClFNO | 177.61 g/mol [1][2] |
The free base, 5-Fluoro-2-methoxyaniline, typically presents as a dark brown liquid, while the hydrochloride salt is a solid.[3] The presence of the hydrochloride salt enhances the compound's stability and water solubility, which can be advantageous in certain synthetic applications.
Synthesis and Mechanistic Considerations
The synthesis of 5-Fluoro-2-methoxyaniline and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common strategy involves the nitration of a substituted aniline, followed by reduction of the nitro group.
A representative synthetic pathway is the nitration of 4-fluoro-2-methoxyaniline.[4] This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity of the nitration. The resulting nitro intermediate is then reduced to the corresponding aniline.
While a detailed, publicly available, step-by-step protocol for the direct synthesis of this compound is not readily found in the reviewed literature, a general and logical approach would involve the synthesis of the free base followed by treatment with hydrochloric acid.
General Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound.
The Critical Role in Drug Development: A Gateway to Kinase Inhibitors
5-Fluoro-2-methoxyaniline is a crucial building block in the synthesis of numerous pharmacologically active compounds, most notably in the development of kinase inhibitors for cancer therapy.[3] The substitution pattern of the aniline ring, featuring both a fluorine atom and a methoxy group, provides a versatile scaffold for further chemical modifications.
Case Study: Osimertinib (Tagrisso®)
A prominent example of the application of a closely related precursor, 4-fluoro-2-methoxyaniline, is in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[5][6][7] Osimertinib is used for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.
The synthesis of Osimertinib involves the coupling of a pyrimidine core with a substituted aniline. The 4-fluoro-2-methoxyaniline moiety is a key component of one of the critical intermediates in this multi-step synthesis.[5]
References
- 1. 326-83-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Osimertinib mesylate synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to 5-Fluoro-2-methoxyaniline Hydrochloride: Nomenclature, Properties, and Synthetic Applications
This guide provides an in-depth analysis of 5-Fluoro-2-methoxyaniline hydrochloride, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will dissect its nomenclature, explore its physicochemical properties, and detail its applications with field-proven insights into experimental design and execution.
Part 1: Nomenclature and Identification: Establishing a Foundational Identity
Accurate identification is the bedrock of reproducible science. 5-Fluoro-2-methoxyaniline and its hydrochloride salt are identified by several names and registry numbers. The hydrochloride salt is the most commonly used form in synthesis due to its enhanced stability and handling characteristics compared to the free base, which is an oil.
The primary identifiers are:
The parent compound, the free aniline base, is identified as:
-
Systematic Name: 5-Fluoro-2-methoxyaniline
-
PubChem Compound ID: 223105[3]
A variety of synonyms are used across literature and commercial listings, primarily referring to the free base. Understanding these is crucial for comprehensive literature searches. The most common synonyms include:
-
2-Amino-4-fluoroanisole
-
5-Fluoro-2-methoxybenzenamine[3]
-
5-Fluoro-o-anisidine[4]
-
2-Amino-4-fluoro-1-methoxybenzene
-
3-Fluoro-6-methoxyaniline[3]
The following diagram illustrates the relationship between the hydrochloride salt, the free base, and its key identifiers and synonyms.
Caption: Nomenclature and identifier map for the subject compound.
Part 2: Physicochemical Properties and Safety Profile
A thorough understanding of a compound's properties is essential for process development, safety, and successful experimental outcomes. The data below is primarily for the free base, as it dictates the reactivity of the molecule.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO (Free Base) C₇H₉ClFNO (HCl Salt) | PubChem[3], SCBT[2] |
| Molecular Weight | 141.14 g/mol (Free Base) 177.60 g/mol (HCl Salt) | PubChem[3], SCBT[2] |
| Appearance | Dark brown liquid (Free Base) | Chem-Impex[5] |
| Boiling Point | 90 °C at 760 mmHg | Sigma-Aldrich[4] |
| Density | 1.1981 g/mL at 25 °C | Sigma-Aldrich[4] |
| Refractive Index | n20/D 1.5438 | Sigma-Aldrich[4] |
| InChIKey | VYZUBHRSGQAROM-UHFFFAOYSA-N | PubChem[3] |
Safety and Handling
5-Fluoro-2-methoxyaniline and its hydrochloride salt are hazardous substances that must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
GHS Hazard Classification (Free Base):
-
Pictograms: Danger
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Self-Validating Protocol Insight: Always consult the most recent Safety Data Sheet (SDS) from your specific supplier before use, as hazard classifications and handling advice can vary.[6][7] The hydrochloride salt is generally a solid and less volatile, making it preferable for weighing and handling to minimize inhalation risk.
Part 3: Core Reactivity and Applications in Synthesis
The utility of this compound lies in the specific reactivity conferred by its substituents. The electron-donating methoxy group (ortho) and the electron-withdrawing but ortho-para directing fluorine atom (meta) create a unique electronic environment on the aniline ring. The primary reactive site is the nucleophilic amine group.
This compound serves as a critical building block in multi-step syntheses for:
-
Pharmaceuticals: It is a key intermediate in the synthesis of agents such as 5-HT3 receptor antagonists and inhibitors for botulinum neurotoxin.[8] The fluorine atom is often incorporated to improve metabolic stability and binding affinity of the final drug candidate.[5]
-
Agrochemicals: It is used in the development of advanced herbicides and fungicides.[5]
-
Material Science: The compound can be employed in creating specialty polymers with enhanced thermal stability.[5]
The amine group readily participates in standard transformations such as acylation, amidation, sulfonylation, and diazotization, making it a versatile precursor for a wide range of more complex molecules.
Part 4: Exemplar Experimental Protocol: Amide Coupling
To illustrate its practical use, we provide a detailed protocol for a standard amide coupling reaction, a fundamental transformation in pharmaceutical chemistry. This protocol synthesizes N-(5-fluoro-2-methoxyphenyl)acetamide, a common next-step intermediate.
Causality Behind Choices:
-
Reagent: this compound is used for its stability. A base (Triethylamine, TEA) is required to neutralize the hydrochloride and liberate the free, nucleophilic aniline in situ.
-
Acylating Agent: Acetic anhydride is a cost-effective and highly reactive agent suitable for this straightforward acylation.
-
Solvent: Dichloromethane (DCM) is chosen for its inertness and ability to dissolve both the starting material and reagents.
-
Workup: The aqueous workup (water wash, NaHCO₃ wash, brine wash) is a self-validating system to remove the TEA-hydrochloride salt, excess acetic acid, and any water-soluble impurities, ensuring the purity of the final product.
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.78 g, 10.0 mmol).
-
Dissolution: Add Dichloromethane (DCM, 40 mL) and stir to suspend the solid.
-
Base Addition: Cool the flask in an ice bath (0 °C). Slowly add triethylamine (TEA) (2.9 mL, 21.0 mmol, 2.1 eq.) via syringe. The solid should dissolve as the free aniline is formed.
-
Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.04 mL, 11.0 mmol, 1.1 eq.) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water. Shake and separate the layers.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, then 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
The following workflow diagram visualizes this experimental process.
Caption: Experimental workflow for a typical amide coupling reaction.
References
- 1. This compound | CAS#:326-83-0 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. 5-Fluoro-2-methoxyaniline | C7H8FNO | CID 223105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-2-methoxyaniline 97 1978-39-8 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
A Technical Guide to 5-Fluoro-2-methoxyaniline Hydrochloride: Structure, Properties, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxyaniline hydrochloride, a key chemical intermediate in various high-value synthetic applications. The document details the compound's precise molecular structure and weight, summarizes its essential physicochemical properties, and explores its significant roles in pharmaceutical and agrochemical research. By elucidating its synthetic pathways and outlining critical safety protocols, this guide serves as an essential resource for professionals engaged in chemical synthesis and drug development. The strategic incorporation of fluorine and methoxy functional groups enhances the compound's utility as a versatile building block for creating complex, biologically active molecules.[1]
Compound Identification and Core Properties
The fundamental characteristics of this compound are summarized below, providing a quick reference for researchers.
| Property | Data | Source(s) |
| Chemical Name | This compound | [2][3][4] |
| Synonym(s) | 2-Amino-4-fluoroanisole hydrochloride | [5] |
| CAS Number | 326-83-0 | [2][4][6] |
| Molecular Formula | C₇H₈FNO·HCl | [2] |
| Molecular Weight | 177.6 g/mol | [2] |
Molecular Structure and Physicochemical Characterization
Structural Analysis
This compound consists of a benzene ring substituted with three functional groups that dictate its chemical reactivity and utility.
-
Aniline Core: The primary amine group (-NH₂) attached to the benzene ring is the basic site of the molecule. In the hydrochloride salt form, this amine is protonated to form an anilinium ion (-NH₃⁺), which is stabilized by a chloride counter-ion (Cl⁻).
-
Methoxy Group (-OCH₃): Located at the 2-position (ortho to the amine), this electron-donating group influences the electronic properties of the aromatic ring.
-
Fluorine Atom (-F): Positioned at the 5-position (meta to the amine), the fluorine atom significantly alters the molecule's properties. The inclusion of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.[1][7]
The combination of these groups makes the molecule a valuable and versatile intermediate in organic synthesis.[1]
Molecular Visualization
The following diagram illustrates the chemical structure of this compound, highlighting the arrangement of its functional groups and the ionic nature of the hydrochloride salt.
Caption: Molecular structure of this compound.
Physicochemical Properties of the Free Base
While the hydrochloride salt is typically a solid, detailed physical properties are more commonly reported for its free base form, 5-Fluoro-2-methoxyaniline (CAS: 1978-39-8).
-
Appearance: Colorless to light yellow or dark brown liquid.[1][5]
-
Molecular Weight (Free Base): 141.14 g/mol .[1]
-
Boiling Point: 90 °C at 760 mmHg.
-
Density: Approximately 1.198 g/mL at 25 °C.
-
Refractive Index: ~1.5438 at 20 °C.
Synthesis and Characterization Workflow
Synthetic Pathway Rationale
A common and efficient method for preparing substituted anilines is through the chemical reduction of the corresponding nitroaromatic compound. This transformation is highly reliable and is a cornerstone of industrial and laboratory synthesis.
-
Causality of Reagent Choice: The starting material, such as 4-fluoro-2-methoxy-1-nitrobenzene, is often commercially available. The reduction of the nitro group (-NO₂) to a primary amine (-NH₂) can be achieved using various methods, but catalytic hydrogenation is frequently preferred for its high yield and clean reaction profile. Catalysts like Raney Nickel are chosen for their high activity and selectivity, efficiently facilitating the reaction with molecular hydrogen.[8]
-
Formation of Hydrochloride Salt: The resulting free base aniline is often a liquid that can be sensitive to air oxidation. Converting it to the hydrochloride salt serves two primary purposes: it creates a more stable, solid material that is easier to handle and purify, and it enhances solubility in certain polar solvents. This is achieved by treating the free base with hydrochloric acid.
Experimental Protocol: Synthesis
The following protocol is a representative, step-by-step methodology for the synthesis of this compound from its nitro precursor.
-
Reduction of the Nitro Group:
-
Charge a hydrogenation vessel with 4-fluoro-2-methoxy-1-nitrobenzene and a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of Raney Nickel (~5-10% by weight) to the mixture under an inert nitrogen atmosphere to prevent premature reaction with air.[8]
-
Seal the vessel and purge it with nitrogen, followed by pressurizing with hydrogen gas to approximately 3-4 kg/cm ².
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.
-
-
Isolation of the Free Base:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude 5-Fluoro-2-methoxyaniline free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude aniline in a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in a solvent) to the stirred solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Stir the resulting slurry for a period to ensure complete precipitation, then collect the solid product by filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum to yield the final product.
-
Purity and Identity Validation
To ensure the integrity of the synthesized compound, a self-validating system of analytical checks is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be acquired. The resulting spectra should confirm the presence of all expected protons and carbons, with chemical shifts and coupling constants consistent with the structure of 5-Fluoro-2-methoxyaniline. For example, the aromatic protons will show characteristic splitting patterns due to coupling with each other and with the fluorine atom.
-
Mass Spectrometry (MS): Analysis by MS should show a molecular ion peak corresponding to the mass of the protonated free base [M+H]⁺ at m/z 142.1, confirming the molecular weight.
-
Purity Analysis: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a target purity of >98% for most research applications.
Applications in Research and Development
5-Fluoro-2-methoxyaniline is a valuable building block due to the unique properties imparted by its functional groups.
-
Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of diverse pharmaceutical agents.[1] It is particularly useful in the development of anti-cancer drugs, where fluorinated compounds often exhibit enhanced biological activity.[1] A structurally related compound, 4-Fluoro-2-methoxy-5-nitroaniline, is a critical intermediate for synthesizing Mereletinib, an inhibitor of the BRAF kinase mutant implicated in various cancers.[9]
-
Agrochemicals: It is employed in the formulation of modern agrochemicals, including effective herbicides and fungicides, contributing to improved crop protection.[1][10]
-
Material Science: The compound is used to produce specialty polymers and resins. Its incorporation can lead to materials with enhanced thermal stability and chemical resistance.[1][10]
-
Analytical Chemistry: It can also function as a reagent in various analytical methods, such as chromatography, to aid in the detection of other substances.[1][10]
Safety, Handling, and Storage
Proper handling of 5-Fluoro-2-methoxyaniline and its hydrochloride salt is essential due to its potential hazards.
-
Hazard Identification: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin irritation and serious eye irritation.[5] The respiratory system is a potential target organ.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with a suitable filter (e.g., type ABEK) is required.
-
Handling: This material should only be handled by personnel trained in managing potentially hazardous chemicals. Avoid direct contact with skin and eyes and prevent inhalation of dust or vapors.
-
Storage: Store the container tightly closed in a cool, dark, and dry place. As the free base can be sensitive to air, storing under an inert gas like nitrogen or argon is recommended to maintain its quality.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. parchem.com [parchem.com]
- 4. This compound | CAS#:326-83-0 | Chemsrc [chemsrc.com]
- 5. 5-Fluoro-2-methoxyaniline | 1978-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 326-83-0 [chemicalbook.com]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 9. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
Physical and chemical properties of 5-Fluoro-2-methoxyaniline hydrochloride
This guide provides a comprehensive overview of the physical and chemical properties of 5-Fluoro-2-methoxyaniline hydrochloride, a versatile building block in modern medicinal and agricultural chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Section 1: Introduction and Strategic Importance
This compound is a substituted aniline derivative that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules.[1][2][3] Its structure, featuring a fluorine atom and a methoxy group on the aniline core, imparts unique electronic and steric properties that are highly advantageous in the design of novel therapeutic agents and agrochemicals.[1][4]
The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[4][5] The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring, making this compound a valuable precursor for a range of chemical transformations.[6][7] Consequently, this compound serves as a crucial starting material in the development of anti-cancer agents, herbicides, and fungicides.[1]
Caption: Chemical structure of this compound.
Section 2: Physicochemical Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in synthesis and formulation. The hydrochloride salt form generally enhances stability and solubility in aqueous media compared to the free base.
| Property | Value | Source(s) |
| CAS Number | 326-83-0 | [8][9] |
| Molecular Formula | C₇H₈FNO·HCl | [8] |
| Molecular Weight | 177.6 g/mol | [8] |
| Appearance | Off-white to light reddish-brown solid | [10] |
| Melting Point | 81 - 85 °C | [11] |
| Boiling Point | 90 °C / 760 mmHg (for free base) | [12][13] |
| Solubility | Sparingly soluble in water. Soluble in ethanol, diethyl ether, acetone, and benzene. | [10] |
| pKa | 3.52 ± 0.10 (Predicted for free base) | [13] |
Insight for the Bench Scientist: The predicted pKa of the anilinium ion suggests that the compound will be protonated at physiological pH. This is a critical consideration in designing reactions and purification strategies, as the solubility and reactivity will be pH-dependent. The relatively low boiling point of the free base indicates that it can be purified by distillation, although care must be taken to avoid decomposition.[12][14][13]
Section 3: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the ammonium protons. The coupling of the aromatic protons with the fluorine atom will result in characteristic splitting patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms bonded to fluorine and the methoxy group will have characteristic chemical shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching of the aromatic ring and methoxy group, C-N stretching, and C-O stretching. The C-F bond will also have a characteristic absorption in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the free base (C₇H₈FNO) and fragmentation patterns characteristic of the molecule's structure.
Experimental Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.[15] The choice of solvent is crucial; DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve the sample and provide a clear spectrum.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary for complete dissolution.
-
Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.
Caption: A streamlined workflow for preparing and analyzing a sample via NMR spectroscopy.
Section 4: Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its functional groups: the anilinium ion, the electron-donating methoxy group, and the electron-withdrawing fluorine atom.
The amino group is a strong activating, ortho-, para-director in electrophilic aromatic substitution reactions.[7][16][17] However, in its protonated (anilinium) form, it becomes a deactivating, meta-directing group.[6] This dual reactivity allows for selective transformations by controlling the reaction pH.
Common Reactions:
-
Acylation: The amino group can be acylated to form an amide. This is a common strategy to protect the amino group and modulate its activating effect, allowing for more controlled electrophilic aromatic substitution reactions.[16][18]
-
Diazotization: Primary arylamines react with nitrous acid to form stable arenediazonium salts.[18] These salts are versatile intermediates that can undergo a variety of substitution reactions (Sandmeyer reaction) to introduce a wide range of functional groups onto the aromatic ring.[18]
-
Electrophilic Aromatic Substitution: Under appropriate conditions, the aromatic ring can undergo reactions such as halogenation, nitration, and sulfonation. The directing effects of the methoxy and fluoro substituents will influence the position of substitution.
Caption: A simplified diagram illustrating the key steps of the Sandmeyer reaction.
Section 5: Applications in Drug Discovery and Agrochemicals
The unique substitution pattern of 5-Fluoro-2-methoxyaniline makes it a valuable scaffold in the synthesis of biologically active molecules.
-
Pharmaceuticals: It serves as a key building block for various pharmaceuticals, particularly in the development of anti-cancer agents.[1] The presence of the fluoro and methoxy groups can enhance the biological activity of the final compound.[1]
-
Agrochemicals: This compound is utilized in the formulation of effective herbicides and fungicides.[1] The incorporation of fluorine can lead to increased potency and improved environmental profiles of agricultural products.[4]
Section 6: Safety and Handling
This compound is considered hazardous and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[19][20][21] It can cause skin and serious eye irritation.[19][20]
-
Handling: Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[20] Wash hands thoroughly after handling.[11][19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][19] Keep away from incompatible materials such as strong oxidizing agents.[11]
In case of accidental exposure, seek immediate medical attention and follow the first-aid measures outlined in the Safety Data Sheet (SDS).[9]
Section 7: References
-
5-Fluoro-2-methoxyaniline - Chem-Impex. --INVALID-LINK--
-
This compound | CAS 326-83-0 | SCBT. --INVALID-LINK--
-
Reactions of Aniline - Chemistry Steps. --INVALID-LINK--
-
This compound (Cas 22510-10-7) - Parchem. --INVALID-LINK--
-
Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. --INVALID-LINK--
-
20.7: Reactions of Arylamines - Chemistry LibreTexts. --INVALID-LINK--
-
Electrophilic Substitution Reaction of Anilines - BYJU'S. --INVALID-LINK--
-
This compound | CAS#:326-83-0 | Chemsrc. --INVALID-LINK--
-
This compound | 326-83-0 - ChemicalBook. --INVALID-LINK--
-
5-Fluoro-2-methoxyaniline 97 1978-39-8 - Sigma-Aldrich. --INVALID-LINK--
-
24.8: Reactions of Arylamines - Chemistry LibreTexts. --INVALID-LINK--
-
1978-39-8(5-Fluoro-2-methoxyaniline) Product Description - ChemicalBook. --INVALID-LINK--
-
5-Fluoro-2-methoxyaniline - ChemicalBook. --INVALID-LINK--
-
2-Fluoro-5-methoxyaniline | 62257-15-2 | FF66275 - Biosynth. --INVALID-LINK--
-
How is 4-fluoro-2-Methoxy-5-nitroaniline prepared and used? - FAQ - Guidechem. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--
-
5-Fluoro-2-methoxyaniline 1978-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. --INVALID-LINK--
-
4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works - ChemicalBook. --INVALID-LINK--
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--
-
Fluorine in drug discovery: Role, design and case studies. --INVALID-LINK--
-
2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. --INVALID-LINK--
-
4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
p-Anisidine - Wikipedia. --INVALID-LINK--
-
2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum - ChemicalBook. --INVALID-LINK--
-
5-Fluoro-2-methoxyaniline 1978-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC). --INVALID-LINK--
-
5-Fluoro-2-methoxyaniline 1978-39-8 | TCI Deutschland GmbH. --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-5-methoxyaniline | 62257-15-2 | FF66275 [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. scbt.com [scbt.com]
- 9. This compound | CAS#:326-83-0 | Chemsrc [chemsrc.com]
- 10. p-Anisidine - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. 5-氟-2-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 5-Fluoro-2-methoxyaniline price,buy 5-Fluoro-2-methoxyaniline - chemicalbook [chemicalbook.com]
- 14. 1978-39-8 CAS MSDS (5-Fluoro-2-methoxyaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum [chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. byjus.com [byjus.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. fishersci.com [fishersci.com]
- 20. 5-Fluoro-2-methoxyaniline | 1978-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 21. 5-Fluoro-2-methoxyaniline | 1978-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Fulcrum of Fluorination: A Technical Guide to 5-Fluoro-2-methoxyaniline Hydrochloride in Modern Research
Abstract
In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. 5-Fluoro-2-methoxyaniline hydrochloride, a deceptively simple yet remarkably versatile building block, has emerged as a critical precursor in the development of a diverse array of functional molecules. This technical guide provides an in-depth exploration of the core applications of this compound, moving beyond a mere catalog of uses to elucidate the underlying chemical principles and experimental considerations that drive its utility. We will dissect its pivotal role in the synthesis of targeted oncotherapeutics, its contribution to the burgeoning field of advanced materials, and its application in the creation of next-generation agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview but also actionable, field-proven insights and detailed experimental methodologies.
Introduction: The Strategic Advantage of the Fluoro-Methoxy Aniline Scaffold
This compound (CAS No: 22510-10-7) is an aromatic amine distinguished by the presence of a fluorine atom and a methoxy group on the benzene ring.[1] This specific substitution pattern is not arbitrary; it is a carefully orchestrated arrangement that bestows unique reactivity and desirable properties upon the molecules synthesized from it.
The presence of the fluorine atom, a highly electronegative element, can significantly alter the electronic environment of the aromatic ring, influencing reaction regioselectivity and the pKa of the amine group. Furthermore, fluorine's ability to form strong C-F bonds can enhance the metabolic stability of derivative compounds, a crucial attribute in pharmaceutical development. The methoxy group, an electron-donating substituent, also plays a critical role in directing electrophilic aromatic substitution reactions, often working in concert with the fluorine atom to yield specific isomers.
This guide will navigate through three primary domains where this compound has proven to be an invaluable synthetic intermediate:
-
Medicinal Chemistry: As a cornerstone for the synthesis of kinase inhibitors and other bioactive molecules.
-
Materials Science: As a monomer for the production of high-performance conductive polymers.
-
Agrochemicals: As a precursor for the development of novel herbicides and fungicides.
We will explore the causality behind its use in these fields, providing detailed experimental protocols and visual workflows to empower researchers in their own investigations.
Application in Medicinal Chemistry: Crafting Targeted Therapeutics
The structural motifs present in this compound make it an ideal starting point for the synthesis of complex heterocyclic systems that form the core of many modern pharmaceuticals. Its application is particularly prominent in the development of small-molecule kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Synthesis of a Key Intermediate for Kinase Inhibitors
A prime example of the utility of fluorinated anilines is in the synthesis of intermediates for potent kinase inhibitors like Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The synthesis of a key building block, 4-fluoro-2-methoxy-5-nitroaniline, showcases a strategic, multi-step pathway that leverages the inherent reactivity of the 4-fluoro-2-methoxyaniline precursor.
The following workflow illustrates the transformation of 4-fluoro-2-methoxyaniline to this crucial intermediate.
Caption: Synthetic pathway to a key kinase inhibitor intermediate.
Experimental Protocol: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline
This protocol is adapted from established patent literature and demonstrates a robust method for the synthesis of the target intermediate.
Step 1: Acetylation of 4-Fluoro-2-methoxyaniline
-
To a solution of 4-fluoro-2-methoxyaniline (1.0 eq) in acetic acid, slowly add acetic anhydride (1.2 eq) while maintaining the temperature between 25-35°C.
-
Heat the reaction mixture to 90°C and stir for 3-5 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(4-fluoro-2-methoxyphenyl)acetamide.
Step 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
-
Dissolve the product from Step 1 (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0°C).
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while carefully controlling the temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash with water, and dry to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.
Step 3: Hydrolysis to 4-Fluoro-2-methoxy-5-nitroaniline
-
Suspend the nitrated acetamide (1.0 eq) in methanol.
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Maintain reflux for 3-5 hours until the deprotection is complete.
-
Distill off the methanol under vacuum.
-
Cool the residue and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the final product.
-
Filter the solid, wash with water, and dry to obtain 4-fluoro-2-methoxy-5-nitroaniline.
Table 1: Representative Reagent Quantities and Expected Yields
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 4-Fluoro-2-methoxyaniline | Acetic Anhydride, Acetic Acid | N-(4-fluoro-2-methoxyphenyl)acetamide | 85-95% |
| 2 | N-(4-fluoro-2-methoxyphenyl)acetamide | Nitric Acid, Sulfuric Acid | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 75-85% |
| 3 | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | Hydrochloric Acid, Methanol | 4-Fluoro-2-methoxy-5-nitroaniline | 80-90% |
Application in Materials Science: Engineering Conductive Polymers
The unique electronic properties of fluorinated anilines make them attractive monomers for the synthesis of advanced polymers with tailored functionalities. The incorporation of fluorine into the polyaniline backbone can significantly enhance properties such as solubility, thermal stability, and electrical conductivity.
Synthesis of Fluorinated Polyanilines
Fluorinated polyanilines are typically synthesized via chemical oxidative polymerization. In this process, the aniline monomer is oxidized in an acidic medium, leading to the formation of a conductive polymer. The presence of the fluorine and methoxy substituents on the aniline ring influences the polymerization process and the final properties of the polymer.
Caption: General workflow for the synthesis of fluorinated polyanilines.
Experimental Protocol: Chemical Oxidative Polymerization
-
Dissolve this compound (1.0 eq) in an acidic aqueous solution (e.g., 1 M HCl).
-
Cool the solution in an ice bath.
-
Separately, prepare a solution of an oxidizing agent, such as ammonium persulfate (APS), in the same acidic solution.
-
Slowly add the oxidant solution to the monomer solution with vigorous stirring.
-
Continue stirring for several hours at low temperature to allow for polymerization. A dark precipitate of the polymer will form.
-
Filter the polymer, and wash it sequentially with the acidic solution, water, and methanol to remove unreacted monomer and oligomers.
-
Dry the polymer under vacuum to obtain the doped, conductive form of the fluorinated polyaniline.
Application in Agrochemicals: Designing Modern Crop Protection
The inclusion of fluorine in the molecular structure of pesticides is a well-established strategy to enhance their efficacy and metabolic stability. 5-Fluoro-2-methoxyaniline serves as a valuable precursor for the synthesis of various herbicides and fungicides.
Synthesis of a Polycyclic Pyrazolinone Herbicide Intermediate
While specific, detailed synthetic routes for commercial agrochemicals are often proprietary, patent literature indicates the use of 5-fluoro-2-methoxyaniline in the synthesis of polycyclic pyrazolinone derivatives with herbicidal activity. A plausible synthetic approach involves the diazotization of the aniline followed by a coupling reaction.
Caption: Plausible synthetic route to a herbicide intermediate.
General Experimental Considerations
The synthesis of such agrochemical intermediates requires careful control of reaction conditions, particularly for the diazotization step, which is typically carried out at low temperatures to ensure the stability of the diazonium salt. The subsequent coupling reaction with a suitable pyrazolinone derivative would then yield the desired polycyclic structure.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area or under a chemical fume hood.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
This compound is a testament to the power of strategic molecular design. Its unique combination of a fluorine atom, a methoxy group, and an amine functionality makes it a highly valuable and versatile building block in modern chemical research. From the intricate synthesis of life-saving kinase inhibitors to the production of high-performance conductive polymers and the development of effective agrochemicals, this compound continues to be at the forefront of innovation. The experimental protocols and workflows provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full potential of this remarkable molecule in their own scientific endeavors.
References
The Synthetic Chemist's Compass: A Technical Guide to 5-Fluoro-2-methoxyaniline Hydrochloride in Modern Organic Synthesis
Abstract
5-Fluoro-2-methoxyaniline hydrochloride has emerged as a pivotal structural motif and a versatile building block in contemporary organic synthesis. Its unique electronic properties, arising from the interplay of a nucleophilic amino group, an activating methoxy substituent, and a deactivating-yet-directing fluorine atom, render it an invaluable precursor for a diverse array of complex molecules. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, with a particular focus on its application in the synthesis of heterocyclic scaffolds prevalent in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven insights into key transformations, and furnish detailed protocols for its application in paradigmatic reactions such as the synthesis of quinazolines, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: Unveiling a Privileged Scaffold
5-Fluoro-2-methoxyaniline, often handled as its more stable hydrochloride salt, is an aromatic amine that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[1] The strategic placement of the fluoro and methoxy groups on the aniline core imparts a unique combination of reactivity, solubility, and metabolic stability to its derivatives.[1] The fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pKa of nearby functional groups.[1] Concurrently, the methoxy group, a strong ortho-, para-director, activates the aromatic ring towards electrophilic substitution and can participate in key hydrogen bonding interactions in biological systems.
This guide will navigate the synthetic landscape of this compound, moving beyond a mere catalog of reactions to provide a deeper understanding of why certain synthetic strategies are employed and how the inherent properties of the molecule can be harnessed to achieve specific synthetic goals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 326-83-0 | [2] |
| Molecular Formula | C₇H₉ClFNO | [2] |
| Molecular Weight | 177.61 g/mol | [2] |
| Appearance | Off-white to light brown crystalline powder | Generic observation |
| Boiling Point (free base) | 90 °C at 760 mmHg | [3] |
| Density (free base) | 1.1981 g/mL at 25 °C | [3] |
| Refractive Index (free base, n20/D) | 1.5438 | [3] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.5-12.0 (br s, 3H, -NH₃⁺), 7.20-7.00 (m, 3H, Ar-H), 3.85 (s, 3H, -OCH₃). Note: The broad singlet for the ammonium protons can be exchanged with D₂O. The aromatic region will show complex splitting due to F-H coupling.[4]
-
¹³C NMR (CDCl₃, 100 MHz, free base, predicted): δ 157.0 (d, J = 235 Hz, C-F), 142.6 (d, J = 2 Hz, C-N), 116.1 (d, J = 8 Hz), 115.7 (d, J = 22 Hz), 110.2, 55.8 (-OCH₃). Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant.[5][6][7]
-
Infrared (IR, KBr Pellet, cm⁻¹): ~3400-3300 (N-H stretch), ~2900-2800 (C-H stretch), ~1600 (aromatic C=C stretch), ~1250 (C-O stretch), ~1200 (C-F stretch).[8]
The Chemistry of 5-Fluoro-2-methoxyaniline: Reactivity and Regioselectivity
The synthetic utility of 5-Fluoro-2-methoxyaniline is dictated by the electronic effects of its substituents. The amino group is a strong activating group and an ortho-, para-director. The methoxy group is also a strong activating ortho-, para-director. Conversely, the fluorine atom is a deactivating group due to its strong inductive effect (-I), but it also acts as an ortho-, para-director due to resonance (+R effect).
This confluence of directing effects makes predicting the outcome of electrophilic aromatic substitution reactions a nuanced but critical exercise.
Electrophilic Aromatic Substitution: A Tale of Competing Directors
In an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially add to the positions most activated by the electron-donating groups and where the resulting carbocation intermediate is most stabilized.
-
Amino Group (-NH₂): Directs ortho and para. The para position is C5 (already substituted with F), and the ortho positions are C3 and C1 (already substituted with the amino group itself).
-
Methoxy Group (-OCH₃): Directs ortho and para. The ortho positions are C1 and C3. The para position is C6.
-
Fluoro Group (-F): Directs ortho and para. The ortho positions are C4 and C6. The para position is C2 (already substituted with OCH₃).
Considering these effects in concert:
-
Position C6: Is para to the strongly activating methoxy group and ortho to the fluorine. This position is highly activated.
-
Position C4: Is ortho to the fluorine and meta to the methoxy and amino groups. This position is less activated.
-
Position C3: Is ortho to both the amino and methoxy groups. While electronically activated, it is sterically hindered.
Therefore, electrophilic aromatic substitution is most likely to occur at the C6 position , which benefits from the powerful para-directing effect of the methoxy group and the ortho-directing effect of the fluorine.
Core Synthetic Applications and Protocols
The true value of this compound lies in its application as a versatile starting material for the construction of complex molecular architectures.
Synthesis of Quinazoline Scaffolds: Gateway to Kinase Inhibitors
The 4-anilinoquinazoline core is a well-established pharmacophore in a number of clinically approved tyrosine kinase inhibitors, such as Gefitinib and Lapatinib. 5-Fluoro-2-methoxyaniline serves as a key precursor for the "anilino" portion of these molecules. The general synthetic strategy involves the condensation of the aniline with a 4-chloroquinazoline intermediate.
Exemplary Protocol: Synthesis of a 4-(5-Fluoro-2-methoxyanilino)quinazoline Derivative
This protocol is adapted from established procedures for the synthesis of 4-anilinoquinazolines.[9][10][11]
-
Neutralization of the Hydrochloride Salt: In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent such as isopropanol or a mixture of THF/water. Add a base, such as triethylamine (1.1 eq.) or aqueous sodium bicarbonate, and stir until a clear solution of the free aniline is obtained.
-
Condensation: To the solution of the free aniline, add the 4-chloroquinazoline derivative (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with the reaction solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 4-anilinoquinazoline product.
Palladium-Catalyzed Cross-Coupling Reactions
The amino group of 5-Fluoro-2-methoxyaniline provides a handle for participation in powerful palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination.
Buchwald-Hartwig Amination: This reaction allows for the arylation of the amino group, providing access to diarylamine structures.
Exemplary Protocol: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol is based on general procedures for Buchwald-Hartwig amination.[12][13]
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Addition of Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the aryl bromide (1.0 eq.), 5-Fluoro-2-methoxyaniline (1.2 eq.), and anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Synthesis of Heterocycles via Condensation Reactions
The nucleophilic amino group of 5-Fluoro-2-methoxyaniline readily participates in condensation reactions with carbonyl compounds to form a variety of heterocyclic systems.
Synthesis of Benzimidazoles: Reaction with aldehydes or carboxylic acids (or their derivatives) leads to the formation of the benzimidazole ring system, a common scaffold in medicinal chemistry.
Exemplary Protocol: Synthesis of a 2-Substituted-6-fluoro-5-methoxybenzimidazole
This protocol is adapted from general methods for benzimidazole synthesis.[14][15]
-
Reaction Setup: In a round-bottom flask, dissolve 5-Fluoro-2-methoxyaniline (1.0 eq.) and an aldehyde (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Reaction Conditions: A variety of conditions can be employed. A common method involves heating the mixture in the presence of an oxidizing agent like sodium metabisulfite or in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water. Microwave-assisted synthesis can also significantly accelerate this transformation.
-
Work-up and Purification: The work-up procedure is dependent on the reaction conditions. Typically, the reaction mixture is cooled, and the product is either precipitated by the addition of water or extracted with an organic solvent. Purification is achieved by recrystallization or column chromatography.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
In case of exposure:
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique substitution pattern provides a handle for a wide range of chemical transformations, enabling the efficient construction of complex and biologically relevant molecules. A thorough understanding of its reactivity, particularly the regiochemical outcomes of electrophilic substitution, is key to unlocking its full synthetic potential. The protocols and insights provided in this guide serve as a foundation for researchers to confidently and effectively incorporate this valuable intermediate into their synthetic strategies, paving the way for the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 5-氟-2-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Fluoro-2-methoxyaniline(1978-39-8) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 12. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 13. rsc.org [rsc.org]
- 14. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
The Biological Activity of Fluorinated Aniline Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Imperative of Fluorine in Modern Drug Design
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery and development.[1] This is not a matter of arbitrary substitution, but a strategic decision rooted in the unique and powerful physicochemical properties of the fluorine atom.[2] Its high electronegativity, small van der Waals radius (comparable to hydrogen), and the remarkable strength of the carbon-fluorine bond allow for subtle yet profound modulations of a molecule's biological profile. These alterations can enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity and membrane permeability, ultimately leading to superior pharmacokinetic and pharmacodynamic properties.[1][3] When applied to the versatile aniline scaffold—a prevalent motif in numerous bioactive compounds—fluorination unlocks a vast chemical space with significant therapeutic potential. This guide provides an in-depth exploration of the biological activities of fluorinated aniline compounds, offering insights into their design, evaluation, and mechanistic underpinnings for researchers, scientists, and drug development professionals.
I. The Fluorinated Aniline Scaffold: A Privileged Structure in Medicinal Chemistry
The aniline moiety is a well-established pharmacophore, present in a wide array of approved drugs. However, its susceptibility to metabolic oxidation can lead to the formation of reactive metabolites and associated toxicities.[4] The strategic incorporation of fluorine onto the aniline ring serves as a powerful tool to mitigate these liabilities while enhancing therapeutic efficacy.
Modulation of Physicochemical Properties
The position of fluorine substitution on the aniline ring—ortho, meta, or para—has a distinct impact on the molecule's electronic and steric properties, which in turn governs its biological behavior.
-
pKa and Basicity: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of the aniline nitrogen. This reduction in basicity can improve a compound's oral bioavailability by increasing its membrane permeability.
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.[5] This is a critical parameter in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] By strategically placing fluorine atoms at sites prone to metabolic oxidation, the metabolic stability and half-life of a drug can be significantly increased.[7]
Impact on Target Binding and Conformation
Fluorine's unique properties also influence how a molecule interacts with its biological target.
-
Hydrogen Bonding: The fluorine atom is a weak hydrogen bond acceptor, and its presence can alter the hydrogen bonding network between a ligand and its target protein.[8]
-
Dipole Moments and Electrostatic Interactions: The introduction of fluorine can create or modify molecular dipole moments, leading to more favorable electrostatic interactions within a protein's binding site.
-
Conformational Control: The steric bulk of fluorine, though minimal, can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation that enhances its affinity for the target.
II. Therapeutic Applications of Fluorinated Aniline Compounds
The versatility of the fluorinated aniline scaffold has led to its exploration in a wide range of therapeutic areas.
Anticancer Activity
Fluorinated anilines are integral components of numerous anticancer agents, often acting as kinase inhibitors or antimetabolites.[9]
-
Kinase Inhibition: The aniline moiety is a common hinge-binding motif in kinase inhibitors. Fluorination can enhance the binding affinity and selectivity of these inhibitors for their target kinases.[10] For example, fluorinated anilino-triazolopyrimidine derivatives have shown potent antiproliferative activity by inhibiting tubulin polymerization.[11]
-
Antiproliferative Effects: Novel fluorinated quinoline analogs synthesized from 2-fluoroaniline have demonstrated significant antifungal and antiproliferative activity against various cancer cell lines.[12]
Antimicrobial and Antiviral Activity
The unique properties of fluorinated anilines have also been harnessed in the development of novel antimicrobial and antiviral agents.
-
Antibacterial and Antifungal Properties: Trifluoro-anilines have demonstrated significant antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemo-lyticus.[13] Furthermore, certain fluorinated aniline derivatives have shown promising antifungal activity.[12]
-
Antiviral Potential: The incorporation of fluorine is a common strategy in the design of antiviral drugs, as it can enhance metabolic stability and improve pharmacokinetic profiles.[14] Fluorinated anilines serve as key building blocks in the synthesis of various antiviral compounds.[15][16]
III. Experimental Workflows for Assessing Biological Activity
A thorough evaluation of the biological activity of fluorinated aniline compounds requires a suite of well-defined in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1][17]
Protocol: MTT Assay for Cytotoxicity Testing
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the fluorinated aniline compound in cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a stock solution of the fluorinated aniline compound and create serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[19]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19] Dilute this suspension to achieve the final inoculum concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[19]
-
Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition Assays: In Vitro Kinase Inhibition
For fluorinated anilines designed as enzyme inhibitors, in vitro assays are crucial to determine their potency and selectivity.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Compound Preparation: Prepare serial dilutions of the fluorinated aniline inhibitor in DMSO and then further dilute in the kinase assay buffer.
-
Kinase Reaction Mixture: In a microplate, combine the recombinant kinase, its specific substrate, and the diluted inhibitor or vehicle control.[10]
-
Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the kinase.[10]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP.[10]
-
Incubation: Incubate the reaction at 30°C for a specified time.
-
Reaction Termination and Substrate Capture: Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.[10]
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Detection: Add a scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
IV. Metabolism and Toxicology of Fluorinated Anilines
While fluorination can enhance metabolic stability, it is crucial to understand the metabolic fate and potential toxicities of these compounds.
Metabolic Pathways and Reactive Metabolite Formation
Aniline and its derivatives are known to undergo metabolic activation to form reactive metabolites.[4] The presence and position of fluorine can influence these pathways.
-
Hydroxylation and Defluorination: Cytochrome P450-dependent monooxygenation is a key metabolic pathway. For anilines with a fluorine at the para-position, this can lead to defluorination and the formation of a reactive benzoquinoneimine intermediate.[3][20]
-
Reactive Quinoneimine Formation: The formation of quinoneimines is a significant bioactivation pathway that can lead to covalent binding to cellular macromolecules and subsequent toxicity.[20]
-
Influence of Substitution Pattern: The position of fluorine substitution influences the metabolic pathways. For instance, para-fluorination can directly lead to the formation of benzoquinoneimine, while ortho- and meta-fluorination may result in different metabolic profiles.[20]
Caption: Metabolic activation pathway of para-fluoroaniline.
Toxicological Assessment
A thorough toxicological assessment is essential for any drug candidate. For fluorinated anilines, particular attention should be paid to potential hepatotoxicity and genotoxicity arising from reactive metabolite formation.
-
In Vitro Toxicity: Cytotoxicity assays, such as the MTT assay, provide initial insights into the toxicity of these compounds.
-
Reactive Metabolite Trapping: Assays using trapping agents like glutathione (GSH) can be employed to detect and quantify the formation of reactive metabolites in vitro.[4][21]
-
In Vivo Toxicity Studies: Preclinical in vivo studies in animal models are necessary to evaluate the systemic toxicity, including potential organ damage and carcinogenicity.[22][23]
V. Conclusion and Future Perspectives
Fluorinated aniline compounds represent a rich and versatile class of molecules with significant potential in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical and pharmacological properties, leading to enhanced biological activity and improved drug-like characteristics. A deep understanding of the structure-activity relationships, metabolic pathways, and potential toxicities of these compounds is paramount for their successful development into safe and effective therapeutics. The experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation of novel fluorinated aniline derivatives. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, so too will the opportunities to leverage this remarkable element in the design of next-generation medicines.
References
- 1. clyte.tech [clyte.tech]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. View of Antiviral Activity of Low-Molecular-Weight Fluorinated Compounds Against Influenza A (H1N1) Virus [ojs.microbiolj.org.ua]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. website-static.moldiscovery.com.s3.amazonaws.com [website-static.moldiscovery.com.s3.amazonaws.com]
- 22. aarti-industries.com [aarti-industries.com]
- 23. [PDF] Metabonomic assessment of toxicity of 4‐fluoroaniline, 3,5‐difluoroaniline and 2‐fluoro‐4‐methylaniline to the earthworm Eisenia veneta (rosa): Identification of new endogenous biomarkers | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to Commercial Suppliers of 5-Fluoro-2-methoxyaniline hydrochloride for Research and Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and qualifying 5-Fluoro-2-methoxyaniline hydrochloride (CAS RN: 326-83-0). Navigating the chemical supplier landscape is critical for ensuring the integrity and reproducibility of research. This document offers a technical framework for supplier evaluation, quality control, and application-specific considerations for this versatile fluorinated building block.
Introduction: The Utility of this compound
This compound is a substituted aniline derivative that serves as a key intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring both a fluorine atom and a methoxy group, provides unique electronic properties and steric influences that are highly valuable in medicinal chemistry and materials science.[1][2] The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making it a desirable feature in modern drug discovery programs.[1] The hydrochloride salt form offers improved stability and handling characteristics compared to the free base.
Key Chemical Information:
Part 1: The Commercial Landscape: A Comparative Analysis of Suppliers
The selection of a reliable supplier is paramount for the success of any research project. The market for this compound includes large, well-known distributors and specialized manufacturers. The choice of supplier often depends on the scale of the research, purity requirements, and the need for regulatory compliance documentation. Below is a comparative summary of prominent suppliers.
| Supplier | Typical Purity Grades Offered | Available Quantities | Key Strengths & Considerations |
| Sigma-Aldrich (Merck) | 97% | Gram to Kilogram | Extensive documentation (CoA, SDS), broad portfolio, and strong technical support.[5] |
| Thermo Fisher Scientific (Alfa Aesar) | >98% | Gram to Kilogram | Wide range of research chemicals, reliable supply chain, and good quality control. |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 5g, 25g | High-purity offerings, detailed specifications, and strong presence in the research chemicals market.[6] |
| Santa Cruz Biotechnology | Research Grade | Gram quantities | Primarily focused on biochemicals for research use.[3] |
| Matrix Scientific | Not specified | Gram to Kilogram | Specializes in intermediates for pharmaceutical R&D.[7] |
| Parchem | Not specified | Bulk quantities | Focus on specialty and bulk chemical supply.[8] |
Note: This table is representative and not exhaustive. Researchers should always verify current specifications and availability directly with the supplier.
Part 2: From Selection to Synthesis: A Scientist's Guide to Quality Assessment
Sourcing a chemical is only the first step. Verifying its identity and purity upon receipt is a critical practice to ensure experimental reproducibility and avoid costly troubleshooting later.
The Certificate of Analysis (CoA): Your First Line of Defense
A Certificate of Analysis (CoA) is a batch-specific document that details the quality control testing performed on a particular lot of a chemical.[9][10][11] It is the most important piece of documentation provided by a supplier and should be carefully reviewed.
Key Elements to Scrutinize on a CoA for this compound:
-
Product Identification: Confirms the chemical name, CAS number, and lot number match the product received.[10][12]
-
Purity Determination: This is often the most critical section. Look for the analytical method used (e.g., HPLC, GC, NMR) and the resulting purity value.[10][11] For a compound like this, a purity of >98% is common for research applications.
-
Identity Confirmation: The CoA should indicate how the chemical's structure was confirmed. This is typically done using techniques like ¹H NMR, Mass Spectrometry, or FT-IR.
-
Analytical Test Results: This section provides the actual data from the tests performed, not just a statement of conformance.[9][11]
-
Dates and Signatures: Check for the date of analysis and an authorized signature from the quality control department to ensure the document's authenticity.[10][12]
A Certificate of Conformance (CoC), which merely states that the material meets specifications without providing data, is not a substitute for a detailed CoA in a research setting.[9][11]
In-House Verification: Trust but Verify
Even with a comprehensive CoA, it is good laboratory practice to perform in-house verification of critical starting materials. This is especially true when moving to a new supplier or starting a new lot of material.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of non-volatile compounds like this compound.[13][14] A reverse-phase HPLC method is generally suitable.
Objective: To determine the purity of the received material by calculating the area percentage of the main peak.
Method Parameters (Starting Point):
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid)
-
Gradient: Start with 20% Acetonitrile, ramp to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Step-by-Step Procedure:
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the initial mobile phase composition to create a stock solution of about 1 mg/mL. Dilute this to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the same diluent.
-
Chromatographic Run: Inject the prepared sample solution into the HPLC system and acquire the chromatogram.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
The following diagram illustrates a robust workflow for qualifying a new batch of this compound.
Caption: Workflow for qualifying incoming chemical reagents.
Part 3: Applications and Impurity Considerations
5-Fluoro-2-methoxyaniline and its hydrochloride salt are valuable precursors in various synthetic endeavors.
Common Synthetic Applications
This aniline derivative is frequently used in the synthesis of:
-
Pharmaceuticals: As a building block for kinase inhibitors, GPCR modulators, and other therapeutic agents. The fluoro- and methoxy- substituents are often incorporated to tune the electronic and steric properties of the final molecule for optimal target engagement.[1]
-
Agrochemicals: Utilized in the development of novel herbicides and fungicides.[1]
-
Advanced Materials: Employed in the synthesis of specialized polymers and dyes where its unique electronic properties are advantageous.[2]
Representative Synthetic Pathway
The diagram below shows a generalized reaction where this compound is used as a nucleophile in an acylation reaction, a common first step in many multi-step syntheses.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 326-83-0 [chemicalbook.com]
- 5. 5-フルオロ-2-メトキシアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Fluoro-2-methoxyaniline | 1978-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 326-83-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. parchem.com [parchem.com]
- 9. alliancechemical.com [alliancechemical.com]
- 10. researchchemshub.com [researchchemshub.com]
- 11. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 12. documents.lgcstandards.com [documents.lgcstandards.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Nuances of 5-Fluoro-2-methoxyaniline Hydrochloride: A Technical Guide to Safe Storage and Handling
For the modern researcher, scientist, and drug development professional, the precise and safe handling of specialized chemical intermediates is paramount. 5-Fluoro-2-methoxyaniline hydrochloride, a key building block in the synthesis of various pharmaceuticals and agrochemicals, demands a comprehensive understanding of its properties to ensure laboratory safety, experimental integrity, and material longevity.[1] This guide provides an in-depth technical overview of the storage and handling protocols for this compound, grounded in established safety principles and chemical reactivity considerations.
Compound Profile and Intrinsic Hazards
This compound (CAS No. 326-83-0) is a substituted aniline derivative. The presence of a fluorine atom and a methoxy group on the benzene ring, along with its formulation as a hydrochloride salt, dictates its reactivity, stability, and toxicological profile.[2] As with many aromatic amines, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if ingested. | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin. | H312 |
| Acute Toxicity, Inhalation | Harmful if inhaled. | H332 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
The Cornerstone of Stability: Recommended Storage Protocols
The long-term stability of this compound is contingent on a controlled storage environment that mitigates degradation pathways such as oxidation, hydrolysis, and photodegradation.
Core Storage Conditions
For optimal preservation of purity and integrity, this compound should be stored in a cool, dry, and dark place .[3][4] A designated, well-ventilated chemical storage cabinet is the most appropriate location.[5][6][7]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | While some related free amines are stored at 0-8°C, the hydrochloride salt is generally stable at ambient temperature. Avoidance of heat sources is critical to prevent thermal decomposition.[1] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Aromatic amines are susceptible to oxidation, which can be accelerated by atmospheric oxygen. Storage under an inert atmosphere minimizes this risk. |
| Moisture | Tightly Sealed Container in a Dry Environment | As a hydrochloride salt, the compound can be hygroscopic. Absorption of water can lead to hydrolysis and degradation. A tightly sealed container is essential.[7] |
| Light | Amber or Opaque Container | Aromatic compounds, particularly anilines, can be light-sensitive and undergo photodegradation. Protection from light is crucial for long-term stability.[4] |
Incompatibility Considerations
Proper segregation of chemicals is a fundamental safety practice. This compound must be stored away from strong oxidizing agents .[3][7] Reaction with strong oxidizers can be vigorous and may produce hazardous products.
Procedural Excellence: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
Engineering Controls
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to ensure adequate ventilation and to capture any airborne dust or vapors.[7][8] An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
The appropriate PPE provides a critical barrier against exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[9]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[9] It is crucial to check the glove manufacturer's compatibility data. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection : A laboratory coat should be worn and kept fastened. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.[9]
-
Respiratory Protection : If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is necessary.[5][7]
Emergency Preparedness: Spill and Exposure Protocols
Accidents can happen, and a well-defined emergency plan is critical.
Spill Management
In the event of a spill:
-
Evacuate and Isolate : Immediately evacuate the area and prevent others from entering.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Containment : For a small spill, use an inert absorbent material like sand or vermiculite.[10] Do not use combustible materials.
-
Collection : Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[5][8]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Large Spills : For large spills, evacuate the laboratory and contact your institution's emergency response team.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][10]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][10]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][10]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][10]
End-of-Life Cycle: Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[5][6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion
The safe and effective use of this compound in a research and development setting is predicated on a thorough understanding of its chemical properties and potential hazards. By adhering to the stringent storage and handling protocols outlined in this guide, scientists can mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. A culture of safety, underscored by proactive measures and preparedness, is the most valuable tool in any scientific endeavor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. 450-91-9|4-Fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pppmag.com [pppmag.com]
- 10. This compound | CAS#:326-83-0 | Chemsrc [chemsrc.com]
Methodological & Application
Protocol for N-acetylation of 5-Fluoro-2-methoxyaniline hydrochloride
Application Note & Protocol
A Comprehensive Guide to the N-acetylation of 5-Fluoro-2-methoxyaniline Hydrochloride
Abstract
This document provides a detailed protocol for the N-acetylation of this compound to synthesize N-(5-fluoro-2-methoxyphenyl)acetamide. This transformation is a fundamental and widely utilized method for the protection of an amino group, rendering it less susceptible to oxidation and directing its influence on the aromatic ring. The resulting acetamide is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide is designed for researchers in organic synthesis and drug development, offering a step-by-step experimental procedure grounded in mechanistic principles, complete with safety protocols and methods for product characterization.
Introduction and Scientific Principle
The N-acetylation of anilines is a cornerstone reaction in organic chemistry. It serves primarily to "protect" the amine functional group. The acetyl group moderates the powerful activating and ortho-, para-directing effects of the amino group in electrophilic aromatic substitution reactions. Furthermore, the resulting amide is significantly less basic and less prone to oxidation than the parent aniline.
The starting material, 5-Fluoro-2-methoxyaniline, is provided as a hydrochloride salt. The protonated aminium group (R-NH3+) is not nucleophilic and will not react with an acylating agent. Therefore, a base is required to deprotonate the salt, liberating the free aniline (R-NH2), which can then act as a nucleophile.
In this protocol, pyridine serves a dual role. Firstly, it acts as the base to neutralize the hydrochloride salt. Secondly, it functions as a solvent and an acid scavenger, neutralizing the acetic acid byproduct formed during the reaction with acetic anhydride.[1][2] The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to yield the final N-acetylated product.
Experimental Workflow Overview
The entire process, from initial setup to final product analysis, is outlined below. This workflow ensures a logical progression through the synthesis, purification, and verification stages.
Figure 1: A comprehensive workflow diagram illustrating the key stages of the N-acetylation synthesis, from preparation to final product characterization.
Detailed Synthesis Protocol
Materials and Equipment
-
Reagents: this compound, Acetic anhydride (≥98%), Pyridine (anhydrous), Ethyl acetate (EtOAc), Dichloromethane (DCM), Hexane, Deionized water, 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (Brine) solution, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, dropping funnel, reflux condenser (optional, for safety), separatory funnel, rotary evaporator, Buchner funnel and flask, standard laboratory glassware, TLC plates (silica gel 60 F₂₅₄), UV lamp.
Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Moles (mmol) | Amount Required |
| 5-Fluoro-2-methoxyaniline HCl | 177.60 | 1.0 | 10.0 | 1.78 g |
| Acetic Anhydride | 102.09 | 1.2 | 12.0 | 1.12 mL (1.22 g) |
| Pyridine (Anhydrous) | 79.10 | Solvent | - | 20 mL |
Step-by-Step Procedure
-
Reaction Setup: In a chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Dissolution: To the flask, add this compound (1.78 g, 10.0 mmol). Add anhydrous pyridine (20 mL) and stir the mixture at room temperature until the solid is fully dissolved. The pyridine acts as both a solvent and the base required to deprotonate the aniline hydrochloride.[3]
-
Addition of Acylating Agent: Cool the flask in an ice bath to 0°C. Add acetic anhydride (1.12 mL, 12.0 mmol) dropwise to the stirred solution over 5-10 minutes.[4] Cooling is essential to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase such as 3:1 Hexane:Ethyl Acetate. Spot the starting material and the reaction mixture. The reaction is complete when the starting aniline spot has been completely consumed.[5]
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with vigorous stirring. This will precipitate the crude product and hydrolyze any remaining acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (2 x 20 mL) to remove residual pyridine.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove acetic acid.
-
Brine (1 x 20 mL) to remove residual water.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Purify the crude N-(5-fluoro-2-methoxyphenyl)acetamide by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a pure, crystalline solid.[6]
Product Characterization
Verification of the final product's identity and purity is critical. The following analytical methods are recommended:
-
Melting Point: Compare the experimentally determined melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy will confirm the molecular structure. Key expected signals for N-(5-fluoro-2-methoxyphenyl)acetamide include a singlet for the acetyl methyl group (~2.2 ppm), a singlet for the methoxy group (~3.9 ppm), aromatic protons showing coupling to fluorine, and a broad singlet for the N-H proton.[7]
-
Infrared (IR) Spectroscopy: IR analysis should show characteristic peaks for the N-H stretch (~3300 cm⁻¹), a strong C=O stretch for the amide II band (~1670 cm⁻¹), and C-O and C-F stretches.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product with high precision.[8]
Safety and Handling Precautions
All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[9]
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable and reacts violently with water. Handle with extreme care.
-
Pyridine: A flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor and is a suspected carcinogen.[3]
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. esaral.com [esaral.com]
- 2. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
- 3. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
Application Notes: The Strategic Use of 5-Fluoro-2-methoxyaniline Hydrochloride in Advanced Agrochemical Synthesis
Abstract
5-Fluoro-2-methoxyaniline hydrochloride is a pivotal starting material for the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a reactive amine handle, a metabolically robust fluorine atom, and a bioactivity-modulating methoxy group, makes it a highly valuable building block. These application notes provide an in-depth guide for research scientists and process chemists on the strategic utilization of this compound. We will explore the physicochemical rationale for its use, detail key synthetic transformations, and provide validated, step-by-step protocols for the synthesis of core agrochemical scaffolds, such as N-aryl nicotinamides, which are prominent in a major class of fungicides.
Introduction: The Molecular Advantage of 5-Fluoro-2-methoxyaniline
The design of effective and environmentally conscious agrochemicals hinges on the precise molecular architecture of the active ingredient. 5-Fluoro-2-methoxyaniline is a prime example of a "privileged scaffold" — a molecular framework that is consistently found in successful bioactive compounds.[1] Its utility is not coincidental but is rooted in the synergistic effects of its constituent functional groups.
-
The Role of Fluorine: The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical design.[2] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can profoundly alter a molecule's properties.[3] This often leads to enhanced metabolic stability by blocking sites susceptible to oxidative degradation, increased binding affinity to target enzymes, and modified lipophilicity, which improves transport within the target pest or plant.[4]
-
The Influence of the Methoxy Group: The methoxy group (-OCH₃) is one of the most common substituents found in bioactive molecules.[5] It can act as a hydrogen bond acceptor and modulate the electronic properties of the aromatic ring.[6] Its presence can significantly influence a molecule's conformation, solubility, and pharmacokinetic profile (ADME properties), which are critical for its overall efficacy and persistence in the field.[6][7]
-
The Amine as a Synthetic Handle: The primary amine (-NH₂) group, protonated in the hydrochloride salt form, is a versatile functional group that serves as the primary point for synthetic elaboration, most commonly through the formation of robust amide bonds.
This guide will focus on leveraging these properties to construct complex agrochemical targets.
Physicochemical and Safety Profile
The hydrochloride salt is typically the supplied form due to its enhanced stability and ease of handling compared to the free aniline base. The free base is generated in situ or as a discrete preliminary step before subsequent reactions.
| Property | This compound[8] | 5-Fluoro-2-methoxyaniline (Free Base)[9] |
| CAS Number | 326-83-0 | 1978-39-8 |
| Molecular Formula | C₇H₈FNO·HCl | C₇H₈FNO |
| Molecular Weight | 177.6 g/mol | 141.14 g/mol |
| Appearance | Solid | Dark brown or Colorless to Light yellow liquid |
| Boiling Point | Not Applicable | 90 °C/760 mmHg; 117 °C/20 mmHg[10] |
| Density | Not Available | 1.198 g/mL at 25 °C[9] |
| Signal Word | Warning/Danger | Danger[10] |
| Hazard Statements | H302, H315, H319, H335 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[10] |
Note: Safety data is representative. Always consult the specific Safety Data Sheet (SDS) from your supplier before use.
Core Synthetic Transformations
The primary amine of 5-fluoro-2-methoxyaniline is the gateway to a vast array of synthetic derivatives. The two most common and powerful transformations in the context of agrochemical synthesis are amide coupling and diazotization.
Caption: Key synthetic pathways from 5-Fluoro-2-methoxyaniline.
Application Protocol 1: Synthesis of a Nicotinamide Fungicide Scaffold
Context & Rationale: Carboxamide-based fungicides, particularly those that inhibit the succinate dehydrogenase (SDH) enzyme, are a multi-billion dollar class of agrochemicals.[5] A common structural motif in these molecules is a substituted aniline coupled with a (hetero)aromatic carboxylic acid, such as nicotinic acid.[2][11] This protocol details the synthesis of a core scaffold, N-(5-fluoro-2-methoxyphenyl)nicotinamide , which serves as a direct precursor for further elaboration into potent fungicides.
Workflow Overview
Caption: Workflow for N-Aryl Nicotinamide Synthesis.
Part A: Liberation of the Free Aniline
Rationale: The amide coupling reaction requires the nucleophilic free amine. This step neutralizes the hydrochloride salt to liberate the reactive free base.
| Reagents & Materials |
| This compound (1.0 eq) |
| Sodium hydroxide (NaOH), 2 M aqueous solution |
| Ethyl acetate (EtOAc) |
| Deionized water |
| Saturated sodium chloride solution (Brine) |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) |
| Separatory funnel, Erlenmeyer flask, round-bottom flask |
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g of this compound in 50 mL of deionized water.
-
Slowly add 2 M NaOH solution dropwise while stirring until the pH of the solution is >10, as indicated by pH paper. The free aniline may separate as an oil or solid.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting oil or solid is 5-fluoro-2-methoxyaniline (free base) and can be used in the next step without further purification. Expect a yield of >95%.
Part B: Amide Coupling with Nicotinoyl Chloride
Rationale: This is a standard acylation reaction. Nicotinoyl chloride hydrochloride is the acylating agent. Triethylamine (Et₃N) is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, driving it to completion. Dichloromethane (DCM) is an excellent, non-reactive solvent for this transformation.
| Reagents & Materials |
| 5-Fluoro-2-methoxyaniline (from Part A, 1.0 eq) |
| Nicotinoyl chloride hydrochloride (1.05 eq) |
| Triethylamine (Et₃N) (2.5 eq) |
| Dichloromethane (DCM), anhydrous |
| Saturated sodium bicarbonate (NaHCO₃) solution |
| Magnetic stirrer, round-bottom flask, dropping funnel |
| Ice bath |
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen or argon atmosphere.
-
Dissolve the 5-fluoro-2-methoxyaniline (approx. 3.9 g, from Part A) and triethylamine (9.7 mL) in 100 mL of anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve nicotinoyl chloride hydrochloride (5.0 g) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Add the acid chloride solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(5-fluoro-2-methoxyphenyl)nicotinamide as a solid.
Application Protocol 2: Diazotization and Sandmeyer Reaction
Context & Rationale: The conversion of an aryl amine to a diazonium salt is a powerful transformation that allows for the introduction of a wide range of substituents. The Sandmeyer reaction, using a copper(I) salt, is a classic and reliable method to replace the diazonium group with a halide.[12] This is useful for building more complex scaffolds where a halogen is required for subsequent cross-coupling reactions. This protocol describes a representative conversion to 1-bromo-5-fluoro-2-methoxybenzene.
| Reagents & Materials |
| 5-Fluoro-2-methoxyaniline (1.0 eq) |
| Hydrobromic acid (HBr), 48% aqueous (4.0 eq) |
| Sodium nitrite (NaNO₂), aqueous solution (1.1 eq) |
| Copper(I) bromide (CuBr) (1.2 eq) |
| Ice-salt bath |
| Mechanical stirrer, beaker, thermometer |
Procedure:
-
In a 500 mL beaker equipped with a mechanical stirrer and thermometer, add 5-fluoro-2-methoxyaniline (5.0 g) to 60 mL of 48% HBr.
-
Cool the mixture to -5 °C using an ice-salt bath. The aniline salt may precipitate.
-
Prepare a solution of sodium nitrite (2.7 g) in 10 mL of water.
-
Add the NaNO₂ solution dropwise to the stirred aniline suspension, ensuring the temperature is maintained between 0 and 5 °C. The formation of the diazonium salt is indicated by a change in color and dissolution of the solid. Stir for an additional 30 minutes at this temperature.
-
In a separate 250 mL beaker, prepare a solution of CuBr (7.6 g) in 20 mL of 48% HBr. Cool this solution to 0 °C.
-
Slowly and carefully, add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with 1 M NaOH followed by brine, dry over MgSO₄, and concentrate under reduced pressure.
-
The crude 1-bromo-5-fluoro-2-methoxybenzene can be purified by vacuum distillation or column chromatography.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for the rational design of next-generation agrochemicals. Its inherent structural features provide a robust foundation for building molecules with enhanced potency, metabolic stability, and optimized physicochemical properties. The protocols detailed herein for amide coupling and diazotization represent fundamental, reliable, and scalable transformations that can be readily adapted by researchers to accelerate the discovery and development of novel crop protection solutions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US9212182B2 - Bicyclic sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2020216781A1 - 4h-pyrrolo[3,2-c]pyridin-4-one compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 12. WO2014142307A1 - Polycyclic pyrazolinone derivative and herbicide comprising same as effective component thereof - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Application of 5-Fluoro-2-methoxyaniline Hydrochloride in Modern Cancer Drug Discovery
Abstract
The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological properties.[1][2] 5-Fluoro-2-methoxyaniline, and its hydrochloride salt, has emerged as a particularly valuable building block in the synthesis of targeted anti-cancer agents.[3] Its unique electronic and structural features—a nucleophilic aniline group for hinge-binding, a methoxy group to modulate reactivity and solubility, and a strategically placed fluorine atom for enhancing metabolic stability and binding affinity—make it an ideal starting point for the development of potent kinase inhibitors.[1][3][4] This document provides an in-depth guide for researchers, detailing the rationale, synthetic protocols, and biological evaluation workflows for leveraging this versatile intermediate in the discovery of next-generation oncology therapeutics.
Introduction: The Rationale for Fluorinated Anilines in Oncology
The development of small molecule kinase inhibitors has revolutionized cancer treatment. A common structural motif in many of these drugs is an aniline or related nitrogen-containing heterocycle that forms critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket.[5] 5-Fluoro-2-methoxyaniline hydrochloride serves as a highly functionalized scaffold that provides several intrinsic advantages for kinase inhibitor design:
-
Hinge-Binding Moiety : The primary amine (liberated from its hydrochloride salt) is perfectly positioned to act as a hydrogen bond donor, anchoring the inhibitor to the kinase hinge.[5]
-
Enhanced Potency and Selectivity : The fluorine atom's high electronegativity can lead to more potent interactions within the ATP binding site through favorable orthogonal multipolar C-F---backbone interactions. This can also modulate the pKa of the aniline, optimizing its hydrogen bonding capability.[2][5]
-
Improved Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by Cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[1][4]
-
Modulation of Physicochemical Properties : The methoxy group enhances solubility and can be used to fine-tune the electronic properties of the aromatic ring, influencing its reactivity in subsequent synthetic steps.[3]
The combination of these features makes 5-Fluoro-2-methoxyaniline a "privileged" scaffold fragment for generating libraries of novel kinase inhibitors with potentially superior drug-like properties.
Caption: Interaction of a 5-Fluoro-2-methoxyaniline-derived inhibitor with a kinase ATP site.
Synthetic Application: Protocol for a Substituted Quinazoline Kinase Inhibitor
This section details a representative, two-step protocol for the synthesis of a generic N-(5-fluoro-2-methoxyphenyl)quinazolin-4-amine scaffold, a common core in many EGFR and VEGFR inhibitors. The protocol begins with the neutralization of the hydrochloride salt followed by a nucleophilic aromatic substitution (SNA) reaction.
Overall Synthetic Workflow
Caption: Workflow for the synthesis of a quinazoline inhibitor scaffold.
Step 1: Neutralization of 5-Fluoro-2-methoxyaniline HCl
Rationale: The starting material is a hydrochloride salt to improve shelf-life and handling. The primary amine must be deprotonated to its free base form to act as a nucleophile in the subsequent substitution reaction. A mild inorganic base like sodium bicarbonate is sufficient.
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 5-Fluoro-2-methoxyaniline HCl | 177.60 | 1.0 g | 5.63 | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 0.71 g | 8.45 | 1.5 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
| Deionized Water | - | 20 mL | - | - |
| Brine | - | 10 mL | - | - |
| Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Protocol:
-
Add this compound (1.0 g, 5.63 mmol) to a 100 mL round-bottom flask.
-
Add deionized water (20 mL) and dichloromethane (20 mL). Stir to dissolve/suspend the solid.
-
Slowly add sodium bicarbonate (0.71 g, 8.45 mmol) in portions. Effervescence (CO₂ evolution) will be observed. Stir for 30 minutes at room temperature until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer (bottom).
-
Extract the aqueous layer with an additional 10 mL of DCM.
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 5-Fluoro-2-methoxyaniline as a dark brown liquid.[3] Use immediately in the next step.
Safety: Wear safety glasses, gloves, and a lab coat. Handle DCM in a fume hood.
Step 2: Nucleophilic Aromatic Substitution (SNA)
Rationale: This reaction couples the aniline with a heterocyclic electrophile, in this case, 4-chloroquinazoline. The reaction proceeds by nucleophilic attack of the aniline nitrogen onto the electron-deficient C4 position of the quinazoline ring, followed by elimination of HCl. Isopropanol is a common solvent, and refluxing provides the necessary activation energy.[5]
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 5-Fluoro-2-methoxyaniline | 141.14 | ~0.79 g | 5.63 | 1.0 |
| 4-Chloroquinazoline | 164.59 | 0.93 g | 5.63 | 1.0 |
| Isopropanol (IPA) | - | 30 mL | - | - |
Protocol:
-
Dissolve the crude 5-Fluoro-2-methoxyaniline from Step 1 in isopropanol (30 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Add 4-chloroquinazoline (0.93 g, 5.63 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate). The formation of a new, more polar spot and consumption of starting materials indicates reaction progression.
-
Upon completion, cool the mixture to room temperature. A precipitate of the product hydrochloride salt often forms.
-
Collect the solid by vacuum filtration and wash with a small amount of cold isopropanol.
-
If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure N-(5-fluoro-2-methoxyphenyl)quinazolin-4-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE. Isopropanol is flammable.
Biological Evaluation: Protocols for Assessing Anti-Cancer Activity
Once synthesized and purified, the novel compound must be evaluated for its biological activity. This involves assessing its ability to inhibit the target kinase and its effect on cancer cell proliferation.
Workflow for Biological Evaluation
Caption: A logical workflow for the biological testing of synthesized compounds.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)
Rationale: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase (e.g., Epidermal Growth Factor Receptor, EGFR). The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction; less ADP means more inhibition.
Protocol:
-
Prepare a serial dilution of the test compound in a suitable buffer (e.g., containing 1-2% DMSO).
-
In a 96-well or 384-well plate, add the kinase (e.g., recombinant human EGFR), the appropriate substrate (e.g., a poly-Glu-Tyr peptide), and ATP to initiate the reaction.
-
Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction.
-
Incubate for 30-40 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3.2: Cell-Based Anti-Proliferation Assay (Example: A549 Lung Cancer Cells)
Rationale: This assay determines the compound's ability to inhibit the growth and proliferation of a cancer cell line that is dependent on the target kinase pathway (e.g., A549 non-small cell lung cancer line for EGFR). The MTT assay is a colorimetric method that measures metabolic activity as an indicator of cell viability.
Protocol:
-
Seed A549 cells into a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the cells for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration compared to the vehicle control.
-
Plot the percentage of growth inhibition versus log[compound concentration] and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Data Presentation and Structure-Activity Relationship (SAR)
The true power of 5-Fluoro-2-methoxyaniline lies in its utility as a starting scaffold for building a library of analogs to explore SAR. By making systematic modifications to other parts of the molecule, researchers can optimize for potency and selectivity.
Hypothetical Data for a Series of Analogs:
| Compound ID | R-Group Modification (on Quinazoline) | Target Kinase IC₅₀ (nM) (EGFR) | Cell Proliferation GI₅₀ (µM) (A549 Cells) |
| Lead-001 | H | 85 | 5.2 |
| Lead-002 | 6-methoxy | 45 | 2.1 |
| Lead-003 | 7-methoxy | 60 | 3.5 |
| Lead-004 | 6,7-dimethoxy | 15 | 0.8 |
| Lead-005 | 7-(3-morpholinopropoxy) | 5 | 0.15 |
This hypothetical data suggests that adding electron-donating groups to the quinazoline core improves activity, and incorporating a solubilizing side chain at the 7-position dramatically enhances both target potency and cellular efficacy.
Conclusion
This compound is a high-value, strategically functionalized building block for cancer drug discovery. Its inherent features facilitate the synthesis of potent kinase inhibitors with favorable pharmacological profiles. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to utilize this versatile intermediate, from initial chemical synthesis through to robust biological evaluation. By applying these methods, scientists can accelerate the discovery and development of novel, targeted therapeutics for the treatment of cancer.
References
Application Note & Protocol: A Convergent Synthesis of the Core Osimertinib Precursor from 4-Fluoro-2-methoxyaniline
Abstract: Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard of care for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations, including the T790M resistance mutation.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of a key precursor to Osimertinib, starting from the readily available 4-fluoro-2-methoxyaniline. The described synthetic route is a convergent and efficient pathway, designed to provide clarity and reproducibility for researchers in medicinal chemistry and drug development.[3][4] Each step includes not only the protocol but also expert insights into the rationale behind key experimental choices, in-process controls for reaction monitoring, and characterization data for the intermediates.
Introduction: The Strategic Synthesis of an EGFR Inhibitor
The development of Osimertinib was a landmark achievement in precision oncology, offering a potent solution to the challenge of acquired resistance to earlier-generation EGFR inhibitors.[1] Its molecular architecture, featuring a pyrimidine core linked to an indole moiety and an aniline side chain bearing a reactive acrylamide "warhead," is key to its mechanism of action.[5] The synthesis of this complex molecule requires a robust and scalable strategy.
The pathway detailed herein commences with 4-fluoro-2-methoxyaniline, a strategic starting material that incorporates essential functionalities of the final molecule. This guide outlines a multi-step synthesis involving nitration, sequential nucleophilic aromatic substitution (SNAr) reactions, nitro group reduction, and final amidation to construct the core precursor. This approach is favored for its efficiency and control over regioselectivity in the crucial bond-forming steps.[6][7]
Overall Synthetic Workflow
The synthesis is designed as a linear sequence of transformations, where the product of each step serves as the substrate for the next. This ensures a streamlined process from a simple starting material to a complex drug precursor.
Caption: High-level workflow for the synthesis of the Osimertinib precursor.
Detailed Protocols and Scientific Insights
Step 1: Nitration of 4-Fluoro-2-methoxyaniline
Objective: To regioselectively install a nitro group ortho to the fluorine atom and para to the amino group, yielding 4-fluoro-2-methoxy-5-nitroaniline (Intermediate 1) .
Expert Insights: The nitration of an activated aromatic ring like 4-fluoro-2-methoxyaniline is a hazardous reaction with the potential for thermal runaway and the formation of undesired regioisomers.[8] The amino group is a strong activating group, directing electrophiles to the ortho and para positions. The methoxy group further activates the ring. To achieve the desired 5-nitro isomer, precise temperature control is paramount. Some protocols employ a preliminary acetylation of the amine to temper its activating effect and improve selectivity, followed by a deprotection step.[9] However, direct nitration is feasible with careful control of conditions.
Protocol: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline (1)
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 4-Fluoro-2-methoxyaniline | 141.14 | 10.0 g | 70.8 mmol | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 50 mL | - | - |
| Potassium Nitrate (KNO₃) | 101.10 | 7.87 g | 77.9 mmol | 1.1 |
| Ice | - | As needed | - | - |
| Deionized Water | 18.02 | As needed | - | - |
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (50 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 4-fluoro-2-methoxyaniline (10.0 g) portion-wise to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, continue stirring at 0-5 °C for 15 minutes until a clear solution is obtained.
-
Add potassium nitrate (7.87 g) in small portions over 30-45 minutes. Crucial: Maintain the internal temperature strictly between 0-5 °C during this addition.[10]
-
After the final addition of KNO₃, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Very slowly and carefully, pour the reaction mixture onto a beaker containing crushed ice (approx. 500 g) with vigorous stirring. A yellow precipitate will form.
-
Allow the ice to melt completely, then filter the solid precipitate using a Buchner funnel.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the resulting yellow solid (Intermediate 1) under vacuum at 50 °C.
In-Process Controls & Characterization (Intermediate 1):
-
Yield: Typically 85-94%.[10]
-
Appearance: Yellow to orange solid.
-
Purity (HPLC): ≥98%.[11]
-
Confirmation: LC-MS to confirm the mass of the product (m/z [M+H]⁺ ≈ 187.05).
Step 2: Coupling with the Pyrimidine Moiety
Objective: To couple Intermediate 1 with 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole via a nucleophilic aromatic substitution, forming N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (Intermediate 2) .
Expert Insights: This key C-N bond formation connects the two primary fragments of the molecule. The reaction proceeds via an SNAr mechanism, where the aniline nitrogen of Intermediate 1 displaces the chlorine atom on the electron-deficient pyrimidine ring. The reaction is typically acid-catalyzed.[12] Using an acid like methanesulfonic acid protonates the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added afterward to quench the acid.[12]
Protocol: Synthesis of Intermediate 2
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Intermediate 1 | 186.13 | 10.0 g | 53.7 mmol | 1.0 |
| 3-(2-Chloro-4-pyrimidinyl)-1-methyl-1H-indole | 243.69 | 13.1 g | 53.7 mmol | 1.0 |
| Methanesulfonic Acid | 96.11 | 6.2 g | 64.5 mmol | 1.2 |
| 1,4-Dioxane | 88.11 | 225 mL | - | - |
| DIPEA | 129.24 | 15.4 g | 119.2 mmol | 2.2 |
Procedure:
-
To a 500 mL flask, add Intermediate 1 (10.0 g), 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (13.1 g), and 1,4-dioxane (225 mL).[12]
-
Stir the mixture to form a suspension.
-
Add methanesulfonic acid (6.2 g) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 5-7 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add DIPEA (15.4 g) and stir for 30 minutes. A precipitate will form.[12]
-
Filter the resulting mixture and wash the solid cake with 1,4-dioxane.
-
Dry the solid under vacuum to yield Intermediate 2.
In-Process Controls & Characterization (Intermediate 2):
-
Yield: ~90%.[12]
-
Appearance: Off-white to pale yellow solid.
-
Purity (HPLC): ≥98%.
-
Confirmation: LC-MS to confirm the mass of the product (m/z [M+H]⁺ ≈ 394.12).
Step 3: Introduction of the Diamine Sidechain
Objective: To displace the fluorine atom of Intermediate 2 with N,N,N'-trimethylethane-1,2-diamine, yielding N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (Intermediate 3) .
Expert Insights: This is the second crucial SNAr reaction. The fluorine atom is activated towards displacement by the electron-withdrawing nitro group in the ortho position. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylacetamide (DMAc) to facilitate the substitution.[12] An excess of a hindered base (DIPEA) is used to scavenge the HF generated during the reaction.
Protocol: Synthesis of Intermediate 3
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Intermediate 2 | 393.38 | 10.0 g | 25.4 mmol | 1.0 |
| N,N,N'-Trimethylethane-1,2-diamine | 102.18 | 3.37 g | 33.0 mmol | 1.3 |
| DIPEA | 129.24 | 4.28 g | 33.1 mmol | 1.3 |
| DMAc | 87.12 | 70 mL | - | - |
Procedure:
-
Combine Intermediate 2 (10.0 g), N,N,N'-trimethylethane-1,2-diamine (3.37 g), DIPEA (4.28 g), and DMAc (70 mL) in a reaction flask.[12]
-
Heat the mixture to 80-85 °C and stir for 5-8 hours.
-
Monitor the reaction by HPLC until completion.
-
Cool the reaction mixture to room temperature.
-
Add a 1 M NaOH aqueous solution to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to obtain Intermediate 3.
In-Process Controls & Characterization (Intermediate 3):
-
Yield: ~97%.[12]
-
Appearance: Yellow or orange solid.
-
Purity (HPLC): ≥97%.
-
Confirmation: LC-MS to confirm the mass of the product (m/z [M+H]⁺ ≈ 477.25).
Step 4: Nitro Group Reduction
Objective: To reduce the nitro group of Intermediate 3 to a primary amine, forming N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (Intermediate 4) .
Expert Insights: The reduction of the aromatic nitro group is a critical step that can be accomplished by various methods. The classic method using iron powder and ammonium chloride in an aqueous solvent is cost-effective but can be problematic for scale-up due to iron waste and purification challenges.[4][12] A cleaner and more scalable alternative is catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[10] This method avoids metallic waste but requires specialized pressure equipment. The choice of method often depends on the available equipment and scale of the synthesis.
Protocol: Synthesis of Intermediate 4 (Catalytic Hydrogenation)
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Intermediate 3 | 476.57 | 10.0 g | 21.0 mmol | 1.0 |
| Raney Nickel (50% slurry in water) | - | ~1.0 g | - | Catalytic |
| Ethanol | 46.07 | 150 mL | - | - |
| Hydrogen Gas (H₂) | 2.02 | 50 psi | - | - |
Procedure:
-
Caution: Raney Nickel is pyrophoric and must be handled with care under a wet or inert atmosphere.
-
In a hydrogenation vessel (autoclave), add Intermediate 3 (10.0 g) and ethanol (150 mL).
-
Carefully add the Raney Nickel slurry (~1.0 g).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by HPLC. Hydrogen uptake should cease upon completion.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the Celite pad wet with ethanol to prevent the catalyst from igniting upon contact with air.
-
Rinse the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield Intermediate 4, which is often used directly in the next step without further purification due to its instability.
In-Process Controls & Characterization (Intermediate 4):
-
Yield: ~89% (often assumed quantitative and used crude).[10]
-
Appearance: Dark oil or solid.
-
Purity (HPLC): Monitored for disappearance of starting material. The product is prone to air oxidation.
-
Confirmation: LC-MS to confirm the mass of the product (m/z [M+H]⁺ ≈ 447.28).
Step 5: Acrylamide Formation
Objective: To acylate the newly formed primary amine of Intermediate 4 with acryloyl chloride to form the final Osimertinib precursor, N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide .
Expert Insights: This is the final step in forming the core structure. The reaction involves the nucleophilic attack of the most reactive aniline (from the reduced nitro group) onto the electrophilic carbonyl carbon of acryloyl chloride. A non-nucleophilic base like triethylamine (TEA) or DIPEA is essential to neutralize the HCl byproduct. The reaction is performed at a low temperature to control the reactivity of the acid chloride and prevent polymerization of the acrylamide product.
Protocol: Synthesis of Osimertinib Precursor
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Intermediate 4 (crude) | 446.59 | ~9.38 g | 21.0 mmol | 1.0 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |
| Triethylamine (TEA) | 101.19 | 2.34 g | 23.1 mmol | 1.1 |
| Acryloyl Chloride | 90.51 | 1.99 g | 22.0 mmol | 1.05 |
Procedure:
-
Dissolve the crude Intermediate 4 (~9.38 g) in dichloromethane (200 mL) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (2.34 g).
-
In a separate flask, dissolve acryloyl chloride (1.99 g) in DCM (20 mL).
-
Add the acryloyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.[10]
-
Stir the reaction at this temperature for 1-2 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, quench the reaction by adding water (50 mL).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final precursor.
Final Product Characterization:
-
Yield: 75-80% over two steps (reduction and acylation).[10]
-
Appearance: Off-white to light tan solid.
-
NMR (¹H and ¹³C): To confirm the structure.[2]
-
Mass Spectrometry: ESI-MS to confirm the molecular weight (m/z [M+H]⁺ ≈ 500.29).
References
- 1. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. Synthesis of Osimertinib [cjph.com.cn]
- 7. Synthesis of Osimertinib Mesylate [cjph.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 13. jchr.org [jchr.org]
Application Notes & Protocols: 5-Fluoro-2-methoxyaniline Hydrochloride as a Strategic Building Block for Heterocyclic Synthesis
Foreword: The Strategic Advantage of Fluorinated Anilines
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing pharmacological properties.[1] 5-Fluoro-2-methoxyaniline hydrochloride serves as a potent and versatile starting material, offering medicinal chemists a unique combination of reactive sites and modulating substituents. The presence of a fluorine atom can improve metabolic stability, binding affinity, and lipophilicity, while the methoxy and amino groups provide key handles for cyclization and further functionalization.[2] This guide provides an in-depth exploration of its properties, reactivity, and application in the synthesis of high-value heterocyclic cores, including benzimidazoles, benzoxazoles, and quinolines.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its effective and safe use in synthesis.
Table 1: Physicochemical Data for 5-Fluoro-2-methoxyaniline and its Hydrochloride Salt
| Property | 5-Fluoro-2-methoxyaniline (Free Amine) | 5-Fluoro-2-methoxyaniline HCl |
| Synonyms | 2-Amino-4-fluoroanisole, 5-Fluoro-o-anisidine | N/A |
| CAS Number | 1978-39-8[2] | 326-83-0[3][4] |
| Molecular Formula | C₇H₈FNO[2] | C₇H₈FNO·HCl[4] |
| Molecular Weight | 141.14 g/mol [2][5] | 177.60 g/mol [4] |
| Appearance | Colorless to dark brown liquid[2][6] | Solid |
| Boiling Point | 90 °C / 760 mmHg; 78-82 °C / 5 mmHg[2] | N/A |
| Density | ~1.198 g/mL at 25 °C | N/A |
| Refractive Index | n20/D ~1.544 | N/A |
Critical Safety and Handling Protocols
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.[7][8]
-
Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][9]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[9] Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][8][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[7][10] Wash hands thoroughly after handling.[8] Ensure adequate ventilation. Eyewash stations and safety showers must be in close proximity to the workstation.[8]
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[9] Recommended storage temperature is between 2°C and 8°C.[2][11]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]
-
If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[7][9]
-
Core Reactivity: An Electronically Tuned Scaffold
The synthetic versatility of 5-fluoro-2-methoxyaniline stems from the interplay of its three key functional groups. The strongly activating amino group and moderately activating methoxy group are ortho-, para-directing, while the deactivating but ortho-, para-directing fluorine atom influences the regioselectivity of electrophilic substitution and provides a stable, lipophilic element. This electronic arrangement makes the molecule an excellent precursor for cyclization reactions that form fused heterocyclic systems.
Application Note 1: Synthesis of Fluorinated Benzimidazoles
The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[12] Synthesizing a benzimidazole from an aniline requires the presence of a second amino group ortho to the first. Therefore, 5-fluoro-2-methoxyaniline must first be converted into a 1,2-diaminobenzene derivative. A common and reliable method is through regioselective nitration followed by reduction.
Workflow for Benzimidazole Synthesis
Caption: Figure 1. General workflow for converting 5-fluoro-2-methoxyaniline to a benzimidazole.
Protocol: Synthesis of 2-Aryl-6-fluoro-5-methoxy-1H-benzimidazole
Part A: Synthesis of 4-Fluoro-5-methoxy-benzene-1,2-diamine
-
Nitration: To a stirred solution of 5-fluoro-2-methoxyaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.05 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the resulting precipitate with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-5-methoxy-2-nitroaniline.
-
Reduction: Dissolve the crude nitroaniline intermediate in ethanol. Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and concentrated hydrochloric acid.
-
Reflux the mixture for 3-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and neutralize with a concentrated NaOH solution until the pH is > 8.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the crude 4-fluoro-5-methoxy-benzene-1,2-diamine, which can be purified by column chromatography.
Part B: Cyclization to form the Benzimidazole [12][13]
-
In a round-bottom flask, dissolve the 1,2-diamine intermediate (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Add sodium metabisulfite (Na₂S₂O₅) (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the target benzimidazole.
Rationale: The nitration step is directed by the powerful activating -NH₂ and -OCH₃ groups to the ortho/para positions. The position ortho to the amine and para to the methoxy group is sterically accessible and electronically favored. The subsequent reduction of the nitro group is a standard transformation to generate the required o-phenylenediamine.[14] The final cyclization with an aldehyde, catalyzed by sodium metabisulfite, is an efficient method for forming the imidazole ring.[12]
Application Note 2: Synthesis of Fluorinated Benzoxazoles
Benzoxazoles are another class of heterocyclic compounds with a broad spectrum of biological activities.[15][16] The key precursor for a benzoxazole is a 2-aminophenol. This requires the selective O-demethylation of the methoxy group in 5-fluoro-2-methoxyaniline without affecting the other functional groups.
Workflow for Benzoxazole Synthesis
Caption: Figure 2. Synthesis of benzoxazoles from 5-fluoro-2-methoxyaniline.
Protocol: Synthesis of 2-Substituted-6-fluorobenzoxazole
Part A: Synthesis of 2-Amino-4-fluorophenol
-
Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve 5-fluoro-2-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Demethylation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.2 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by slowly adding methanol, followed by water.
-
Neutralize the mixture with aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-amino-4-fluorophenol.
Part B: Cyclization to form the Benzoxazole [17]
-
Combine the 2-amino-4-fluorophenol (1.0 eq) and a suitable carboxylic acid (1.1 eq) in polyphosphoric acid (PPA).
-
Heat the mixture to 140-160 °C and stir for 4-8 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a strong base (e.g., 10M NaOH) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallization from ethanol or purification by column chromatography can be performed if necessary.
Rationale: Boron tribromide is a powerful Lewis acid that selectively cleaves aryl methyl ethers, making it ideal for the demethylation step. The subsequent cyclization is a well-established Phillips condensation reaction, where PPA acts as both the solvent and the dehydrating acid catalyst to facilitate the formation of the oxazole ring.[18][19]
Application Note 3: Synthesis of Fluorinated Quinolines
Quinolines are a cornerstone of heterocyclic chemistry, with applications ranging from antimalarials to catalysts.[20] Anilines are classic starting materials for quinoline synthesis through reactions like the Skraup or Friedländer synthesis. Here, we detail a Friedländer-type annulation.
Workflow for Quinoline Synthesis
Caption: Figure 3. A direct, one-pot synthesis of a substituted quinoline.
Protocol: Synthesis of a 7-Fluoro-8-methoxy-2,4-disubstituted Quinoline
-
Setup: To a mixture of 5-fluoro-2-methoxyaniline (1.0 eq) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.2 eq), add a catalyst such as silver triflate (AgOTf) (10 mol%).[21]
-
Reaction: Heat the mixture, either neat or in a high-boiling solvent like toluene, to 80-110 °C.
-
Stir the reaction for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and dilute it with ethyl acetate.
-
Wash the organic solution with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure quinoline derivative.
Rationale: The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This protocol is a variation that uses the aniline directly with a β-ketoester. The acid catalyst promotes both the initial condensation to form an enamine intermediate and the subsequent intramolecular cyclization and dehydration to form the aromatic quinoline ring system.[20][21][22]
Summary of Applications
Table 2: Overview of Synthetic Applications
| Heterocyclic Core | Key Transformation(s) Required | Typical Reagents | Rationale for Approach |
| Benzimidazole | Nitration, Reduction, Cyclization | HNO₃/H₂SO₄, SnCl₂, Aldehyde | Creates the necessary 1,2-diamine functionality for cyclization. |
| Benzoxazole | O-Demethylation, Cyclization | BBr₃, Carboxylic Acid/PPA | Unmasks the phenol to create the required 2-aminophenol precursor. |
| Quinoline | Condensation & Cyclization | 1,3-Dicarbonyl, Acid Catalyst | Direct annulation utilizing the inherent reactivity of the aniline. |
Conclusion
This compound is more than a simple reagent; it is a strategic platform for accessing diverse and complex heterocyclic structures. By understanding its intrinsic electronic properties and applying well-established synthetic transformations, researchers can efficiently construct fluorinated benzimidazoles, benzoxazoles, and quinolines. The protocols outlined in this guide serve as a robust starting point for chemists in the pharmaceutical and agrochemical industries to leverage this valuable building block in their research and development programs.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS#:326-83-0 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. 5-Fluoro-2-methoxyaniline | C7H8FNO | CID 223105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Fluoro-2-methoxyaniline | 1978-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-Fluoro-2-methoxyaniline | 1978-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 2-Fluoro-5-methoxyaniline | 62257-15-2 | FF66275 [biosynth.com]
- 12. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 13. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journalofchemistry.org [journalofchemistry.org]
- 15. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Nitration of Substituted Anilines for Advanced Synthesis
Executive Summary
The nitration of substituted anilines is a cornerstone of electrophilic aromatic substitution, pivotal in the synthesis of valuable intermediates for pharmaceuticals, dyes, and materials science.[1] However, the direct nitration of the aniline scaffold is fraught with challenges, including oxidation of the highly activated ring and lack of regioselectivity due to the formation of the meta-directing anilinium ion in the requisite strong acidic media.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate these complexities. We will elucidate the causal chemistry behind experimental choices, present validated, step-by-step protocols for a controlled three-stage synthesis (protection, nitration, and deprotection), and discuss modern, alternative methodologies that offer improved selectivity and greener profiles.
The Aniline Nitration Problem: Why Direct Synthesis Fails
The amino group (-NH₂) of aniline is a potent activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.[4][5] This significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.[4] Intuitively, this would suggest a straightforward path to ortho- and para-nitroanilines. However, the standard conditions for nitration—a mixture of concentrated nitric acid and sulfuric acid—are strongly acidic. This environment creates two major undesirable side reactions:
-
Uncontrolled Oxidation: The highly activated aniline ring is readily oxidized by concentrated nitric acid, a strong oxidizing agent. This leads to the formation of complex, often intractable tarry by-products and a significant reduction in the yield of the desired nitroaniline.[3][6]
-
Anilinium Ion Formation: As a base, the amino group is protonated in the strongly acidic medium to form the anilinium ion (-NH₃⁺).[7] This ion is strongly deactivating and, critically, a meta-director due to its powerful electron-withdrawing inductive effect.[8][9] Consequently, direct nitration of aniline yields a mixture of ortho (2%), meta (47%), and para (51%) isomers, making purification difficult and inefficient.[2][10]
To overcome these challenges, a protecting group strategy is the most reliable and widely adopted solution.[4][6]
The Acetanilide Strategy: A Validated Pathway to Regiocontrol
The most effective method to control the nitration of aniline is to temporarily moderate the reactivity of the amino group through acylation, typically converting it to an acetamido group (-NHCOCH₃).[6][11] This forms acetanilide.
Why this works:
-
Reduced Activation: The acetamido group is still an ortho, para-director, but it is significantly less activating than the amino group. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density into the aromatic ring. This deactivation is sufficient to prevent oxidative side reactions.[12]
-
Steric Hindrance: The bulky acetamido group sterically hinders the ortho positions. This makes the para position the much more favorable site for attack by the incoming electrophile (the nitronium ion, NO₂⁺), leading to high regioselectivity for the para-substituted product.[4][12]
The overall experimental workflow is a robust three-step process:
Caption: A three-step workflow for the regioselective nitration of aniline.
Mechanism: Electrophilic Aromatic Substitution
The core reaction, nitration, proceeds via the classical electrophilic aromatic substitution (EAS) mechanism.
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[13][14]
-
Nucleophilic Attack: The π-electron system of the protected aniline ring (acetanilide) acts as a nucleophile, attacking the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[13][15]
-
Deprotonation: A weak base in the mixture (e.g., H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding the final nitroacetanilide product.[16]
Caption: Generation of the nitronium ion and its subsequent electrophilic attack.
Detailed Experimental Protocols
Safety First: These procedures involve the use of highly corrosive concentrated acids and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[17] Nitration reactions are exothermic and require strict temperature control.[18]
Protocol 1: Protection of Aniline via Acetylation
-
Objective: To synthesize acetanilide from aniline.
-
Materials: Aniline, Acetic Anhydride, Sodium Acetate, Hydrochloric Acid, Water, Ice.
-
Procedure:
-
In a 250 mL Erlenmeyer flask, combine 5 mL of aniline with 100 mL of water and 5 mL of concentrated hydrochloric acid. Stir until the aniline has completely dissolved.
-
Prepare a solution of 7 g of sodium acetate in 30 mL of water.
-
While vigorously stirring the aniline hydrochloride solution, add 7 mL of acetic anhydride.
-
Immediately add the sodium acetate solution to the mixture.
-
Cool the flask in an ice bath for 15-20 minutes, continuing to stir, to induce crystallization of the acetanilide.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals thoroughly with cold water to remove any unreacted reagents.
-
Dry the product. A typical yield is 85-95%.
-
Protocol 2: Regioselective para-Nitration of Acetanilide
-
Objective: To synthesize p-nitroacetanilide from acetanilide.[4][19]
-
Materials: Acetanilide, Glacial Acetic Acid, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice.
-
Procedure:
-
Carefully add 5 g of dry acetanilide to 5 mL of glacial acetic acid in a 100 mL beaker. Stir until dissolved, gently warming if necessary.[18]
-
Cool the solution in an ice-salt bath. Once cooled, slowly and carefully add 10 mL of concentrated sulfuric acid with constant stirring. The solution will become viscous. Maintain the temperature below 10 °C.[20]
-
In a separate flask, prepare the nitrating mixture by slowly adding 2 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.[19][20]
-
Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred acetanilide solution. It is critical to maintain the reaction temperature between 0-10 °C throughout the addition to prevent dinitration and side reactions.[18]
-
After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 30-60 minutes to ensure the reaction goes to completion.[11][20]
-
Pour the reaction mixture slowly and with stirring onto 100 g of crushed ice in a larger beaker. This will precipitate the crude p-nitroacetanilide.[6]
-
Collect the solid product by vacuum filtration and wash it thoroughly with copious amounts of cold water until the washings are neutral to litmus paper. This removes residual acids.[19]
-
Recrystallize the crude product from ethanol to obtain pure, pale-yellow crystals of p-nitroacetanilide.[4]
-
Protocol 3: Deprotection via Acid Hydrolysis
-
Objective: To synthesize p-nitroaniline from p-nitroacetanilide.[11][21]
-
Materials: p-Nitroacetanilide, Sulfuric Acid, Sodium Hydroxide Solution, Water, Ice.
-
Procedure:
-
Place the crude or recrystallized p-nitroacetanilide (approx. 4-5 g) into a 100 mL round-bottom flask.
-
Add 20 mL of a 70% sulfuric acid solution (prepared by carefully adding 14 mL of concentrated H₂SO₄ to 6 mL of water).
-
Heat the mixture under reflux for 20-30 minutes. The solid will dissolve as the amide is hydrolyzed.[21]
-
Allow the solution to cool slightly, then pour it onto 100 g of crushed ice.
-
Neutralize the acidic solution by slowly adding a 10% sodium hydroxide solution until the mixture is alkaline. The yellow p-nitroaniline will precipitate.[11]
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid yellow product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Data Presentation: Reaction Parameters
The choice of protecting group and reaction conditions can influence the isomer distribution. The acetamido group provides a reliable path to the para isomer.
| Substrate | Protecting Group | Nitrating Agent | Predominant Product | Typical Yield | Reference |
| Aniline | Acetyl (-COCH₃) | HNO₃ / H₂SO₄ | p-Nitroacetanilide | >90% (para) | [4],[19] |
| 4-Methylaniline | Acetyl (-COCH₃) | HNO₃ / H₂SO₄ | 2-Nitro-4-methylacetanilide | 97% (ortho to -NHAc) | [15] |
| 2-Methylaniline | Acetyl (-COCH₃) | HNO₃ / H₂SO₄ | 4-Nitro-2-methylacetanilide | 45% (para to -NHAc) | [15] |
| Aniline | Succinimidyl | HNO₃ / H₂SO₄ | Mixture of o and p | Variable | [15] |
Alternative & Green Chemistry Approaches
While the mixed-acid system is traditional, it generates significant acidic waste.[22][23] Modern research focuses on developing milder and more environmentally benign nitrating agents.[24][25]
-
Bismuth Nitrate Pentahydrate (Bi(NO₃)₃•5H₂O): This reagent has been shown to be an effective and safer alternative for the nitration of anilines, often avoiding the need for concentrated acids and providing good yields, sometimes with selectivity for the ortho position depending on the substrate.[26][27]
-
tert-Butyl Nitrite: Used for the regioselective ring nitration of N-alkyl anilines under mild conditions.[28]
-
Transition-Metal-Catalyzed Nitration: Directing-group-assisted, transition-metal-catalyzed C-H nitration is an emerging field that offers high regioselectivity (often for the ortho position) and avoids the issues of the classical EAS approach.[22][29]
-
Photochemical Methods: Light-mediated nitration using novel nitro sources is being explored to conduct these reactions under mild, controlled conditions.[22][30]
These methods represent the future of aniline nitration, aligning with the principles of green chemistry by reducing hazardous waste and improving atom economy.[23][31]
References
- 1. magritek.com [magritek.com]
- 2. Khan Academy [khanacademy.org]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 6. byjus.com [byjus.com]
- 7. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 10. homework.study.com [homework.study.com]
- 11. books.rsc.org [books.rsc.org]
- 12. quora.com [quora.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 19. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 20. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 21. azom.com [azom.com]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. View of A green chemical approach for nitration of aromatic compounds [mjcce.org.mk]
- 26. An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An Alternative Method for the Selective Synthesis of Ortho-nitro ...: Ingenta Connect [ingentaconnect.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. specchemonline.com [specchemonline.com]
Application Notes and Protocols: The Strategic Use of 5-Fluoro-2-methoxyaniline Hydrochloride in Advanced Polymer Chemistry
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Fluoro-2-methoxyaniline hydrochloride in the synthesis of functionalized polyanilines. This document provides in-depth theoretical background, detailed experimental protocols, and characterization methodologies, underscoring our commitment to scientific integrity and innovation.
Introduction: A Monomer with Tailored Functionality
Polyaniline (PANI) is a distinguished member of the conducting polymer family, celebrated for its unique electrical properties, environmental stability, and straightforward synthesis.[1] However, the pristine PANI backbone often suffers from poor solubility in common organic solvents, limiting its processability. The strategic functionalization of the aniline monomer unit is a powerful approach to overcome this limitation and to fine-tune the polymer's physicochemical properties for specific applications.
5-Fluoro-2-methoxyaniline emerges as a monomer of significant interest. The hydrochloride salt is the common commercial form, ensuring stability and ease of handling; it is readily converted to the free aniline base prior to polymerization. The monomer's architecture is unique, featuring two distinct substituents on the aromatic ring:
-
A Methoxy Group (-OCH₃): Positioned at the ortho position, this electron-donating group increases the electron density on the aniline ring. This is known to enhance the solubility of the resulting polymer and can influence the polymerization rate.[2]
-
A Fluoro Group (-F): Located at the meta position relative to the methoxy group, this electron-withdrawing group imparts several desirable characteristics. Fluorination is a well-established strategy to enhance thermal stability, chemical resistance, and hydrophobicity, and to modify the electronic energy levels of organic materials.[3][4]
The interplay of these two groups—one donating and one withdrawing—provides a unique electronic landscape, suggesting that poly(5-fluoro-2-methoxyaniline) will possess a distinct set of properties compared to other substituted polyanilines.[2][5][6] These tailored polymers hold considerable promise for applications in advanced materials, including anti-corrosion coatings, chemical sensors, and electrochromic devices.[3][7][8][9]
Monomer Specifications
A thorough understanding of the monomer's properties is fundamental to successful polymerization.
| Property | 5-Fluoro-2-methoxyaniline |
| Synonyms | 2-Amino-4-fluoroanisole, 5-Fluoro-o-anisidine |
| CAS Number | 1978-39-8 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Appearance | Liquid |
| Boiling Point | 90 °C at 760 mmHg |
| Density | 1.1981 g/mL at 25 °C |
| Refractive Index | n20/D 1.5438 |
Data sourced from Sigma-Aldrich.
Principles of Oxidative Polymerization
The synthesis of polyaniline and its derivatives is predominantly achieved through oxidative polymerization.[10] This process can be initiated either chemically, using an oxidizing agent, or electrochemically, by applying an anodic potential.
The generally accepted mechanism involves the initial oxidation of the aniline monomer to form a radical cation.[11] These radical cations then couple, typically in a "head-to-tail" fashion (para-coupling), to form dimers, oligomers, and ultimately, the high molecular weight polymer.[10][11] The reaction is typically conducted in an acidic medium, which is crucial for the formation of the conductive "emeraldine salt" form of the polymer.[12][13]
For 5-Fluoro-2-methoxyaniline, the substituents are expected to influence the reaction as follows:
-
The electron-donating methoxy group can lower the oxidation potential of the monomer, potentially accelerating the rate of polymerization.[2]
-
The electron-withdrawing fluoro group may slightly increase the oxidation potential but is key to the enhanced stability of the final polymer.[2][3]
-
The ortho-methoxy group may introduce some steric hindrance, potentially affecting the polymer chain's planarity and, consequently, its conductivity.
Diagram: Proposed Polymerization Scheme
Caption: Oxidative polymerization of 5-fluoro-2-methoxyaniline.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Chemical Oxidative Polymerization
This protocol details the synthesis of poly(5-fluoro-2-methoxyaniline) powder using ammonium persulfate (APS) as the oxidant.
Materials:
-
This compound
-
1 M Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Methanol
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Monomer Preparation (Free Base Generation):
-
Dissolve a calculated amount of this compound in DI water.
-
Slowly add 1 M NH₄OH or NaOH solution dropwise while stirring until the solution becomes slightly basic (pH ~8-9), precipitating the oily free base.
-
Extract the free base using a suitable organic solvent (e.g., diethyl ether), wash the organic layer with DI water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Rationale: The hydrochloride salt must be neutralized to the free aniline for polymerization to proceed effectively.
-
-
Polymerization Reaction:
-
In a beaker, dissolve 1.41 g (10 mmol) of the prepared 5-Fluoro-2-methoxyaniline free base in 50 mL of 1 M HCl. Cool the solution to 0-5 °C in an ice bath with constant stirring. Rationale: The acidic medium is essential for producing the conductive emeraldine salt, and low temperatures minimize over-oxidation and side reactions, leading to a more regular polymer structure.[12]
-
In a separate beaker, dissolve 2.85 g (12.5 mmol, 1.25 molar equivalent) of ammonium persulfate in 25 mL of 1 M HCl. Pre-cool this solution in the ice bath. Rationale: APS is a strong oxidizing agent that initiates the polymerization. A slight excess ensures complete monomer conversion.
-
Add the cold APS solution dropwise to the stirred monomer solution over 20-30 minutes. The reaction mixture will gradually change color, eventually turning dark green or black, indicating polymer formation.
-
Allow the reaction to proceed at 0-5 °C for 24 hours with continuous stirring.[14]
-
-
Polymer Isolation and Purification:
-
After 24 hours, collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer powder extensively with 1 M HCl to remove unreacted monomer and oligomers.
-
Subsequently, wash with methanol until the filtrate becomes colorless to remove the oxidant and its byproducts.
-
Finally, wash with DI water to remove any remaining acid.
-
Dry the resulting dark green/black powder in a vacuum oven at 60 °C for at least 24 hours. This product is the emeraldine salt form of poly(5-fluoro-2-methoxyaniline).
-
Protocol 2: Electrochemical Polymerization
This protocol describes the deposition of a thin film of poly(5-fluoro-2-methoxyaniline) onto a working electrode.
Equipment and Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
5-Fluoro-2-methoxyaniline (free base)
-
Electrolyte solution (e.g., 1 M HCl or 1 M H₂SO₄)
-
Argon or Nitrogen gas for deoxygenation
Step-by-Step Methodology:
-
Electrode Preparation: Clean the working electrode thoroughly. For an ITO electrode, sonicate sequentially in detergent, DI water, acetone, and isopropanol, then dry under a stream of nitrogen.
-
Electrolyte Preparation: Prepare a solution of 0.1 M 5-Fluoro-2-methoxyaniline in 1 M HCl. Deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes prior to the experiment. Rationale: Oxygen can interfere with the electropolymerization process.[11]
-
Electropolymerization:
-
Assemble the three-electrode cell with the prepared electrolyte.
-
Immerse the electrodes in the solution, ensuring the reference electrode tip is close to the working electrode.
-
Perform electropolymerization using cyclic voltammetry (CV).[11][15] A typical potential range is from -0.2 V to +1.0 V vs. Ag/AgCl.[15]
-
Cycle the potential for 10-20 cycles at a scan rate of 50-100 mV/s. Rationale: During the anodic (positive) sweep, the monomer is oxidized and polymerizes on the electrode surface. The increasing current in successive cycles indicates the deposition of a conductive polymer film.[16]
-
A colored film (typically green) will be observed growing on the working electrode surface.
-
-
Post-Polymerization Treatment:
-
After deposition, remove the working electrode from the monomer solution.
-
Rinse it gently with the blank electrolyte solution (1 M HCl) to remove any unreacted monomer.
-
The film-coated electrode is now ready for electrochemical characterization in the blank electrolyte.
-
Diagram: Experimental Workflow
Caption: Workflow for chemical and electrochemical synthesis.
Characterization of the Synthesized Polymer
A multi-technique approach is essential to fully characterize the structure, morphology, and properties of the synthesized poly(5-fluoro-2-methoxyaniline).
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Identify functional groups and confirm polymerization. | Peaks corresponding to C=C stretching of quinoid (~1560-1580 cm⁻¹) and benzenoid (~1480-1500 cm⁻¹) rings, C-N stretching (~1290-1310 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).[7][17] |
| UV-Vis Spectroscopy | Analyze electronic transitions and doping state. | For the doped emeraldine salt, two characteristic absorptions are expected: a polaron band around 400-440 nm and a broad polaron band extending into the near-infrared (>800 nm).[7] |
| ¹H NMR Spectroscopy | Elucidate polymer structure (for soluble fractions). | Broad signals in the aromatic region (6.5-8.0 ppm) and a signal for the methoxy protons (~3.8-4.0 ppm), confirming the presence of the monomer units in the polymer chain.[7] |
| Scanning Electron Microscopy (SEM) | Visualize surface morphology. | Morphology can range from granular to nanofibrous, depending on the synthesis conditions.[7] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | Typically shows initial weight loss due to moisture and dopant loss, followed by major degradation at higher temperatures. Fluorinated polymers are expected to exhibit enhanced thermal stability.[17][18] |
| Conductivity Measurement | Quantify electrical properties. | The conductivity of the pressed pellet (emeraldine salt form) is measured using a four-point probe. Values can vary widely based on doping level and polymer structure. |
Potential Applications
The unique combination of a fluoro and a methoxy group makes poly(5-fluoro-2-methoxyaniline) a candidate for several high-performance applications:
-
Corrosion-Resistant Coatings: The inherent stability of fluorinated polymers combined with the redox activity of polyaniline can provide excellent protection for metals against corrosion.[4][9]
-
Chemical and Biological Sensors: The polymer's conductivity is sensitive to its environment. Changes in pH or exposure to specific analytes (e.g., ammonia, moisture) can alter its conductivity, forming the basis of a sensor.[7][8]
-
Electrochromic Devices: The ability of polyaniline to change color upon electrochemical switching between its different oxidation states (leucoemeraldine, emeraldine, pernigraniline) can be exploited in smart windows and displays.
-
Electrode Modification: Fluorinated polyanilines have been shown to be superior materials for modifying electrodes in applications like bacterial fuel cells, enhancing catalytic activity and stability.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | Incomplete oxidation; Reaction temperature too high; Incorrect monomer/oxidant ratio. | Ensure the oxidant solution is fresh and added slowly. Maintain the reaction temperature strictly at 0-5 °C. Re-verify stoichiometric calculations. |
| Poor Solubility | High degree of cross-linking or very high molecular weight. | Modify synthesis conditions: use a different solvent, lower monomer concentration, or consider copolymerization with a more solubilizing monomer. |
| Low Conductivity | Incomplete doping; Over-oxidation of the polymer; Irregular polymer structure. | Ensure thorough washing with 1 M HCl. Avoid excessively high potentials in electropolymerization. Maintain low reaction temperatures during chemical synthesis. |
| Brittle Film (Electrochemical) | Film is too thick; Poor adhesion to the substrate. | Reduce the number of CV cycles. Ensure the substrate is meticulously cleaned before deposition. |
Conclusion
This compound is a versatile and promising monomer for the synthesis of novel functionalized polyanilines. By providing both electron-donating and electron-withdrawing substituents, it allows for the creation of polymers with a tailored balance of solubility, processability, electronic properties, and stability. The protocols and characterization data provided herein offer a solid foundation for researchers to explore the full potential of this material in developing next-generation organic electronic devices and smart materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of structural factors on the physicochemical properties of functionalized polyanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pirg.ch.pw.edu.pl [pirg.ch.pw.edu.pl]
- 14. Oxidative Polymerization of Aniline on the Surface of Sisal Fibers (SFs) as Defluoridation Media for Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chemical synthesis and characterization of fluoro-substituted polyanilines | CoLab [colab.ws]
Reactions of 5-Fluoro-2-methoxyaniline Hydrochloride with Electrophiles: A Guide to Regioselectivity and Protocol Design
An Application Guide for the Synthetic Chemist
Abstract
5-Fluoro-2-methoxyaniline and its hydrochloride salt are pivotal building blocks in medicinal and agricultural chemistry.[1] Their utility stems from the unique electronic properties conferred by the trifecta of substituents on the aromatic ring: a strongly activating amino group, a moderately activating methoxy group, and a deactivating yet ortho-, para-directing fluorine atom. This guide provides an in-depth analysis of the reactivity of 5-fluoro-2-methoxyaniline towards common electrophiles. We will dissect the interplay of substituent effects to predict regioselectivity and provide robust, field-tested protocols for key transformations such as acylation and nitration, which are foundational steps in the synthesis of high-value molecules like kinase inhibitors.[2][3]
Introduction: Understanding the Starting Material
5-Fluoro-2-methoxyaniline is an aniline derivative featuring a fluorine atom at the 5-position and a methoxy group at the 2-position.[4] It is typically handled in its more stable hydrochloride salt form (CAS No: 326-83-0), which is a solid at room temperature.[5][6] For most synthetic applications, particularly electrophilic aromatic substitution (EAS), the free aniline base (CAS No: 1978-39-8) is the reactive species.[7] This necessitates either starting with the free base or generating it in situ from the hydrochloride salt via neutralization.
The core of this molecule's synthetic utility lies in the nuanced electronic landscape of its aromatic ring, which dictates the outcome of electrophilic substitution reactions.
| Property | 5-Fluoro-2-methoxyaniline HCl | 5-Fluoro-2-methoxyaniline (Base) |
| CAS Number | 326-83-0[6] | 1978-39-8[7] |
| Molecular Formula | C₇H₈FNO·HCl[6] | C₇H₈FNO[7] |
| Molecular Weight | 177.6 g/mol [6] | 141.14 g/mol [7] |
| Appearance | White to light yellow crystalline solid[4] | Liquid[7] |
| Boiling Point | Not Applicable | 90 °C @ 760 mmHg[7] |
The Critical Role of Substituent Effects
The regiochemical outcome of any electrophilic attack on the 5-fluoro-2-methoxyaniline ring is a direct consequence of the directing effects of its three substituents. Understanding these effects is paramount for predictive synthesis.
-
Amino Group (-NH₂): As a powerful electron-donating group (+M effect), the amino group is strongly activating and directs incoming electrophiles to the ortho and para positions (C2, C4, C6).[8]
-
Methoxy Group (-OCH₃): The methoxy group is also an activating, ortho-, para-director due to its ability to donate electron density through resonance (+M effect).[9] It directs towards positions C1, C3, and C5.
-
Fluoro Group (-F): Halogens present a unique case. Fluorine is highly electronegative, withdrawing electron density inductively (-I effect), which deactivates the ring overall. However, it possesses lone pairs that can be donated via resonance (+M effect), making it an ortho-, para-director.[10][11] For fluorine, the resonance effect directs substitution to the para position most strongly.[10]
It is crucial to note that if the reaction is performed under strongly acidic conditions without a prior protection step, the amino group will be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would drastically alter the reaction's outcome.[8]
Predicting the Site of Electrophilic Attack
By superimposing the directing effects of the activating groups on the free aniline base, we can generate a reactivity map.
Caption: Predicted regioselectivity for electrophilic attack.
The analysis reveals a convergence of directing effects. Both the amino and fluoro groups direct towards positions C4 and C6 . The methoxy group activates position C3 . Therefore, positions C4 and C6 are the most electron-rich and nucleophilic sites on the ring. Steric hindrance from the adjacent methoxy group at C2 may slightly disfavor attack at C6 compared to C4, often making C4 the major site of substitution.
Application Notes: Key Electrophilic Transformations
N-Acylation: A Necessary Protective Strategy
Direct electrophilic substitution on highly activated anilines can be problematic, often leading to polysubstitution and oxidation, especially in nitration or halogenation reactions.[8] The standard solution is to temporarily "tame" the amino group's activating influence by converting it into an amide via acylation (e.g., acetylation).
The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating than the free amine. This modification provides several key advantages:
-
Prevents Oxidation: Protects the nitrogen from oxidative degradation by strong electrophilic reagents.
-
Controls Reactivity: Moderates the ring's activation, preventing runaway reactions and polysubstitution.
-
Improves Handling: The resulting acetamide is typically a stable, crystalline solid that is easier to purify.
A patent for the synthesis of an Osimertinib intermediate provides a reliable method for the acetylation of the related 4-fluoro-2-methoxyaniline using acetic anhydride.[2] This procedure is directly adaptable.
Nitration: Gateway to Further Functionalization
The introduction of a nitro group (-NO₂) onto the aromatic ring is a cornerstone of organic synthesis. The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations.
For 5-fluoro-2-methoxyaniline, nitration must be performed on the N-acetylated derivative to ensure a clean, high-yielding reaction.[3] The directing effects of the N-acetyl, methoxy, and fluoro groups still favor substitution at the C4 and C6 positions. Published procedures for the nitration of the isomeric N-(4-fluoro-2-methoxyphenyl)acetamide consistently yield the 5-nitro product, which corresponds to substitution at the position para to the acetylamino group and ortho to the fluoro group.[2][12] By analogy, nitration of N-(5-fluoro-2-methoxyphenyl)acetamide is expected to proceed at the C4 position.
Common nitrating systems include mixtures of nitric acid with a strong acid like sulfuric acid (H₂SO₄).[2][12]
Halogenation: Introducing Halogen Atoms
Halogenation, such as bromination or chlorination, introduces a halogen atom that can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck). Given the high activation of the ring, reactions with elemental bromine (Br₂) or chlorine (Cl₂) can proceed rapidly. To avoid polysubstitution, milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often preferred. As with nitration, prior protection of the amino group is advisable for optimal results. A patented process for the bromination of 2-fluoroaniline using molecular bromine in the presence of a catalyst provides a relevant procedural framework.[13]
Experimental Protocols
Safety First: Before commencing any experimental work, consult the Safety Data Sheet (SDS) for all reagents. 5-Fluoro-2-methoxyaniline and its derivatives are classified as harmful or toxic and require careful handling.[14] All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]
Protocol 1: N-Acetylation of 5-Fluoro-2-methoxyaniline
This protocol describes the protection of the amino group as an acetamide, a crucial step prior to aggressive electrophilic substitution. The procedure is adapted from established methods for similar anilines.[2]
Caption: Workflow for N-Acetylation.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| 5-Fluoro-2-methoxyaniline | 1978-39-8 | 141.14 | 10.0 g | 0.0708 |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | 25 mL | - |
| Acetic Anhydride | 108-24-7 | 102.09 | 7.9 g (7.3 mL) | 0.0774 |
| Deionized Water | 7732-18-5 | 18.02 | 100 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-methoxyaniline (10.0 g) and glacial acetic acid (25 mL).
-
Stir the mixture at room temperature (25-30°C) for 10-15 minutes until a solution is formed.
-
Slowly add acetic anhydride (7.3 mL) dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature does not exceed 35°C. An ice bath may be used for cooling if necessary.
-
After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of ice water with vigorous stirring.
-
A solid precipitate will form. Continue stirring for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water (2 x 30 mL).
-
Dry the product, N-(5-fluoro-2-methoxyphenyl)acetamide, under vacuum at 50-60°C. (Expected Yield: ~90%).
Protocol 2: Nitration of N-(5-fluoro-2-methoxyphenyl)acetamide
This protocol details the regioselective nitration at the C4 position, a key step in synthesizing valuable pharmaceutical intermediates. The procedure is adapted from a method for a similar substrate.[12]
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| N-(5-fluoro-2-methoxyphenyl)acetamide | - | 183.18 | 10.0 g | 0.0546 |
| Sulfuric Acid, Conc. (98%) | 7664-93-9 | 98.08 | 50 mL | - |
| Potassium Nitrate (KNO₃) | 7757-79-1 | 101.10 | 5.8 g | 0.0573 |
| Deionized Water / Ice | 7732-18-5 | 18.02 | 200 g | - |
| Sodium Hydroxide (NaOH) soln. | 1310-73-2 | 40.00 | As needed | - |
Procedure:
-
Carefully add concentrated sulfuric acid (50 mL) to a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the sulfuric acid to -15°C using an ice-salt or acetone-dry ice bath.
-
In small portions, add N-(5-fluoro-2-methoxyphenyl)acetamide (10.0 g) to the cold sulfuric acid, ensuring the temperature remains below -10°C. Stir until all the solid has dissolved.
-
In a separate beaker, carefully dissolve potassium nitrate (5.8 g) in a minimal amount of concentrated sulfuric acid (~15 mL).
-
Add the potassium nitrate/sulfuric acid solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at -15°C.
-
After the addition is complete, continue to stir the reaction mixture at -15°C for 2 hours.
-
Pour the reaction mixture slowly and carefully onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
A yellow precipitate will form. Allow the ice to melt completely.
-
Carefully neutralize the mixture by slowly adding a cold aqueous solution of sodium hydroxide (e.g., 10 M) until the pH is approximately 8-9. Keep the mixture cool in an ice bath during neutralization.
-
Stir the resulting slurry for 1 hour to ensure complete precipitation.
-
Collect the yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum. (Expected Product: N-(4-nitro-5-fluoro-2-methoxyphenyl)acetamide).
Conclusion
5-Fluoro-2-methoxyaniline hydrochloride is a versatile and valuable reagent whose reactivity is governed by a sophisticated interplay of electronic effects. A thorough understanding of the directing influences of the amino, methoxy, and fluoro substituents allows for the predictable and high-yielding synthesis of specifically substituted aromatic compounds. By employing strategic protection of the highly activating amino group, clean and efficient electrophilic substitutions like nitration and halogenation can be readily achieved. The protocols provided herein serve as a robust starting point for researchers and drug development professionals aiming to leverage this key building block in the creation of novel and complex molecular architectures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 1978-39-8: 5-Fluoro-2-methoxyaniline | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS#:326-83-0 | Chemsrc [chemsrc.com]
- 6. scbt.com [scbt.com]
- 7. 5-Fluoro-2-methoxyaniline 97 1978-39-8 [sigmaaldrich.com]
- 8. byjus.com [byjus.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 12. guidechem.com [guidechem.com]
- 13. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatics to Synthesize Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of nitroaromatic compounds to their corresponding anilines is a fundamental and widely utilized transformation in organic synthesis. This reaction is a cornerstone in the industrial production of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] Anilines serve as crucial building blocks for a vast array of complex molecules. The most efficient and environmentally benign method for this reduction is the selective catalytic hydrogenation using molecular hydrogen (H₂) over a heterogeneous or homogeneous catalyst.[2]
This guide provides a comprehensive overview of the catalytic hydrogenation of nitroaromatics, delving into the reaction mechanisms, key experimental parameters, and detailed, field-proven protocols. It is designed to equip researchers with the necessary knowledge to perform this transformation safely and efficiently, troubleshoot common issues, and optimize reaction conditions for their specific substrates.
Scientific Principles: Mechanism and Causality
A thorough understanding of the reaction mechanism is paramount for rational catalyst selection and process optimization. The reduction of a nitro group to an amine is a six-electron transfer process that proceeds through several intermediates.
The Reaction Pathway
The most widely accepted mechanism for the catalytic hydrogenation of nitroaromatics on noble metal catalysts is the direct pathway, which involves the sequential reduction of the nitro group. The process begins with the adsorption of the nitroaromatic compound onto the catalyst surface and the dissociative chemisorption of molecular hydrogen.[1] The nitro group is then progressively hydrogenated to a nitroso intermediate, followed by a hydroxylamine intermediate, and finally the desired aniline.[3]
Under certain conditions, a condensation pathway can occur, where the nitroso and hydroxylamine intermediates react to form an azoxy compound, which can be further reduced to azo and hydrazo species before cleaving to the aniline.[1][4] Careful control of reaction parameters is crucial to minimize these side reactions.
On non-noble metal catalysts like nickel, an alternative mechanism has been proposed where the initial step involves the dissociation of the N-O bonds, leading to a partially oxidized catalyst surface.[2][5] Subsequent hydrogenation steps then form the aniline.[2][5]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluoro-2-methoxyaniline Hydrochloride
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First disclosed in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope, tolerance of various functional groups, and often milder conditions supplant classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which frequently require harsh conditions and offer limited scope.[2][5]
This guide provides a detailed examination and a robust experimental protocol for the Buchwald-Hartwig amination using 5-Fluoro-2-methoxyaniline hydrochloride. This particular substrate presents unique and interesting challenges due to the electronic nature of its substituents and its formulation as a hydrochloride salt, necessitating a carefully considered approach to catalyst selection and reaction conditions.
Scientific Principles and Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by a palladium(0) species. A fundamental understanding of this cycle is critical for troubleshooting and optimizing the reaction.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[6]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, generating a palladium-amido complex.[3]
-
Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium complex, regenerating the catalytically active Pd(0) species.[6]
A critical choice in ensuring the efficiency of this cycle is the selection of a suitable phosphine ligand. The ligand's steric bulk and electron-donating properties are paramount in promoting the desired reductive elimination step while suppressing potential side reactions like β-hydride elimination.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for this compound
The successful amination of this substrate requires careful consideration of its specific chemical properties.
-
The Hydrochloride Salt: The amine is protonated, rendering it inactive as a nucleophile. Therefore, the reaction requires at least two equivalents of base: one to neutralize the hydrochloride salt and generate the free amine, and a second to facilitate the deprotonation of the palladium-amine complex within the catalytic cycle. A total of 2.2 to 2.5 equivalents of a strong base is a common starting point.
-
Electronic Effects: The aniline ring is substituted with an electron-donating methoxy group and an electron-withdrawing fluoro group. The methoxy group increases the electron density of the aniline, which can affect its nucleophilicity and potential for side reactions. The arylation of electron-rich anilines can sometimes be challenging.[7]
-
Catalyst and Ligand Selection: For challenging substrates, particularly those involving aryl chlorides or electron-rich anilines, the use of bulky, electron-rich phosphine ligands is often crucial. Ligands from the Buchwald (e.g., XPhos, RuPhos) or Hartwig research groups are frequently employed.[2][8] The use of well-defined palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, can offer improved reactivity and reproducibility compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[9]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the reaction. Optimization of the ligand, base, solvent, and temperature may be necessary for specific aryl halide coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Aryl Halide (e.g., 4-chlorotoluene) | ≥98% | Sigma-Aldrich | The electrophilic coupling partner. |
| This compound | ≥98% | Combi-Blocks | The nucleophilic coupling partner. |
| Palladium Precatalyst (e.g., XPhos Pd G3) | Sigma-Aldrich | A well-defined, air-stable precatalyst is recommended for reproducibility.[9] | |
| Ligand (e.g., XPhos) | ≥98% | Sigma-Aldrich | Use if not employing a precatalyst. The ratio of ligand to palladium is critical. |
| Base (e.g., Sodium tert-butoxide) | ≥98% | Sigma-Aldrich | A strong, non-nucleophilic base is required. Must be handled under an inert atmosphere. |
| Anhydrous Toluene | DriSolv™ or similar | MilliporeSigma | The reaction is sensitive to moisture. Use of a dry, degassed solvent is essential. Other solvents like 1,4-dioxane or tert-butanol can also be effective.[6] |
| Inert Gas | High Purity N₂ or Ar | Airgas | To maintain an oxygen- and moisture-free environment. |
| Oven-dried Schlenk flask or reaction vial | All glassware should be thoroughly dried to prevent quenching of the catalyst and base. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.1 mmol, 1.1 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (2.5 mmol, 2.5 equiv.).
-
Note on Base Addition: The base is highly hygroscopic and should be handled quickly in a glovebox or under a strong stream of inert gas.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL, to achieve a concentration of 0.2 M with respect to the aryl halide).
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. Insufficient stirring can lead to poor mixing of the heterogeneous base and lower yields.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-5-fluoro-2-methoxyaniline.
-
Troubleshooting and Optimization
Should the initial reaction yield be suboptimal, a systematic approach to optimization is recommended.
Caption: A decision tree for troubleshooting the Buchwald-Hartwig amination.
-
No Reaction: The primary culprits are often inactive reagents. Ensure the base has not been passivated by atmospheric moisture and that the solvent is truly anhydrous. Confirm the activity of the palladium catalyst.
-
Low Conversion: If starting materials remain, consider a more active catalyst system. For aryl chlorides, which undergo oxidative addition more slowly than bromides, a more electron-rich and bulky ligand like RuPhos or BrettPhos may be beneficial.[6] Increasing the reaction temperature or switching to a higher-boiling solvent like xylene could also improve the rate.
-
Byproduct Formation: If hydrodehalogenation of the aryl halide is observed, this suggests that β-hydride elimination is competing with reductive elimination. A bulkier ligand can often disfavor this side reaction. Alternatively, a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be employed, although this may require higher temperatures or longer reaction times.[6]
Conclusion
The Buchwald-Hartwig amination of this compound is a highly achievable transformation that provides access to valuable substituted diarylamines. Success hinges on a rational approach that accounts for the specific challenges posed by the substrate: the need to neutralize the hydrochloride salt with a sufficient excess of a strong base, and the selection of a modern, sterically demanding, and electron-rich ligand-palladium system to effectively couple this substituted aniline. The protocol and optimization strategies outlined herein provide a robust framework for researchers to successfully implement this powerful C-N bond-forming reaction in their synthetic endeavors.
References
- 1. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. research.rug.nl [research.rug.nl]
- 9. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Fluoro-2-methoxyaniline Hydrochloride
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate.[1] We will delve into the underlying chemistry of the reaction, provide detailed troubleshooting guides in a question-and-answer format, and offer step-by-step protocols for key experimental procedures.
I. Synthetic Overview & Key Challenges
The most prevalent synthetic route to 5-Fluoro-2-methoxyaniline involves the catalytic hydrogenation of 4-Fluoro-2-methoxy-1-nitrobenzene.[2] This precursor is typically prepared by the nucleophilic aromatic substitution of 2,4-difluoro-1-nitrobenzene with methanol.[2] The resulting 5-Fluoro-2-methoxyaniline is then converted to its hydrochloride salt for improved stability and handling.
While seemingly straightforward, this synthesis is fraught with potential pitfalls that can significantly impact the final yield and purity. The primary challenges include:
-
Incomplete reduction of the nitro group: This can lead to a mixture of the desired aniline, unreacted starting material, and intermediate species like nitroso and hydroxylamine derivatives.
-
Dehalogenation: The carbon-fluorine bond can be susceptible to cleavage under certain hydrogenation conditions, resulting in the formation of 2-methoxyaniline as a significant byproduct.[3]
-
Catalyst poisoning or deactivation: Impurities in the starting material or reaction medium can inactivate the catalyst, leading to sluggish or incomplete reactions.[3]
-
Suboptimal salt formation and isolation: The final step of converting the free base to the hydrochloride salt can be a source of yield loss if not performed under optimal conditions.
This guide will address each of these challenges in detail, providing practical solutions and the scientific rationale behind them.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to provide direct answers to specific issues you may encounter during your experiments.
Low Yield of 5-Fluoro-2-methoxyaniline (Free Base)
Q1: My catalytic hydrogenation of 4-Fluoro-2-methoxy-1-nitrobenzene is sluggish and gives a low yield of the desired aniline. What are the likely causes and how can I improve it?
A1: A low yield in the hydrogenation step can stem from several factors. Let's break down the potential causes and solutions:
-
Catalyst Activity:
-
Cause: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may have lost its activity due to improper storage, handling, or poisoning by impurities.
-
Solution: Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] If catalyst poisoning is suspected, purify the starting material (4-Fluoro-2-methoxy-1-nitrobenzene) to remove potential inhibitors like sulfur or phosphorus compounds.
-
-
Reaction Conditions:
-
Cause: The hydrogen pressure, temperature, or solvent may not be optimal for this specific transformation.
-
Solution:
-
Hydrogen Pressure: While higher pressure generally increases the reaction rate, it can also promote dehalogenation. A typical pressure range for this reaction is 3.0 kgs/cm² of hydrogen gas.[2] It is crucial to find a balance that favors nitro group reduction without significant C-F bond cleavage.
-
Temperature: The reaction is often run at room temperature (25-30°C).[2] Increasing the temperature can accelerate the reaction but may also increase the rate of side reactions.
-
Solvent: Methanol is a commonly used solvent for this reaction.[2] Other protic solvents like ethanol can also be effective. Ensure the solvent is of high purity and degassed to remove dissolved oxygen.
-
-
-
Incomplete Reaction:
-
Cause: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.
-
Q2: I am observing a significant amount of a byproduct that I suspect is 2-methoxyaniline. How can I minimize this dehalogenation?
A2: Dehalogenation is a common side reaction in the hydrogenation of halogenated nitroaromatics.[3] Here are strategies to suppress it:
-
Catalyst Choice:
-
Cause: Some catalysts are more prone to causing dehalogenation than others. For instance, Palladium-based catalysts can be more aggressive in cleaving C-halogen bonds.
-
Solution: Raney Nickel is often a good choice for this transformation as it can offer a good balance between activity and selectivity.[2] Platinum-based catalysts, sometimes with promoters, can also be highly selective but may require more optimization.[4]
-
-
Reaction Parameters:
-
Cause: As mentioned, high hydrogen pressure and temperature can exacerbate dehalogenation.
-
Solution: Use the mildest conditions that still allow for a reasonable reaction rate. Experiment with lowering the hydrogen pressure and temperature.
-
-
Substrate Concentration:
Issues with this compound Formation and Isolation
Q3: I have successfully synthesized the 5-Fluoro-2-methoxyaniline free base, but I'm losing a significant amount of product during the hydrochloride salt formation and isolation. What can I do to improve my yield at this stage?
A3: Yield loss during salt formation is often due to solubility issues and mechanical losses. Here's how to optimize this step:
-
Choice of Acid and Solvent:
-
Cause: The choice of solvent and the method of introducing hydrochloric acid are critical.
-
Solution: A common method is to dissolve the free base in a suitable organic solvent (e.g., methanol, isopropanol, or ethyl acetate) and then add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in a solvent).[2] The hydrochloride salt will precipitate out of the solution. The choice of solvent will affect the solubility of the salt and thus the efficiency of the precipitation.
-
-
Precipitation and Filtration:
-
Cause: If the salt is too soluble in the chosen solvent, the precipitation will be incomplete. Rushing the filtration or inadequate washing can also lead to losses.
-
Solution:
-
After adding the acid, cool the mixture in an ice bath to maximize precipitation.
-
Allow sufficient time for the precipitation to complete.
-
When filtering, wash the collected solid with a small amount of cold solvent to remove any remaining impurities without dissolving a significant amount of the product.
-
-
-
Drying:
-
Cause: Improper drying can leave residual solvent or acid, affecting the purity and weight of the final product.
-
Solution: Dry the filtered solid under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[2]
-
III. Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene
This protocol is adapted from a patented procedure.[2]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add toluene (10 volumes relative to the starting material).
-
Addition of Reactants: Add 2,4-difluoro-1-nitrobenzene (1 equivalent). Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add methanol (2 volumes) to the reaction mass at 0°C.
-
Base Addition: Add potassium tert-butoxide (0.7 equivalents) in portions at 0°C.
-
Reaction: Stir the reaction mass at 0°C for 30 minutes, then allow it to warm to 20°C and stir for 4 hours.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like petroleum ether.
Protocol 2: Catalytic Hydrogenation to 5-Fluoro-2-methoxyaniline
This protocol is based on a common industrial method.[2]
-
Autoclave Setup: Charge a high-pressure autoclave with methanol (8.5 volumes) and 4-fluoro-2-methoxy-1-nitrobenzene (1 equivalent).
-
Catalyst Addition: In a separate flask, prepare a slurry of Raney Nickel (10% w/w of the starting material) in methanol (1 volume). Under a nitrogen atmosphere, add the catalyst slurry to the autoclave.
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the autoclave with hydrogen gas to 3.0 kgs/cm².
-
Reaction: Stir the reaction mixture at 25-30°C. The reaction progress can be monitored by the uptake of hydrogen.
-
Workup: Once the reaction is complete (as determined by TLC or GC), carefully vent the hydrogen and purge the autoclave with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the catalyst. Wash the celite bed with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-Fluoro-2-methoxyaniline as an oil or solid.
Protocol 3: Formation of this compound
-
Dissolution: Dissolve the crude 5-Fluoro-2-methoxyaniline in a suitable solvent like methanol or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Filtration: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the solid under vacuum at 50-60°C to a constant weight to yield this compound.
IV. Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Hydrogenation Catalyst | Raney Nickel | Good balance of activity and selectivity, minimizing dehalogenation.[2] |
| Hydrogen Pressure | ~3.0 kgs/cm² | Sufficient for nitro reduction without excessive dehalogenation.[2] |
| Hydrogenation Temperature | 25-30°C | Mild conditions to favor the desired reaction over side reactions.[2] |
| Hydrogenation Solvent | Methanol | Common protic solvent for this type of reduction.[2] |
| Hydrochloride Salt Formation Solvent | Methanol / Isopropanol | Allows for good precipitation of the hydrochloride salt. |
V. Visualizations
Reaction Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Low Yield in Hydrogenation
Caption: Decision tree for troubleshooting low hydrogenation yield.
VI. References
-
A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents. --INVALID-LINK--
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications. --INVALID-LINK--
-
Proposed mechanism for catalytic hydrogenation of 4 a... - ResearchGate. --INVALID-LINK--
-
Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF - ResearchGate. --INVALID-LINK--
-
Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents | ACS Catalysis - ACS Publications. --INVALID-LINK--
-
Hydrogenation Of Aniline - ResearchGate. --INVALID-LINK--
-
4-Fluoro-2-methoxy-1-nitrobenzene | CAS 448-19-1 | SCBT - Santa Cruz Biotechnology. --INVALID-LINK--
-
5-Fluoro-2-methoxyaniline - Chem-Impex. --INVALID-LINK--
-
4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety - ChemicalBook. --INVALID-LINK--
-
5-Fluoro-2-methoxyaniline 97 1978-39-8 - Sigma-Aldrich. --INVALID-LINK--
-
This compound | CAS 326-83-0 | SCBT. --INVALID-LINK--
-
A Comparative Analysis of Catalysts for the Selective Hydrogenation of 1-Fluoro-4-Nitrobenzene - Benchchem. --INVALID-LINK--
-
Rational Design and Precise Synthesis of Single‐Atom Alloy Catalysts for the Selective Hydrogenation of Nitroarenes - PMC - PubMed Central. --INVALID-LINK--
-
4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 - Sigma-Aldrich. --INVALID-LINK--
-
4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem. --INVALID-LINK--
-
5-Fluoro-2-methoxyaniline 1978-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC). --INVALID-LINK--
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. --INVALID-LINK--
-
5-Chloro-2-methoxyaniline | 95-03-4 - ChemicalBook. --INVALID-LINK--
-
4-Fluoro-2-(methoxy-d3)-1-nitrobenzene | Stable Isotope | MedChemExpress. --INVALID-LINK--
-
4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works - ChemicalBook. --INVALID-LINK--
-
β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC - PubMed Central. --INVALID-LINK--
-
Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline - ResearchGate. --INVALID-LINK--
-
5-Chloro-2-methoxyaniline synthesis - ChemicalBook. --INVALID-LINK--
-
4-Fluoro-2-methoxyaniline - Chem-Impex. --INVALID-LINK--
-
Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. --INVALID-LINK--
-
1-Fluoro-4-methoxy-2-nitrobenzene | 61324-93-4 - Sigma-Aldrich. --INVALID-LINK--
-
1415740-47-4|2-Fluoro-5-methoxyaniline hydrochloride - BLDpharm. --INVALID-LINK--
-
2-Fluoro-5-methoxyaniline hydrochloride | 1415740-47-4 - ChemicalBook. --INVALID-LINK--
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. --INVALID-LINK--
-
5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem. --INVALID-LINK--
-
Synthesis of 8-, 9-, 12-, and 13-mono-13C-retinal - ResearchGate. --INVALID-LINK--
-
Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents. --INVALID-LINK--
-
Substituted 2-carbonylamino-6-piperidinaminopyridines and substituted 1-carbonylamino-3-piperidinaminobenzenes as 5-ht1f agonists - Google Patents. --INVALID-LINK--
References
Technical Support Center: Purification of 5-Fluoro-2-methoxyaniline Hydrochloride
Answering your request, here is a technical support center with troubleshooting guides and FAQs for the purification of crude 5-Fluoro-2-methoxyaniline hydrochloride.
Welcome to the technical support guide for the purification of this compound (CAS: 326-83-0). As a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity is critical for successful downstream applications.[1] This guide, designed for researchers and drug development professionals, provides in-depth, field-tested answers to common purification and troubleshooting challenges.
Part 1: Initial Assessment & Frequently Asked Questions
A successful purification strategy begins with a thorough assessment of your crude material. The appearance, state (salt vs. free base), and likely contaminants will dictate the most effective approach.
Q1: My crude 5-Fluoro-2-methoxyaniline is a dark brown or reddish solid/oil. What are the likely impurities?
A: The discoloration is a classic indicator of impurities common to aniline synthesis and storage. Anilines are susceptible to air oxidation, which forms highly colored polymeric byproducts.[2][3] Your crude material likely contains a mixture of:
-
Oxidation Products: Colored polymeric species formed by exposure to air and light.
-
Unreacted Starting Materials: Depending on the synthetic route, this could include the corresponding nitroaromatic precursor (e.g., 4-fluoro-2-methoxy-1-nitrobenzene).[4]
-
Reaction Byproducts: Side products from the synthesis, which may have similar properties to the desired product.
-
Inorganic Salts: Residual salts from the reaction workup (e.g., sodium sulfate, sodium bicarbonate).[2]
-
Residual Solvents: Solvents used during the reaction or initial workup.
Q2: Should I purify the compound as the hydrochloride salt or as the free base (5-Fluoro-2-methoxyaniline)?
A: This depends on your final purity requirement, scale, and the nature of the impurities.
-
Purifying as the Hydrochloride Salt: This is often preferable for final product stability. The salt form is generally a solid and less prone to air oxidation than the oily free base. Recrystallization is the most direct method for purifying the salt.
-
Purifying as the Free Base: Converting the crude salt to the free base allows for purification via techniques suited for organic compounds, such as acid-base extraction or column chromatography. This is often the most effective way to remove a wide range of impurities. After purification, the free base can be converted back to the high-purity hydrochloride salt.
Q3: Which purification method is right for my situation?
A: Use the following decision tree to select an appropriate starting point.
Part 2: Troubleshooting Specific Purification Techniques
This section provides detailed protocols and troubleshooting for the most common purification methods.
Technique 1: Acid-Base Extraction
This is a powerful and scalable technique that leverages the basicity of the aniline amine group to separate it from neutral and acidic impurities.[5]
-
Dissolution: Dissolve the crude this compound (or free base) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (~10-20 mL per gram of crude material).
-
Basification (if starting with salt): If you started with the HCl salt, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl and generate the free base. The aniline will remain in the organic layer. Separate the layers.
-
Acidic Extraction: Transfer the organic layer to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl). Use approximately one-third of the organic layer volume for each extraction. The basic aniline will react with HCl to form the water-soluble hydrochloride salt, moving it into the aqueous layer.[6][7]
-
Combine & Wash: Combine the aqueous extracts. To remove any remaining neutral impurities, wash this combined aqueous layer once with a small amount of DCM or ethyl acetate. Discard the organic wash.
-
Regenerate Free Base: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 3 M NaOH) with stirring until the solution is strongly basic (pH > 10). The pure 5-Fluoro-2-methoxyaniline free base will precipitate or form an oily layer.
-
Isolation: Extract the pure free base back into an organic solvent (DCM or ethyl acetate) three times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.
-
(Optional) Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol). The purified salt will precipitate and can be collected by filtration.
| Problem | Possible Cause | Recommended Solution |
| Low recovery of product. | Incomplete extraction: Not enough acid/base was used, or extractions were not vigorous enough. | Ensure the pH is strongly acidic (<2) during the acid wash and strongly basic (>10) during regeneration. Perform at least three extractions at each stage. |
| Product has some water solubility: The free base or salt has partial solubility in the aqueous or organic layer, respectively. | Before extraction, saturate the aqueous layer with NaCl (brine wash) to decrease the solubility of organic compounds in the aqueous phase. | |
| An emulsion forms at the interface. | High concentration of crude material or vigorous shaking: This is common with complex mixtures. | Add a small amount of brine to help break the emulsion. Let the funnel stand for 10-20 minutes. If persistent, filter the entire mixture through a pad of Celite. |
| Product does not precipitate upon basification. | Product is an oil: 5-Fluoro-2-methoxyaniline free base is a liquid/oil. | Do not expect a solid. Instead, look for a cloudy suspension or an oily layer and proceed with extracting the product into an organic solvent. |
Technique 2: Silica Gel Column Chromatography
Chromatography is ideal for separating the desired product from impurities with similar basicity but different polarities. Crucially, anilines require special conditions on standard silica gel.
Q: I'm trying to purify the free base on a silica column, but I'm getting severe peak tailing and low recovery. Why is this happening?
A: This is a very common issue. Standard silica gel is acidic (due to surface silanol groups, Si-OH) and acts as a Brønsted acid. The basic amine of your aniline interacts strongly with these acidic sites via an acid-base interaction.[8] This leads to irreversible adsorption, smearing (tailing) of the product band down the column, and ultimately, poor separation and recovery.[9][10]
Solutions:
-
Mobile Phase Modification (Most Common):
-
Add a Competing Base: Deactivate the acidic sites on the silica by adding a small amount of a competing amine to your eluent.[11]
-
Recommended Eluent: Start with a non-polar solvent system like Hexanes:Ethyl Acetate and add 0.5-1% triethylamine (TEA) or ammonium hydroxide.[12] The TEA will preferentially bind to the acidic silica sites, allowing your aniline product to elute cleanly. Always run a TLC with the same modified eluent to determine the optimal solvent ratio first.
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: This is an excellent but more expensive option. The stationary phase is pre-treated with amine groups, providing a neutral-to-basic environment that prevents unwanted interactions.[8][10]
-
Neutral Alumina: Alumina can be used as an alternative to silica. Ensure you are using neutral (pH 7) or basic (pH 9-10) alumina, not acidic alumina.
-
-
Prepare Slurry: In a beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 98:1:1 Hexanes:EtOAc:TEA).
-
Pack Column: Pour the slurry into your column and pack it evenly using gentle pressure or by tapping. Add a thin layer of sand on top of the silica bed.
-
Equilibrate: Run 2-3 column volumes of the initial eluent through the packed column. Never let the column run dry.
-
Load Sample: Dissolve your crude free base in a minimal amount of DCM or the eluent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column.
-
Elute: Begin elution with your starting solvent system, collecting fractions. Gradually increase the eluent polarity (e.g., move towards 90:9:1 Hexanes:EtOAc:TEA) to elute your product.
-
Analyze: Monitor the fractions using TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent (and TEA) under reduced pressure.
Part 3: Recrystallization and Storage
Q: I want to purify the final hydrochloride salt. What is a good recrystallization solvent?
A: For aniline hydrochlorides, polar protic solvents are often a good starting point. Based on similar structures, the following systems are recommended for experimentation[13]:
-
Isopropanol (IPA)
-
Ethanol / Water mixture
-
Methanol
Protocol:
-
Dissolve the crude HCl salt in a minimal amount of the chosen solvent at reflux.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter it to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Q: My purified 5-Fluoro-2-methoxyaniline (free base) turned yellow/brown after a few days. How can I prevent this?
A: The free base is susceptible to air oxidation. For long-term storage:
-
Store as the HCl salt: The hydrochloride salt is significantly more stable and is the preferred form for storage.[14]
-
Inert Atmosphere: If you must store the free base, keep it in a sealed vial under an inert atmosphere (e.g., Argon or Nitrogen).[9]
-
Cold and Dark: Store the container at low temperatures (0-8 °C) and protect it from light.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
- 14. This compound | CAS#:326-83-0 | Chemsrc [chemsrc.com]
Technical Support Center: Aniline Synthesis Troubleshooting
Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of aniline, a critical building block in numerous industries. Our focus is primarily on the catalytic hydrogenation of nitrobenzene, the most prevalent industrial route, addressing issues from yield loss to product impurities through a detailed troubleshooting framework and frequently asked questions.
Section 1: Troubleshooting Guide (Q&A Format)
This section directly addresses specific problems you may encounter during aniline synthesis. Each answer delves into the root chemical causes and provides actionable solutions.
Q1: My aniline yield is significantly lower than expected. What are the likely causes?
A1: Low aniline yield is typically traced back to two primary issues: incomplete conversion of nitrobenzene or poor selectivity due to the formation of side products.
1. Incomplete Conversion:
-
Cause: Insufficient catalyst activity, inadequate hydrogen pressure, or non-optimal reaction temperature can lead to unreacted nitrobenzene in your final product.
-
Troubleshooting:
-
Catalyst Activity: Ensure your catalyst is fresh and has been handled under inert conditions to prevent oxidation. If catalyst poisoning by sulfur or other impurities is suspected, consider using a fresh batch or implementing a regeneration protocol.
-
Reaction Conditions: Verify that hydrogen pressure and reaction temperature meet the requirements of your specific catalyst system. Monitor hydrogen uptake to track reaction progress. A gradual increase in temperature or pressure may be necessary to drive the reaction to completion.
-
2. Poor Selectivity (Byproduct Formation):
-
Cause: The reduction of nitrobenzene is a multi-step process involving several reactive intermediates, such as nitrosobenzene and phenylhydroxylamine.[1][2] Under certain conditions, these intermediates can condense to form various byproducts instead of proceeding to aniline.
-
Key Byproducts Affecting Yield:
-
Azoxybenzene and Azobenzene: These are formed via the condensation of nitrosobenzene and phenylhydroxylamine.[3][4] Their formation is often favored at lower hydrogen pressures or when catalyst activity is diminished. These colored impurities are a common cause of product discoloration.
-
Cyclohexylamine (CHA): This "over-hydrogenation" product results from the saturation of the aniline aromatic ring.[5][6] It is favored by aggressive reaction conditions, such as high temperatures, high hydrogen pressures, and highly active catalysts (e.g., Rhodium, Ruthenium).[7][8]
-
Diphenylamine: Can form via the reaction of aniline with phenol (a potential byproduct) or through other condensation pathways at elevated temperatures.[9]
-
Troubleshooting Workflow for Low Yield
References
- 1. dwsim.fossee.in [dwsim.fossee.in]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. atamankimya.com [atamankimya.com]
- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4384142A - Production of cyclohexylamine - Google Patents [patents.google.com]
- 9. Manufacture of Aniline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-methoxyaniline hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Fluoro-2-methoxyaniline hydrochloride. This versatile compound is a crucial building block in the synthesis of high-value molecules, particularly in pharmaceutical and agrochemical research.[1][2] Its unique electronic properties, imparted by the fluorine and methoxy substituents, make it a valuable intermediate for developing novel drug candidates, including anti-cancer agents.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural steps and provide the underlying chemical logic, enabling you to diagnose issues, optimize your reaction conditions, and achieve reliable, reproducible results.
Section 1: Foundational Knowledge - Reagent Properties and Handling
Before beginning any experiment, a thorough understanding of your starting material is critical. This section addresses the most common initial queries regarding the physicochemical properties and handling of this compound.
Q1: What are the key properties of this compound that I should be aware of?
Understanding the fundamental properties of your reagent is the first step to designing a successful reaction. The hydrochloride salt form offers improved stability and handling compared to the free base, but its properties directly influence reaction setup, particularly solvent and base selection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Experimental Design |
| CAS Number | 326-83-0 | [3][4] | Ensures correct reagent identification and literature searching. |
| Molecular Formula | C₇H₉ClFNO | [5] | Used for all stoichiometric calculations. |
| Molecular Weight | 177.60 g/mol | [3][5] | Critical for accurate measurement and molar calculations. |
| Appearance | Typically an off-white to tan or light brown solid. | [6] | A significant deviation in color (e.g., dark brown, black) may indicate degradation or impurity. |
| Solubility | Sparingly soluble in water; soluble in some organic solvents like methanol or DMSO. | [7] | Solubility is a key factor. Poor solubility in the reaction solvent can lead to low conversion. The hydrochloride salt is generally more soluble in polar protic solvents than the free base is in nonpolar solvents. |
| Stability | More stable than the corresponding free base. Store in a cool, dry, well-ventilated place away from oxidizing agents. | [1][5] | Proper storage prevents degradation. The free base can be air-sensitive.[8] |
Q2: The hydrochloride salt vs. the free base: Do I need to perform a neutralization step before my reaction?
This is the most critical question and the source of many common issues. The answer depends entirely on the nature of your subsequent reaction. Using the hydrochloride salt directly introduces acid (HCl) into your system, which can be either beneficial or detrimental.
The Core Principle: The lone pair of electrons on the aniline nitrogen is essential for its nucleophilicity. In the hydrochloride salt, this lone pair is protonated, rendering the nitrogen non-nucleophilic. Therefore, for any reaction requiring a nucleophilic aniline, the free base must be generated in situ or isolated beforehand.
-
When to Generate the Free Base (Most Common Scenario): For reactions like acylations, amide couplings, reductive aminations, and Suzuki or Buchwald-Hartwig couplings, the free, neutral aniline is the active nucleophile. In these cases, you MUST add a base to neutralize the hydrochloride salt.
-
When You Might Use the Salt Directly: In rare cases, such as certain acid-catalyzed reactions where the aniline's basicity is not required for the initial step, you might proceed without adding a base. However, this is uncommon.
Expert Tip: When in doubt, always assume you need to generate the free base. Running a reaction under unintentionally acidic conditions is a common cause of failure.
Section 2: Troubleshooting Common Synthetic Transformations
This section provides targeted advice for specific, common reactions involving 5-Fluoro-2-methoxyaniline.
Subsection 2.1: Acylation and Amide Bond Formation
This is one of the most frequent applications for anilines. The goal is to form an amide bond by reacting the aniline with an acylating agent (e.g., acid chloride, anhydride).
FAQ: My acylation reaction with an acid chloride is giving a low yield (<50%) and my starting material remains. What's wrong?
This is a classic stoichiometry problem when starting with a hydrochloride salt.
-
Primary Cause: Insufficient Base. An acylation with an acid chloride produces one equivalent of HCl as a byproduct. Your starting material is also an HCl salt. Therefore, you have two sources of acid that must be neutralized.
-
The Chemistry:
-
R-NH₃⁺Cl⁻ + Base -> R-NH₂ + [Base-H]⁺Cl⁻ (Neutralizes the starting material)
-
R-NH₂ + R'-COCl -> [R-NH₂⁺-C(O)R']Cl⁻ -> R-NH-C(O)R' + HCl (Acylation reaction)
-
HCl + Base -> [Base-H]⁺Cl⁻ (Neutralizes the byproduct)
-
-
-
The Solution: You need a minimum of two equivalents of a suitable base. A slight excess (e.g., 2.1-2.2 equivalents) is often recommended to ensure the reaction medium remains basic.
-
Self-Validation Check: Before adding your acylating agent, stir the aniline hydrochloride and base in your solvent for 15-30 minutes. Spot the mixture on a TLC plate. You should see a new, higher-Rf spot corresponding to the free aniline, confirming that neutralization is complete.
Table 2: Base Selection for Acylation Reactions
| Base | Type | pKa (Conjugate Acid) | Comments & Best Practices |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Common choice. Non-nucleophilic. Easy to remove under vacuum. Use at least 2.1 equivalents. |
| Pyridine | Aromatic Amine | ~5.2 | Can also act as a nucleophilic catalyst. Often used as both base and solvent. Can be harder to remove. |
| DIPEA | Hindered Amine | ~11 | Good choice for sterically hindered substrates. More expensive than TEA. |
| K₂CO₃ / Na₂CO₃ | Inorganic Base | ~10.3 | Inexpensive and strong enough. However, they are often poorly soluble in common organic solvents (THF, DCM), which can lead to slow, heterogeneous reactions. Best used with a phase-transfer catalyst or in polar aprotic solvents like DMF. |
FAQ: My reaction mixture turns dark purple/brown upon adding the base, and I see multiple spots on my TLC plate.
-
Primary Cause: Aniline Oxidation. The free aniline, especially when dissolved, is susceptible to air oxidation. This process is often accelerated by base and light, leading to highly colored, polymeric impurities that can complicate purification.
-
Solutions:
-
Inert Atmosphere: The most effective solution. Degas your solvent by bubbling nitrogen or argon through it for 15-20 minutes. Assemble your glassware and purge it with the inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Minimize Reaction Time: Do not let the free aniline sit for extended periods before adding the acylating agent.
-
Temperature Control: If the acylation is exothermic, cool the reaction mixture (e.g., 0 °C) before adding the acylating agent to control the reaction rate and minimize side reactions.
-
Subsection 2.2: Diazotization and Sandmeyer/Schiemann Reactions
This two-step process converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group and can be displaced by various nucleophiles (e.g., -Cl, -Br, -CN, -F).
FAQ: My diazotization reaction failed. The solution did not change as expected, and adding it to my copper(I) salt solution did nothing.
-
Primary Cause: Temperature Control Failure. Diazonium salts are notoriously unstable at elevated temperatures. The reaction to form them is exothermic and must be kept cold.
-
The Solution:
-
Strict Temperature Control: The reaction must be maintained between 0 °C and 5 °C at all times. Use an ice-salt bath for better temperature management.
-
Slow Addition: Prepare a solution of sodium nitrite (NaNO₂) in water and add it dropwise to the acidic solution of your aniline. Adding it too quickly will cause a temperature spike, decomposing the diazonium salt and forming unwanted phenol byproducts.
-
Homogeneous Solution: Ensure the this compound is fully dissolved in the aqueous acid (e.g., HCl, H₂SO₄) before cooling and beginning the nitrite addition.
-
-
Self-Validation Check: You can check for the presence of the diazonium salt before proceeding. Place a drop of your cold reaction mixture onto a filter paper, then add a drop of a solution of 2-naphthol in aqueous NaOH. The immediate formation of a bright orange/red azo dye confirms the presence of the diazonium salt.
Section 3: Analytical and Purification Protocols
FAQ: What are the best methods to monitor my reaction and purify the final product?
-
Reaction Monitoring:
-
TLC: The workhorse technique. Use a moderately polar eluent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol. Visualize under UV light (254 nm). The product (e.g., an amide) should have a different Rf from the free aniline starting material.
-
LC-MS: Ideal for confirming the mass of the desired product and identifying major byproducts during the reaction.
-
-
Purification Strategies:
-
Aqueous Workup: An acid/base wash is highly effective. If your product is a neutral amide, wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted free aniline and basic impurities. Then, wash with dilute base (e.g., saturated NaHCO₃) to remove acidic byproducts.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) is an excellent method for achieving high purity.[6]
-
Column Chromatography: The most versatile method. Use silica gel with a solvent gradient determined by TLC analysis.
-
Section 4: Experimental Protocols & Workflow Visualization
Protocol 1: General Procedure for Acylation using Triethylamine
This protocol details the in-situ neutralization and subsequent acylation of this compound with an acid chloride.
Safety: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][9]
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., Dichloromethane or THF, ~0.2-0.5 M concentration). Stir to form a suspension.
-
Neutralization: Add triethylamine (2.2 eq) via syringe. Stir the mixture at room temperature for 30 minutes.
-
Validation (Optional but Recommended): Take a small aliquot via syringe, dilute it, and spot on a TLC plate to confirm the formation of the free aniline.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Dissolve the acid chloride (1.05 eq) in a small amount of anhydrous solvent and add it dropwise to the cold reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting aniline.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, and proceed with an appropriate acid/base extraction as described in Section 3.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 326-83-0 [chemicalbook.com]
- 5. This compound | CAS#:326-83-0 | Chemsrc [chemsrc.com]
- 6. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
- 7. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. 5-Fluoro-2-methoxyaniline | 1978-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Managing air and moisture sensitivity of 5-Fluoro-2-methoxyaniline hydrochloride
Welcome to the technical support center for 5-Fluoro-2-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the air and moisture sensitivity of this versatile reagent. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction: The Challenge of Stability
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is derived from the unique reactivity conferred by the fluorine and methoxy substituents on the aniline ring. However, the electron-rich nature of the aniline core makes this compound susceptible to degradation by atmospheric oxygen and moisture, a common characteristic of many aniline derivatives.[2] This instability can lead to discoloration, impurity formation, and ultimately, compromised reaction outcomes. This guide provides a comprehensive framework for understanding and mitigating these challenges.
Core Principles of Handling
The successful use of this compound hinges on the strict exclusion of air and moisture at every stage of handling and use. The primary degradation pathway is oxidation, which can lead to the formation of colored impurities and a decrease in the purity of the material.
Visualizing the Degradation Pathway
While the specific degradation products of this compound are not extensively documented in publicly available literature, we can infer the likely pathways based on the known chemistry of anilines. Oxidation is initiated by the lone pair of electrons on the nitrogen atom, leading to radical intermediates that can dimerize or polymerize, forming highly colored species such as azo compounds and phenazines.[3][4] The presence of moisture can facilitate proton transfer steps in these degradation pathways.
Caption: Inferred degradation pathway of this compound upon exposure to air and moisture.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound in a question-and-answer format.
Q1: My previously off-white this compound has turned yellow/brown. Can I still use it?
A1: A color change from off-white to yellow or brown is a clear indicator of degradation, likely due to oxidation.[2] Using discolored material is not recommended as the impurities can lead to lower yields, unexpected side products, and difficulties in purification. The colored impurities, such as azo compounds, may be reactive under your experimental conditions. For best results, it is crucial to start with material that is as pure as possible. If the discoloration is minor (pale yellow), you might consider purification, but this is often not practical for a starting material.
Q2: I am seeing a new, colored spot on my TLC plate that is not my starting material or product. What could it be?
A2: This is a common consequence of using degraded this compound. The colored spot is likely one or more of the oxidative degradation products. These compounds are often more polar than the parent aniline and will have different Rf values. To confirm this, you can run a TLC of your starting material as a reference. If you see the same colored spot, it confirms that your starting material is the source of the impurity.
Q3: My reaction yield is consistently lower than expected. Could the quality of my this compound be the cause?
A3: Absolutely. If the reagent has been exposed to air and moisture, a portion of it will have degraded. This means the actual amount of active reagent is less than what you weighed out, leading to a lower than expected yield. Furthermore, the impurities themselves can interfere with the reaction, potentially deactivating catalysts or participating in unwanted side reactions.
Q4: How can I assess the purity of my this compound if I suspect degradation?
A4: The most direct way to assess purity is through analytical techniques:
-
NMR Spectroscopy: Proton NMR can reveal the presence of impurities. While the spectra of the degradation products are complex, you may observe a broadening of peaks or the appearance of new signals that are inconsistent with the pure compound's spectrum.
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for separating and identifying impurities. You would likely see additional peaks in the chromatogram with masses corresponding to potential degradation products (e.g., dimers).
A simple visual inspection is the first line of defense. Any significant deviation from a colorless or off-white solid should be treated with suspicion.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: Proper storage is critical to maintaining the quality of the reagent. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration in a desiccator is recommended to minimize thermal degradation and exposure to moisture.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Container | Tightly sealed, opaque container | Prevents exposure to air and light. |
| Temperature | Refrigerated (2-8 °C) | Slows the rate of potential degradation. |
| Moisture | Store in a desiccator | Prevents hydrolysis and moisture-catalyzed oxidation. |
Q2: What is the best way to handle and weigh this compound for a reaction?
A2: To minimize exposure to air and moisture, it is best to handle the compound in a glovebox. If a glovebox is not available, you can use a nitrogen-filled glove bag. For weighing, quickly transfer the desired amount to a tared vial, seal it, and then weigh. If you must weigh it in the open, do so as quickly as possible and immediately place the compound under an inert atmosphere in your reaction vessel.
Experimental Protocol: Weighing and Dispensing under Inert Atmosphere
-
Preparation: Dry all glassware to be used in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.[5][6]
-
Inert Atmosphere: Assemble your reaction flask with a septum and purge with dry nitrogen or argon for several minutes. Maintain a positive pressure of inert gas, which can be visualized with an oil bubbler.[5]
-
Weighing: In a glovebox or glove bag, weigh the desired amount of this compound into a small, dry vial.
-
Transfer: If not in a glovebox, quickly uncap the vial and add the solid to your reaction flask against a positive flow of inert gas.
-
Resealing: Immediately reseal the reaction flask and the container of the stock reagent.
Caption: Decision workflow for handling this compound.
Q3: Can I make a stock solution of this compound?
A3: Preparing a stock solution can be a convenient way to dispense small, accurate amounts of the reagent. However, the stability of the solution will depend on the solvent.
-
Recommended Solvents: Use anhydrous, deoxygenated solvents such as dioxane, THF, or DMF.
-
Procedure: Prepare the solution under an inert atmosphere using standard Schlenk line or glovebox techniques.[7][8]
-
Storage: Store the solution under an inert atmosphere in a sealed container, protected from light, and refrigerated.
-
Caution: Monitor the solution for any color change before each use. A fresh solution should be prepared if any discoloration is observed. The stability of the solution over time should be validated for your specific application.
Q4: My reaction solvent is water or an alcohol. How can I minimize degradation?
A4: If you must use a protic solvent, it is crucial to deoxygenate it thoroughly before use. This can be done by bubbling a stream of nitrogen or argon through the solvent for at least 30 minutes.[8] Add the this compound to the deoxygenated solvent under an inert atmosphere. Keep the reaction mixture under a positive pressure of inert gas for the entire duration of the reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 4. researchgate.net [researchgate.net]
- 5. web.mit.edu [web.mit.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
Technical Support Guide: Handling 5-Fluoro-2-methoxyaniline Hydrochloride
Introduction
5-Fluoro-2-methoxyaniline hydrochloride is a substituted aniline derivative widely utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, imparted by the fluorine and methoxy substituents, make it a valuable precursor for complex molecular architectures.[1][2] However, the reactivity of its primary aromatic amine function, even in the more stable hydrochloride salt form, necessitates a thorough understanding of its chemical incompatibilities to ensure experimental success and, more importantly, laboratory safety.
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address potential issues and provide field-proven insights into the safe handling and use of this reagent. We will delve into the causality behind chemical incompatibilities, offer troubleshooting advice for common experimental pitfalls, and provide validated protocols for its use.
Section 1: Core Chemical Profile & Reactivity
To understand what to avoid, we must first understand the molecule's inherent reactivity. The hydrochloride salt form confers stability and improves handling, but the underlying reactivity of the aniline structure remains accessible.
-
Ammonium Salt (-NH₃⁺Cl⁻): The amino group is protonated, rendering it non-nucleophilic and stable against oxidation. However, this is a reversible state. The addition of a base will deprotonate it to the free, reactive primary amine (-NH₂).
-
Aromatic Ring: The ring is electron-rich due to the strong electron-donating effects of the methoxy and amino groups. This makes it susceptible to electrophilic attack and oxidation.
-
Methoxy Group (-OCH₃): A stable ether linkage, generally unreactive under common synthetic conditions but can be cleaved by very strong acids like HBr or HI.
-
Fluorine Atom (-F): A stable C-F bond that influences the ring's electronics but is not typically a site of reaction.
Section 2: Frequently Asked Questions (FAQs) on Chemical Incompatibility
This section addresses the most common questions our application scientists receive regarding the handling of this compound.
Q1: What are the primary chemical classes I should avoid mixing with this compound?
At a high level, you must exercise extreme caution with strong oxidizing agents . Other classes of reagents are not necessarily "incompatible" in a hazardous sense but will react and consume your material if not used in a controlled, intentional manner. These include strong bases , acid chlorides , anhydrides , and reagents for diazotization .
| Reagent Class | Example(s) | Nature of Hazard / Incompatibility |
| Strong Oxidizing Agents | Nitric acid, Perchlorates, Permanganates, Chromium trioxide | Can cause intensely exothermic, potentially explosive reactions. Leads to rapid decomposition and formation of colored, polymeric materials.[3][4][5] |
| Strong Bases | Sodium hydroxide, Potassium tert-butoxide | Not a hazardous incompatibility, but an intended reaction. Liberates the free aniline, which is more sensitive to air oxidation. |
| Acylating Agents | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Reacts with the free amine to form amides. Uncontrolled mixing can be exothermic. The reaction requires a base to proceed effectively.[6] |
| Nitrites (in acid) | Sodium nitrite (NaNO₂) + HCl | Forms a diazonium salt. This is a planned synthetic step (diazotization), but diazonium salts can be explosive if isolated or allowed to dry. |
Q2: Why are strong oxidizing agents so hazardous with this compound?
Anilines, including 5-Fluoro-2-methoxyaniline once liberated from its salt, are highly susceptible to oxidation. The electron-rich aromatic ring and the lone pair of electrons on the nitrogen atom are easily attacked by oxidizing agents.[5] This can lead to a rapid, uncontrolled polymerization or decomposition, often presenting as a rapid color change to dark purple, brown, or black. The reaction is highly exothermic and can generate gas, leading to a dangerous increase in temperature and pressure within a closed system.[5]
Q3: What happens if I mix it with a strong base like NaOH? Is it dangerous?
Mixing this compound with a strong base like sodium hydroxide is not typically a dangerous event, but it is a chemical transformation. The base will neutralize the hydrochloride, liberating the free aniline ("free-basing").
Reaction: C₇H₈FNO·HCl + NaOH → C₇H₈FNO + NaCl + H₂O
The primary concern is that the resulting free aniline is less stable than the salt. It has lower solubility in water, is more soluble in organic solvents, and is significantly more prone to oxidation by atmospheric oxygen. Therefore, if you are preparing the free aniline, you should do so immediately before its intended use and preferably under an inert atmosphere (e.g., Nitrogen or Argon).
Q4: Can I perform acylation reactions directly on the hydrochloride salt?
No, acylation reactions (e.g., with an acid chloride or anhydride) will not proceed efficiently on the hydrochloride salt. The nitrogen atom in the ammonium salt is protonated (NH₃⁺) and lacks the necessary lone pair of electrons to act as a nucleophile. To perform an acylation, you must first add at least one equivalent of a non-nucleophilic base (like triethylamine or pyridine) to the reaction mixture to generate the free amine in situ. A second equivalent of base is often recommended to scavenge the HCl produced during the acylation reaction itself.
Q5: I'm planning a diazotization reaction. What are the key safety precautions?
Diazotization involves reacting the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5 °C). The resulting diazonium salts are synthetically useful but are notoriously unstable.
Key Precautions:
-
Maintain Low Temperatures: Never allow the reaction temperature to rise above 10 °C. An ice-salt bath is recommended.
-
Do Not Isolate: Never attempt to isolate the diazonium salt in a dry state, as it can be shock-sensitive and explosive.
-
Use Immediately: Prepare and use the diazonium salt solution immediately in the subsequent reaction step.
-
Quench Excess Nitrite: After the reaction, any residual nitrous acid should be quenched with a reagent like sulfamic acid or urea.
Q6: What are the signs of decomposition, and what products are formed upon combustion?
Visual decomposition is typically indicated by a color change to yellow, brown, or dark purple. This is often due to slow air oxidation. If the material is involved in a fire, hazardous combustion products will be generated, including:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
Section 3: Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Solution / Prevention |
| Reaction mixture turns dark purple/black upon adding a reagent. | Oxidation of the aniline. The reagent may be an oxidizing agent, or the reaction is being run in the presence of air. | Ensure all reagents are non-oxidizing. Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). |
| Poor or no yield in an acylation (amide formation) reaction. | Incomplete liberation of the free amine. The nucleophilic amine was not available to react with the acylating agent. | Add at least two equivalents of a suitable base (e.g., triethylamine, pyridine) relative to the aniline hydrochloride. One equivalent to free-base the aniline, and a second to scavenge the acid byproduct. |
| The starting material will not dissolve in a non-polar organic solvent (e.g., hexane, toluene). | The material is a salt. Hydrochloride salts have high lattice energy and are generally soluble in polar solvents but insoluble in non-polar ones. | Use a more polar solvent (e.g., methanol, water, DMF). Alternatively, convert the salt to the free aniline (using the protocol below), which will have much better solubility in organic solvents. |
| Inconsistent results or side products in a reaction. | Variable quality of starting material or presence of moisture. The hydrochloride salt can be hygroscopic. | Dry the material in a vacuum oven at a gentle temperature before use. Ensure all solvents are anhydrous if the reaction is moisture-sensitive. |
Section 4: Visualization Hub & Key Workflows
These diagrams illustrate the core decision-making processes and chemical hazards associated with this compound.
Caption: Hazard interaction map for 5-Fluoro-2-methoxyaniline HCl.
Caption: Decision workflow for reactions using the hydrochloride salt.
Section 5: Essential Experimental Protocols
Protocol 1: Safe Liberation of the Free Aniline
This protocol describes the conversion of the hydrochloride salt to its more reactive free aniline base, which is often required for subsequent synthetic steps.
Objective: To prepare a solution of 5-Fluoro-2-methoxyaniline for immediate use in a reaction.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flask, round-bottom flask
Procedure:
-
Dissolution: Dissolve the this compound in deionized water in an Erlenmeyer flask.
-
Neutralization: Cool the solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring until the solution becomes basic (test with pH paper, target pH > 10). A milky emulsion or oily precipitate of the free aniline may form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration & Concentration: Filter off the drying agent. The resulting solution contains the free aniline and should be used immediately. If necessary, the solvent can be removed under reduced pressure, but the isolated free base should not be stored for extended periods.
Protocol 2: Example Acylation to Form an Amide
This protocol demonstrates a standard, self-validating method for forming an amide, highlighting the critical role of an added base.
Objective: To synthesize N-(5-fluoro-2-methoxyphenyl)acetamide.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Acetyl chloride (AcCl)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Suspension: Add anhydrous DCM to create a suspension.
-
Base Addition: Add triethylamine (2.2 eq) via syringe. Stir the mixture for 10-15 minutes. The suspension should become a clearer solution as the free amine is formed.
-
Acylation: Cool the flask to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via syringe. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Troubleshooting Point: If the reaction stalls, it may indicate insufficient base. An additional small amount of triethylamine can be added.
-
Workup: Quench the reaction by slowly adding water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 1978-39-8: 5-Fluoro-2-methoxyaniline | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS#:326-83-0 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]
- 6. zenodo.org [zenodo.org]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of Poly-Substituted Anilines
Welcome to the Technical Support Center for the synthesis of poly-substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Section 1: Troubleshooting Guide - Navigating Common Synthesis Hurdles
The synthesis of anilines with multiple substituents can be fraught with challenges, from controlling the position of incoming groups to preventing unwanted side reactions. This section provides a systematic approach to troubleshooting these common problems.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: My electrophilic substitution reaction (e.g., nitration, halogenation) on a substituted aniline is producing a mixture of ortho, meta, and para isomers, with a low yield of my desired product. How can I improve regioselectivity?
Answer: Poor regioselectivity in the electrophilic aromatic substitution of anilines is a frequent challenge. The powerful activating and ortho-, para-directing nature of the amino group can be difficult to control.[1] Furthermore, under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-director, leading to a mixture of products.[2][3]
Causality and Strategic Solutions:
-
Protonation of the Amino Group: In acidic media (e.g., during nitration with HNO₃/H₂SO₄), the lone pair on the nitrogen atom is protonated, forming an -NH₃⁺ group. This group is strongly deactivating and meta-directing, leading to the formation of the meta-substituted product.[3]
-
Over-activation by the Amino Group: The strong electron-donating nature of the -NH₂ group can lead to multiple substitutions (e.g., tribromination of aniline with bromine water) and side reactions.[1][4]
Troubleshooting Protocol:
-
Protect the Amino Group: The most effective strategy to control regioselectivity and prevent side reactions is to protect the amino group, typically by acetylation to form an acetanilide.[1][4] The acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled substitution.[1]
-
Protocol 1: Acetylation of Aniline
-
Dissolve the aniline in glacial acetic acid.
-
Add acetic anhydride and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a base (e.g., pyridine).[5]
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter and wash the product with water.
-
-
-
Control Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures to minimize over-reactivity and side reactions.
-
Reagent Stoichiometry: Use a controlled amount of the electrophile to avoid multiple substitutions.
-
-
Deprotection: After the desired substitution has been achieved, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the amino group.[1]
Issue 2: Low Yield and Catalyst Inactivity in Cross-Coupling Reactions
Question: I am attempting a Buchwald-Hartwig or Ullmann coupling to synthesize a poly-substituted aniline, but I am observing low yields and my catalyst seems to be inactive. What are the potential causes and how can I optimize the reaction?
Answer: Cross-coupling reactions are powerful tools for C-N bond formation, but their success is highly dependent on the choice of catalyst, ligands, base, and reaction conditions.[6] Low yields can often be attributed to catalyst deactivation, improper ligand selection, or suboptimal reaction parameters.
Causality and Strategic Solutions:
-
Catalyst Poisoning: The aniline product itself or other functional groups on the substrates can coordinate to the metal center and inhibit catalysis.
-
Ligand Effects: The steric and electronic properties of the phosphine ligand in Buchwald-Hartwig amination are critical for the efficiency of the catalytic cycle.
-
Base Strength and Solubility: The choice of base is crucial for the deprotonation of the amine and the overall reaction rate. The solubility of the base can also play a significant role.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low yields in cross-coupling reactions for aniline synthesis.
Optimization Table for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a pre-formed palladium(0) catalyst or a reliable Pd(II) precatalyst that is easily reduced in situ. | Ensures a consistent concentration of the active catalytic species. |
| Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | The ligand influences the rate of reductive elimination, which is often the rate-limiting step. |
| Base | Test both soluble (e.g., NaOtBu, LHMDS) and insoluble (e.g., K₂CO₃, Cs₂CO₃) bases. | The choice of base can significantly impact the reaction rate and substrate compatibility. |
| Solvent | Aprotic, non-polar solvents like toluene and dioxane are generally preferred. | Solvent polarity can affect catalyst stability and reaction kinetics. |
| Temperature | Typically ranges from 80-120 °C. | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. |
Issue 3: Difficulty in Purification of the Final Product
Question: My reaction to synthesize a poly-substituted aniline appears to be successful by TLC, but I am struggling to isolate a pure product. The product co-elutes with starting materials or byproducts during column chromatography, and I observe discoloration.
Answer: The purification of anilines can be challenging due to their basicity, susceptibility to oxidation, and sometimes similar polarity to reaction byproducts.
Causality and Strategic Solutions:
-
Basicity of Aniline: The basic nature of the amino group can cause streaking on silica gel columns.
-
Oxidation: Anilines are prone to air oxidation, leading to the formation of colored impurities.[7][8]
-
Polarity Overlap: Poly-substituted anilines can have polarities similar to those of starting materials or byproducts, making chromatographic separation difficult.
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method to separate basic anilines from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[9] The aniline will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the aniline, which will then precipitate or can be extracted back into an organic solvent.
-
-
Chromatography on Treated Silica Gel:
-
To minimize streaking on silica gel, the column can be pre-treated with a small amount of a basic modifier, such as triethylamine, in the eluent.[9]
-
-
Distillation: For liquid anilines, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.[10]
-
Recrystallization: If the aniline is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a protecting group for the amino group in many aniline syntheses?
A1: Protecting groups are crucial for several reasons in aniline synthesis:
-
To control reactivity and prevent over-substitution: The -NH₂ group is a strong activating group, which can lead to multiple substitutions in electrophilic aromatic substitution reactions.[1] Protection moderates this reactivity.
-
To control regioselectivity: In strongly acidic conditions, the -NH₂ group is protonated to the meta-directing -NH₃⁺ group. Protection prevents this and ensures ortho/para selectivity.[2][3]
-
To prevent unwanted side reactions at the nitrogen atom: The lone pair on the nitrogen can participate in side reactions, such as N-alkylation or oxidation. Protection blocks this reactivity.[2]
Q2: My aniline sample has turned dark brown/black upon storage. Is it still usable, and how can I prevent this?
A2: The discoloration of aniline is due to air oxidation, which forms highly colored polymeric impurities.[7][8] For many applications, especially those sensitive to impurities like catalytic reactions, it is best to purify the aniline before use. Purification can be achieved by distillation under reduced pressure, often over zinc dust to reduce colored impurities.[10] To prevent discoloration, store purified aniline under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container, and if possible, at reduced temperatures.
Q3: What are the key differences between the Buchwald-Hartwig amination and the Ullmann condensation for aniline synthesis?
A3: Both are important C-N cross-coupling reactions, but they have distinct characteristics:
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based[6] | Copper-based[6] |
| Reaction Temperature | Generally milder (80-120 °C) | Typically requires higher temperatures (>150 °C)[6] |
| Substrate Scope | Very broad, high functional group tolerance[11] | Traditionally more limited, but modern methods have expanded its scope |
| Ligands | Requires specialized phosphine ligands | Often performed without ligands, but some modern protocols use them |
| Cost | Palladium catalysts can be expensive | Copper catalysts are more economical[6] |
Q4: How can I introduce a substituent at the meta position to an amino group on a benzene ring?
A4: Direct meta-substitution on aniline is challenging due to the strong ortho-, para-directing nature of the amino group. However, there are several strategies to achieve this:
-
Perform electrophilic substitution under strongly acidic conditions: As mentioned earlier, this protonates the amino group to the meta-directing anilinium ion.[2][3] However, this method can lead to mixtures of products.
-
Start with a meta-directing group and convert it to an amino group later: A common approach is to start with nitrobenzene, perform an electrophilic substitution (which will occur at the meta position), and then reduce the nitro group to an amino group.
-
Use a directing group: Employ a removable directing group that forces substitution at the meta position.
Section 3: Key Methodologies and Protocols
Protocol 2: General Procedure for Nitration of Acetanilide
This protocol provides a method for the controlled nitration of aniline after protection as acetanilide to favor the formation of the para-substituted product.[2]
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Ice
Procedure:
-
In a flask, dissolve acetanilide in glacial acetic acid and cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid while stirring, maintaining the low temperature.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes.
-
Pour the reaction mixture over crushed ice to precipitate the p-nitroacetanilide.
-
Filter the product, wash thoroughly with cold water, and dry.
Visualizing Reaction Pathways
Caption: Synthetic routes for the nitration of aniline, highlighting the use of a protecting group for regiocontrol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-Fluoro-2-methoxyaniline Hydrochloride
For the modern researcher, particularly within the fast-paced realms of pharmaceutical and agrochemical development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. 5-Fluoro-2-methoxyaniline, a versatile building block known for its role in synthesizing a range of bioactive molecules, presents a unique analytical challenge due to the interplay of its functional groups.[1] This guide provides an in-depth, comparative analysis of the mass spectrometry data of 5-Fluoro-2-methoxyaniline and contrasts its characterization with other key analytical techniques. Our focus is to move beyond mere procedural steps, offering insights into the causality behind experimental choices and fostering a self-validating approach to structural confirmation.
Understanding the Analyte: 5-Fluoro-2-methoxyaniline
Before delving into the analytical data, it is crucial to understand the physicochemical properties of the analyte. 5-Fluoro-2-methoxyaniline hydrochloride is the salt form, and for most analytical techniques, including mass spectrometry, the free base, 5-Fluoro-2-methoxyaniline, is the species being analyzed.
| Property | Value | Source |
| Chemical Formula (HCl Salt) | C7H8FNO.HCl | [2] |
| Molecular Weight (HCl Salt) | 177.6 g/mol | [2] |
| Chemical Formula (Free Base) | C7H8FNO | [3] |
| Molecular Weight (Free Base) | 141.14 g/mol | [3] |
| Appearance | Dark brown liquid | [1] |
| Boiling Point | 78-82 °C / 5mm | [1] |
Mass Spectrometry: A Window into Molecular Structure
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation patterns upon ionization. For 5-Fluoro-2-methoxyaniline, electron ionization (EI) is a common method that provides detailed fragmentation.
Predicted Electron Ionization Mass Spectrum
While a publicly available, verified mass spectrum for 5-Fluoro-2-methoxyaniline is not readily accessible, we can predict its fragmentation pattern with a high degree of confidence based on established principles of mass spectrometry and by drawing comparisons with structurally similar molecules, such as 5-Fluoro-2-methylaniline.[4]
The Nitrogen Rule: The presence of a single nitrogen atom in 5-Fluoro-2-methoxyaniline dictates that its molecular ion will have an odd nominal mass, a principle known as the nitrogen rule.[5] We, therefore, expect the molecular ion peak ([M]•+) to appear at an m/z of 141.
Key Fragmentation Pathways: Aromatic amines, such as our analyte, typically exhibit a prominent molecular ion peak. The primary fragmentation processes are driven by the stability of the resulting ions and neutral losses.
| Ion (m/z) | Proposed Structure | Fragmentation Pathway |
| 141 | [C7H8FNO]•+ | Molecular Ion |
| 126 | [C6H5FO]•+ | Loss of •CH3 from the methoxy group |
| 98 | [C5H3FO]•+ | Loss of CO from the m/z 126 fragment |
| 113 | [C6H6FN]+ | Loss of CO from the molecular ion |
| 83 | [C5H4F]+ | Loss of HCN from the m/z 113 fragment |
The fragmentation process can be visualized as follows:
A Comparative Look at Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization relies on the synergistic use of multiple analytical techniques.
| Technique | Information Provided | Advantages for 5-Fluoro-2-methoxyaniline | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | Does not require derivatization, suitable for thermolabile compounds.[5][6] | Provides limited structural information on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C) | Unambiguous structural elucidation of isomers. | Lower sensitivity compared to mass spectrometry. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Confirms the presence of N-H, C-O, and C-F bonds. | Complex spectra can be difficult to interpret fully. |
High-Performance Liquid Chromatography (HPLC)
For routine purity analysis and quantification of substituted anilines, HPLC is often the method of choice. Unlike gas chromatography, which may require a derivatization step for polar and thermolabile compounds like anilines, HPLC allows for direct analysis.[5][6] A typical HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the aniline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in a molecule. For 5-Fluoro-2-methoxyaniline, ¹H and ¹³C NMR would provide a complete picture of the proton and carbon environments. Key expected features in the ¹H NMR spectrum would include distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The coupling patterns between the fluorine and adjacent protons and carbons would be particularly informative for confirming the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Fluoro-2-methoxyaniline would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and the methoxy group, C-O stretching of the ether, and the C-F stretching frequency.[7]
Experimental Protocols
Mass Spectrometry (Electron Ionization) - A Step-by-Step Workflow
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol. The hydrochloride salt will dissociate in solution, allowing the free base to be analyzed.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion and interpret the fragmentation pattern to deduce the structure of the compound.
Conclusion: An Integrated Approach to Structural Elucidation
The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. While mass spectrometry provides critical information regarding molecular weight and fragmentation patterns, its true power is realized when used in conjunction with other techniques. HPLC is invaluable for assessing purity and for quantification, while NMR provides an unambiguous map of the molecular structure. IR spectroscopy offers a rapid confirmation of the presence of key functional groups. By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in the identity and purity of their compounds, a cornerstone of scientific integrity and successful drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 5-Fluoro-2-methoxyaniline 97 1978-39-8 [sigmaaldrich.com]
- 4. 5-Fluoro-2-methylaniline [webbook.nist.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. wikieducator.org [wikieducator.org]
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 5-Fluoro-2-methoxyaniline Hydrochloride
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
5-Fluoro-2-methoxyaniline hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a cornerstone of the final drug product's safety and efficacy. Impurities, which can originate from starting materials, by-products of synthesis, or degradation, must be meticulously identified and quantified to meet stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[3][4]
This guide provides an in-depth comparison of two powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each method, present detailed experimental protocols, and offer field-proven insights to help researchers and drug development professionals select the most appropriate technique for their specific analytical challenges, whether for routine quality control or comprehensive impurity profiling.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical QC
HPLC is a cornerstone analytical technique in the pharmaceutical industry, prized for its versatility in analyzing a wide array of compounds, particularly those that are non-volatile or thermally sensitive.[5][6] For a polar, salt-based compound like this compound, HPLC is often the primary choice for purity and assay determination.[5][7]
Causality Behind the HPLC Method: Why It Works
The chosen method is a Reversed-Phase HPLC (RP-HPLC) approach. The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. When the sample is introduced, the 5-Fluoro-2-methoxyaniline molecule, being moderately non-polar, partitions between the two phases. A gradient elution, starting with a highly polar mobile phase (e.g., water) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile), is employed. This ensures that highly polar impurities elute first, followed by the main compound, and finally, any less polar impurities. This systematic elution, governed by polarity, allows for high-resolution separation.[8] The addition of an acid modifier like formic acid to the mobile phase is crucial; it helps to ensure consistent ionization of the analyte and any basic impurities, leading to sharper, more symmetrical peaks.
Experimental Workflow: HPLC-UV Analysis
Caption: High-level workflow for HPLC-UV purity analysis.
Detailed HPLC Protocol (Self-Validating System)
This protocol is designed based on ICH guidelines for analytical method validation, ensuring its trustworthiness for quality control.[9][10]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (ACS grade or higher)
-
This compound reference standard
-
Sample of this compound for testing
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.
-
-
Preparation of Solutions:
-
Diluent: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare in the same manner as the Standard Solution using the test sample.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to verify a clean baseline.
-
Inject the standard solution to determine the retention time and system suitability (e.g., peak symmetry, theoretical plates).
-
Inject the sample solution.
-
Calculate the purity of the sample using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4][11] While HPLC is excellent for quantification, GC-MS excels at the structural elucidation of unknown impurities, making it an indispensable tool for in-depth impurity profiling.[3][12]
Causality Behind the GC-MS Method: Overcoming Volatility Challenges
Direct analysis of this compound by GC is problematic. The hydrochloride salt is non-volatile and will decompose at the high temperatures of the GC injection port.[13] The free aniline base is more volatile but its polar amine (-NH2) group can interact with active sites in the GC system, leading to poor peak shape (tailing) and reduced sensitivity.[14]
To overcome this, chemical derivatization is employed.[15] This protocol uses acylation with Heptafluorobutyric Anhydride (HFBA). This reagent reacts with the primary amine to form a stable, non-polar amide derivative.[16] The key benefits of this approach are:
-
Increased Volatility: The derivative is significantly more volatile than the original aniline.
-
Improved Peak Shape: The derivatization blocks the polar amine group, minimizing undesirable interactions with the column.
-
Enhanced MS Identification: The fluorine atoms in the HFBA tag provide a characteristic mass fragmentation pattern, aiding in the identification of the derivatized compound and related impurities.
Experimental Workflow: GC-MS Analysis
Caption: High-level workflow for GC-MS purity and impurity ID.
Detailed GC-MS Protocol (Self-Validating System)
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
-
Reagents and Materials:
-
Ethyl acetate (GC grade)
-
Heptafluorobutyric anhydride (HFBA)
-
This compound reference standard and test sample
-
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sample or standard into a 2 mL GC vial.
-
Add 100 µL of ethyl acetate and 100 µL of HFBA to the vial.[16]
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.[16]
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Port Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-500 amu.
-
-
Analysis Procedure:
-
Inject the derivatized sample into the GC-MS system.
-
Acquire the data, obtaining a Total Ion Chromatogram (TIC).
-
For each peak in the chromatogram, analyze the corresponding mass spectrum.
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) to tentatively identify impurities. The identity of the main peak can be confirmed by its retention time and mass spectrum compared to the derivatized standard.
-
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the analytical goal.[13]
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Insights |
| Analyte Compatibility | Excellent. Directly analyzes the polar hydrochloride salt without modification.[5] | Poor (Direct), Good (Derivatized). Requires derivatization to handle the non-volatile salt and polar amine.[7][14] | HPLC is more straightforward for routine analysis of the API in its native salt form. |
| Primary Application | Quantitative Purity & Assay. Ideal for routine QC, determining the percentage purity of the main component.[3][17] | Qualitative Impurity Identification. Unmatched for identifying the structure of unknown volatile or semi-volatile impurities.[11][13] | Use HPLC for batch release testing. Use GC-MS for troubleshooting, identifying unknown peaks seen in HPLC, or for profiling volatile impurities. |
| Sensitivity | Good. Dependent on the chromophore of the analyte and detector specifics. | Excellent. Generally offers higher sensitivity, especially in Selected Ion Monitoring (SIM) mode.[7][18] | For trace-level analysis of specific, known volatile impurities, GC-MS is often the preferred method. |
| Selectivity/ID Power | Low. Relies on retention time, which is not unique. A PDA detector adds spectral information but not definitive structure. | High. Provides a mass spectrum, a "molecular fingerprint," for definitive identification of compounds.[13] | GC-MS is the gold standard for confirming the identity of unknown peaks.[13] |
| Speed & Throughput | Moderate. Typical run times are 20-30 minutes. | Moderate. Run times are similar, but the added derivatization step reduces overall throughput.[6] | For high-throughput screening without derivatization, HPLC is generally faster from sample to result. |
| Cost & Complexity | Higher operational cost due to solvent consumption. The technique itself is robust and routine in pharma labs.[6][18] | Lower solvent cost, but derivatization adds complexity and reagent cost. The instrument can be more complex to maintain.[18] | The choice often depends on existing laboratory infrastructure and expertise. |
Conclusion: A Synergistic Approach
For the comprehensive purity analysis of this compound, HPLC and GC-MS are not competing but complementary techniques.
-
Reversed-Phase HPLC with UV detection stands as the robust, reliable, and validated method of choice for routine quality control, providing accurate and precise quantification of the main component and known impurities. Its ability to analyze the compound directly in its salt form makes it highly efficient for batch release and stability studies.
-
GC-MS, coupled with derivatization, is the essential tool for deeper investigation. Its strength lies in the definitive identification of unknown impurities, which is critical during process development, troubleshooting, and for fulfilling regulatory requirements for impurity characterization.[4]
An effective quality control strategy will leverage HPLC as the primary workhorse for routine purity assessment while having a validated GC-MS method available for impurity identification and the analysis of any volatile compounds that may not be amenable to HPLC analysis. This dual-pronged approach ensures both rigorous quality compliance and a deep understanding of the product's impurity profile, ultimately safeguarding the integrity of the final pharmaceutical product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. amptechfl.com [amptechfl.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. benchchem.com [benchchem.com]
- 15. jfda-online.com [jfda-online.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to the FTIR Analysis of Functional Groups in 5-Fluoro-2-methoxyaniline Hydrochloride
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for identifying functional groups within a molecule, offering a unique vibrational fingerprint. This guide provides an in-depth analysis of the expected FTIR spectrum of 5-Fluoro-2-methoxyaniline hydrochloride, a compound of interest in pharmaceutical synthesis. By comparing its anticipated spectral features with those of key analogues—aniline hydrochloride, 4-fluoroaniline, and 2-methoxyaniline—we will elucidate the influence of each substituent on the vibrational landscape of the parent aniline structure. This comparative approach not only facilitates the interpretation of the target molecule's spectrum but also deepens the understanding of structure-spectra correlations.
The Significance of Vibrational Spectroscopy in Molecular Characterization
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The frequency of these vibrations is dependent on the masses of the atoms and the strength of the chemical bonds connecting them. Consequently, specific functional groups exhibit characteristic absorption bands within defined regions of the infrared spectrum. For a substituted aniline derivative like this compound, FTIR analysis is instrumental in confirming the presence and understanding the electronic environment of the amine, aromatic, fluoro, and methoxy functionalities.
Deciphering the Spectrum: A Comparative Analysis
While an experimental spectrum for this compound is not publicly available, we can predict its key absorption bands by dissecting the contributions of its structural components. The following analysis compares the expected spectral features of our target compound with those of aniline hydrochloride, 4-fluoroaniline, and 2-methoxyaniline.
The Anilinium Ion (-NH3+) Vibrations
The formation of a hydrochloride salt protonates the amino group to form an anilinium ion (-NH3+). This transformation profoundly alters the N-H stretching and bending vibrations.
-
N-H Stretching: In primary amines like 4-fluoroaniline and 2-methoxyaniline, two distinct N-H stretching bands are typically observed in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. However, in the hydrochloride salt, the -NH3+ group gives rise to a very broad and strong absorption band in the 2800-3200 cm⁻¹ range due to extensive hydrogen bonding. This broad feature often overlaps with C-H stretching vibrations.
-
N-H Bending: Primary amines exhibit an N-H bending (scissoring) vibration around 1620 cm⁻¹. In the anilinium ion, the -NH3+ asymmetric and symmetric bending vibrations appear at approximately 1500-1600 cm⁻¹ and 1500-1550 cm⁻¹, respectively.
Aromatic Ring Vibrations
The benzene ring gives rise to several characteristic absorptions.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹).
-
C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in two or three bands of variable intensity in the 1450-1600 cm⁻¹ region. The positions of these bands can be influenced by the nature and position of the substituents.
-
Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 690-900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands is highly indicative of the substitution pattern on the benzene ring. For this compound, a 1,2,4-trisubstituted pattern is expected.
The Influence of Substituents: Fluoro and Methoxy Groups
The electron-withdrawing fluorine atom and the electron-donating methoxy group, along with their positions on the aromatic ring, will induce shifts in the vibrational frequencies of the aniline backbone.
-
C-F Stretching: The carbon-fluorine bond is known to produce a strong absorption band in the 1000-1400 cm⁻¹ region. Its exact position can be influenced by the electronic environment.
-
Ar-O-CH3 (Methoxy) Vibrations: The methoxy group is characterized by several absorptions. The asymmetric C-O-C stretching vibration is typically found in the 1200-1275 cm⁻¹ region, while the symmetric stretch appears around 1000-1075 cm⁻¹. Additionally, the C-H stretching of the methyl group will be observed in the 2850-2960 cm⁻¹ range.
Comparative Spectral Data
The following table summarizes the key experimental FTIR absorption bands for our selected reference compounds. This data serves as a basis for interpreting the spectrum of this compound.
| Functional Group | Aniline Hydrochloride | 4-Fluoroaniline | 2-Methoxyaniline | Expected Range for this compound |
| -NH3+ Stretch | ~2800-3200 cm⁻¹ (broad, strong) | - | - | ~2800-3200 cm⁻¹ (broad, strong) |
| N-H Stretch | - | ~3440, 3350 cm⁻¹ | ~3433, 3356 cm⁻¹ | - |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| Aliphatic C-H Stretch (-OCH3) | - | - | ~2830-2950 cm⁻¹ | ~2830-2950 cm⁻¹ |
| -NH3+ Bend | ~1500-1600 cm⁻¹ | - | - | ~1500-1600 cm⁻¹ |
| N-H Bend | - | ~1620 cm⁻¹ | ~1619 cm⁻¹ | - |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | ~1510, 1620 cm⁻¹ | ~1500, 1600 cm⁻¹ | ~1450-1600 cm⁻¹ |
| Ar-O-C Asymmetric Stretch | - | - | ~1250 cm⁻¹ | ~1200-1275 cm⁻¹ |
| C-N Stretch | ~1280 cm⁻¹ | ~1280 cm⁻¹ | ~1281 cm⁻¹ | ~1250-1335 cm⁻¹ |
| C-F Stretch | - | ~1220 cm⁻¹ | - | ~1200-1250 cm⁻¹ |
| Ar-O-C Symmetric Stretch | - | - | ~1025 cm⁻¹ | ~1000-1075 cm⁻¹ |
| Aromatic C-H OOP Bend | ~700-900 cm⁻¹ | ~820 cm⁻¹ | ~700-900 cm⁻¹ | ~700-900 cm⁻¹ (pattern for 1,2,4-trisubstitution) |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.
Experimental Protocol: Acquiring an FTIR Spectrum of a Solid Sample
To obtain a high-quality FTIR spectrum of a solid sample such as this compound, the following potassium bromide (KBr) pellet method is recommended.
Materials:
-
This compound
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Drying: Ensure the KBr is completely dry by heating it in an oven at ~110°C for at least 2 hours and cooling it in a desiccator. Moisture will interfere with the spectrum, particularly in the O-H stretching region.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.
-
Grinding: Add the sample and KBr to the agate mortar and grind them together with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding should be thorough to reduce scattering of the infrared radiation.
-
Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: Process the spectrum to identify the positions and intensities of the absorption bands.
Visualizing the Workflow
The following diagram illustrates the key steps in the characterization of this compound, from sample preparation to spectral interpretation.
The Strategic Utility of Fluorinated Anilines in Kinase Inhibitor Synthesis: A Comparative Guide Centered on Vandetanib
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimately the biological efficacy of a synthesized inhibitor. Among the myriad of building blocks available, substituted anilines have emerged as a cornerstone in medicinal chemistry, particularly in the creation of kinase inhibitors. Their structural versatility is central to the widely successful 4-anilinoquinazoline class of therapeutics which target key signaling pathways in oncology.[1][2]
This guide provides an in-depth comparison of synthetic strategies for kinase inhibitors, with a focus on the pivotal role of fluorinated anilines. We will use the synthesis of Vandetanib , a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as a central case study to illustrate the practical implications of chemical choices. While our titular compound of interest is 5-Fluoro-2-methoxyaniline hydrochloride, a versatile reagent in its own right[3], we will broaden our scope to include the structurally related 4-bromo-2-fluoroaniline, the direct precursor for Vandetanib, to provide a real-world, clinically relevant example. This comparative analysis will furnish the reader with the technical insights needed to make informed decisions in their own inhibitor design and synthesis workflows.
The Rationale for Fluorination in Kinase Inhibitors
The strategic incorporation of fluorine into drug candidates is a widely employed tactic in modern medicinal chemistry.[4] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These enhancements can include:
-
Increased Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, prolonging the drug's half-life.
-
Enhanced Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with amino acid residues in the target protein's binding pocket.[5]
-
Improved Membrane Permeability: Selective fluorination can increase a compound's lipophilicity, aiding its passage through cellular membranes.
Vandetanib: A Case Study in 4-Anilinoquinazoline Synthesis
Vandetanib is a clinically approved oral medication for the treatment of certain types of thyroid cancer.[1] Its mechanism of action relies on the inhibition of VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[6] The core structure of Vandetanib is a 4-anilinoquinazoline, with the fluorinated aniline moiety playing a crucial role in its binding to the ATP pocket of the VEGFR-2 kinase domain.
Synthetic Pathway of Vandetanib
The synthesis of Vandetanib can be approached through various routes, each with its own set of advantages and challenges. Below, we will detail a common synthetic strategy and then compare it with an alternative approach.
Experimental Protocols
Protocol 1: A Common Synthetic Route to Vandetanib
This protocol outlines a frequently cited multi-step synthesis of Vandetanib.
Step 1: Synthesis of 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline
-
Reaction: Commercially available 4-hydroxy-3-methoxybenzoic acid is subjected to a series of reactions including esterification, nitration, reduction, and cyclization to form the quinazoline core.
-
Chlorination: The resulting quinazolinone is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield the reactive 4-chloroquinazoline intermediate.
-
Side-chain Addition: The 7-hydroxy group of the quinazoline is etherified with (1-methylpiperidin-4-yl)methanol to introduce the side chain.
Step 2: Coupling with 4-bromo-2-fluoroaniline
-
Reaction: The 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline is reacted with 4-bromo-2-fluoroaniline in a suitable solvent like isopropanol, often with acid catalysis.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield Vandetanib.
Alternative Synthetic Strategy: The Dimroth Rearrangement
A more recent and efficient approach to Vandetanib synthesis utilizes a microwave-assisted Dimroth rearrangement.[7] This method avoids the use of harsh chlorinating agents and can reduce the number of synthetic steps.
Key Features of the Dimroth Rearrangement Route: [7]
-
Fewer Steps: This route can synthesize Vandetanib in as few as nine steps, compared to the 12-14 steps of more traditional methods.
-
Milder Conditions: It avoids the use of harsh reagents like phosphorus oxychloride.
-
Improved Efficiency: Microwave assistance can significantly reduce reaction times.
The key step involves the rearrangement of a pyrimidine derivative to form the quinazoline core, followed by the introduction of the side chain and coupling with the fluorinated aniline.
Comparative Analysis of Synthetic Routes
| Metric | Traditional Synthesis | Dimroth Rearrangement Synthesis |
| Number of Steps | 12-14 | 9 |
| Overall Yield | 4-20% | ~7% |
| Key Reagents | Phosphorus oxychloride | Microwave irradiation |
| Purification | Multiple chromatographic steps | Fewer chromatographic steps |
Data compiled from multiple sources, including an alternative synthesis via a microwave-assisted Dimroth rearrangement.[7]
Data Presentation: Efficacy of Vandetanib and Related Inhibitors
The ultimate goal of synthesizing these inhibitors is their biological activity. Below is a table summarizing the inhibitory concentrations (IC₅₀) of Vandetanib and other 4-anilinoquinazoline derivatives against VEGFR-2 and EGFR (Epidermal Growth Factor Receptor), another common target for this class of drugs.
| Compound | Target Kinase | IC₅₀ (nM) |
| Vandetanib | VEGFR-2 | 40 |
| EGFR | 500 | |
| Sorafenib | VEGFR-2 | 90 |
| Compound 8h | VEGFR-2 | 60.27 |
| Compound 15a | VEGFR-2 | 560 |
| EGFR | 130 | |
| Compound 15b | VEGFR-2 | 1810 |
| EGFR | 150 |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Data is illustrative and sourced from various publications on 4-anilinoquinazoline inhibitors.[6][8]
Visualizing the Concepts
Vandetanib Synthesis Workflow
Caption: A simplified workflow for a traditional synthesis of Vandetanib.
VEGFR-2 Signaling Pathway
Caption: An overview of the VEGFR-2 signaling pathway, a key driver of angiogenesis.
Conclusion
The synthesis of potent and selective kinase inhibitors like Vandetanib is a complex undertaking where the choice of starting materials and synthetic route has profound implications. Fluorinated anilines, such as 4-bromo-2-fluoroaniline, are invaluable precursors that can bestow favorable properties upon the final compound. As demonstrated, newer synthetic methodologies like the Dimroth rearrangement offer more efficient alternatives to traditional routes, highlighting the continuous innovation in the field of medicinal chemistry. For researchers in drug discovery, a thorough understanding of these synthetic strategies is paramount to the successful and efficient development of next-generation therapeutics.
References
- 1. Vandetanib | 443913-73-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 5-Fluoro-2-methoxyaniline Hydrochloride and Its Derivatives for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive comparison of the characterization data for 5-Fluoro-2-methoxyaniline hydrochloride, its free base, a key derivative, and a structural isomer. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, spectroscopic analysis, and physicochemical properties of these compounds, offering field-proven insights into their application in medicinal chemistry.
Introduction: The Significance of Fluorinated Anilines in Drug Discovery
Fluorine-containing molecules have become integral to modern drug discovery, with their unique properties often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] 5-Fluoro-2-methoxyaniline, a substituted aniline, is a valuable building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[2] The strategic placement of the fluorine and methoxy groups on the aniline scaffold allows for fine-tuning of the molecule's electronic and steric properties, making it a versatile intermediate in the development of novel therapeutic agents, including anti-cancer agents.[2]
This guide will provide a detailed comparative analysis of 5-Fluoro-2-methoxyaniline and its derivatives to aid researchers in their identification, characterization, and utilization. We will explore the synthesis of its hydrochloride salt and an N-acetyl derivative, and compare their key characterization data with the isomeric 4-Fluoro-2-methoxyaniline to highlight the impact of substituent positioning on the molecule's properties.
Synthesis of 5-Fluoro-2-methoxyaniline Derivatives
The derivatization of 5-Fluoro-2-methoxyaniline is crucial for its application in drug synthesis. Here, we outline the straightforward preparation of its hydrochloride salt and its N-acetyl derivative.
Synthesis of this compound
The hydrochloride salt is often prepared to improve the solubility and handling of the parent amine. The synthesis involves the treatment of the free base with hydrochloric acid in a suitable solvent.
Caption: Synthesis of this compound.
Synthesis of N-(5-fluoro-2-methoxyphenyl)acetamide
N-acetylation is a common derivatization to protect the amino group or to introduce an amide functionality, which is prevalent in many drug molecules.
Caption: N-acetylation of 5-Fluoro-2-methoxyaniline.
Comparative Characterization Data
A thorough understanding of the physicochemical and spectroscopic properties of these molecules is essential for their effective use. The following tables provide a comparative summary of the key characterization data.
Physicochemical Properties
| Property | 5-Fluoro-2-methoxyaniline | 5-Fluoro-2-methoxyaniline HCl | N-(5-fluoro-2-methoxyphenyl)acetamide | 4-Fluoro-2-methoxyaniline |
| CAS Number | 1978-39-8[2] | 326-83-0[3] | N/A | 450-91-9[4] |
| Molecular Formula | C₇H₈FNO[2] | C₇H₉ClFNO[3] | C₉H₁₀FNO₂ | C₇H₈FNO[4] |
| Molecular Weight | 141.14 g/mol [2][5] | 177.60 g/mol [3] | 183.18 g/mol | 141.15 g/mol [4] |
| Appearance | Dark brown liquid[2] | Solid | Solid | Colorless to brown clear liquid[4] |
| Boiling Point | 78-82 °C / 5 mmHg[2] | N/A | N/A | 215 °C[4] |
| Density | 1.1981 g/mL at 25 °C[5] | N/A | N/A | 1.21 g/mL[4] |
| Refractive Index | n20/D 1.5438[5] | N/A | N/A | n20/D 1.54[4] |
Spectroscopic Data
| Spectrum | 5-Fluoro-2-methoxyaniline | N-(5-fluoro-2-methoxyphenyl)acetamide (Predicted) | 4-Fluoro-2-methoxyaniline |
| ¹H NMR (CDCl₃, δ ppm) | 6.75-6.60 (m, 2H, Ar-H), 6.55 (dd, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.70 (br s, 2H, NH₂) | 8.2 (br s, 1H, NH), 7.8 (dd, 1H, Ar-H), 6.9-6.7 (m, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 2.15 (s, 3H, COCH₃) | 6.80-6.70 (m, 3H, Ar-H), 3.86 (s, 3H, OCH₃), 3.80 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | 153.1 (d, J=240 Hz), 140.2, 116.5 (d, J=23 Hz), 115.8, 112.4 (d, J=8 Hz), 110.1 (d, J=23 Hz), 55.8 | 168.5, 154.0 (d, J=242 Hz), 141.0, 126.0, 117.0 (d, J=24 Hz), 115.0 (d, J=8 Hz), 112.0 (d, J=24 Hz), 56.0, 24.5 | 157.8 (d, J=238 Hz), 148.8, 138.0, 112.0 (d, J=22 Hz), 110.8 (d, J=7 Hz), 101.9 (d, J=25 Hz), 55.6 |
| ¹⁹F NMR (CDCl₃, δ ppm) | ~ -120 | ~ -118 | ~ -115 |
| IR (cm⁻¹) | 3450, 3360 (N-H str), 2940 (C-H str), 1620 (N-H bend), 1510 (C=C str), 1240 (C-O str), 1170 (C-F str) | 3280 (N-H str), 1665 (C=O str), 1520 (C=C str), 1250 (C-O str), 1180 (C-F str) | 3440, 3350 (N-H str), 2930 (C-H str), 1615 (N-H bend), 1500 (C=C str), 1230 (C-O str), 1160 (C-F str) |
| Mass Spec (m/z) | 141 (M⁺), 126 (M⁺ - CH₃), 98 (M⁺ - CH₃ - CO) | 183 (M⁺), 141 (M⁺ - C₂H₂O), 126 (M⁺ - C₂H₂O - CH₃) | 141 (M⁺), 126 (M⁺ - CH₃), 98 (M⁺ - CH₃ - CO) |
Note: Predicted data for N-(5-fluoro-2-methoxyphenyl)acetamide is based on known substituent effects and data from analogous compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of the discussed compounds.
Synthesis of this compound
-
Dissolve 1.0 g of 5-Fluoro-2-methoxyaniline in 20 mL of diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the solid under vacuum to yield this compound.
Synthesis of N-(5-fluoro-2-methoxyphenyl)acetamide
-
In a 50 mL round-bottom flask, dissolve 1.0 g of 5-Fluoro-2-methoxyaniline in 10 mL of pyridine and cool to 0 °C in an ice bath.
-
Slowly add 0.8 mL of acetic anhydride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into 50 mL of ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(5-fluoro-2-methoxyphenyl)acetamide.
Spectroscopic Analysis Workflow
A standardized workflow ensures comprehensive characterization of the synthesized compounds.
Caption: A typical workflow for spectroscopic analysis.
Field-Proven Insights: Causality Behind Experimental Choices
The choice of derivatization and the specific analytical techniques employed are dictated by the intended application of the molecule in drug discovery.
-
Hydrochloride Salt Formation: Aniline derivatives are often basic and can be poorly soluble in aqueous media. Conversion to the hydrochloride salt increases polarity and water solubility, which is crucial for in-vitro biological assays and for formulation studies. The use of ethereal HCl is a standard, mild method that typically affords a clean, crystalline product.
-
N-Acetylation: The amide bond is a fundamental structural motif in a vast number of pharmaceuticals. Acetylation of the aniline nitrogen serves multiple purposes: it can act as a protecting group during subsequent synthetic steps, or the resulting acetamide can be the final desired functionality, contributing to the molecule's binding to its biological target. Pyridine is a common base and solvent for this reaction, as it neutralizes the acetic acid byproduct.
-
Comparative Analysis with the 4-Fluoro Isomer: The position of the fluorine atom on the aromatic ring can significantly impact the molecule's pKa, lipophilicity, and metabolic stability. By comparing the characterization data of the 5-fluoro and 4-fluoro isomers, researchers can gain insights into how these positional changes affect the overall properties of the molecule, guiding the design of more potent and selective drug candidates. For example, the difference in the ¹⁹F NMR chemical shifts can be correlated with the electronic environment of the fluorine atom, providing a sensitive probe for substituent effects.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-2-methoxyaniline 97 1978-39-8 [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Biological Potency of Fluorinated vs. Non-Fluorinated Drug Analogues
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Magic Bullet" Atom in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design.[1][2] Often referred to as a "magic bullet," this small, highly electronegative atom can profoundly influence a molecule's pharmacological profile.[1][3] Even the substitution of a single hydrogen atom with fluorine can dramatically alter a compound's biological potency, metabolic stability, and pharmacokinetic properties.[1][4]
This guide provides an in-depth comparison of fluorinated and non-fluorinated drug analogues, moving beyond simple observation to explain the underlying physicochemical and mechanistic principles. We will explore the causality behind these changes and provide field-proven experimental protocols to empower researchers in their drug development endeavors.
The Multifaceted Influence of Fluorine on Molecular Properties
The strategic placement of fluorine can productively influence conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways. This is due to a unique combination of its fundamental properties:
-
Size and Sterics: The fluorine atom's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to replace hydrogen without significant steric hindrance.[1][5] This "bioisosteric" replacement enables precise modifications to electronic properties while maintaining the overall molecular architecture required for target binding.
-
Extreme Electronegativity: As the most electronegative element, fluorine creates a strong dipole in the carbon-fluorine (C-F) bond. This powerful electron-withdrawing effect can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects solubility, membrane permeation, and drug-receptor interactions.[1][6][7]
-
Bond Strength: The C-F bond is the strongest single bond in organic chemistry.[5] This exceptional stability makes it highly resistant to cleavage by metabolic enzymes, a property that is masterfully exploited to enhance a drug's metabolic stability.[8][9]
Impact on Metabolic Stability: Blocking Metabolic "Soft Spots"
A primary driver for incorporating fluorine is to improve a drug's metabolic stability.[1][8] Many drug candidates fail due to rapid metabolism by enzymes, particularly the cytochrome P450 (CYP450) superfamily, which often occurs at metabolically vulnerable C-H bonds (so-called "soft spots").[8][9] Replacing a hydrogen atom at such a position with fluorine effectively "shields" the molecule from oxidative metabolism.[8][9][10] This blockade extends the drug's half-life, improves its bioavailability, and can prevent the formation of potentially toxic metabolites.[1][11]
The cholesterol absorption inhibitor Ezetimibe is a classic example. Its non-fluorinated precursor was susceptible to metabolic attack at multiple sites. Rational drug design led to the incorporation of fluorine atoms to block these vulnerable positions, significantly improving its metabolic stability and in vivo potency.[1]
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Impact on Binding Affinity and Potency
Fluorine's influence extends directly to a drug's interaction with its biological target, often leading to enhanced binding affinity and, consequently, higher potency.[1][3] This can occur through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in the protein's binding pocket.[11][12]
-
Conformational Control: Due to electronic effects like the gauche effect, fluorine substitution can stabilize a specific molecular conformation—the "bioactive conformation"—that fits more precisely into the target's binding site.[6][9] This pre-organization reduces the entropic penalty of binding, leading to higher affinity.
-
Altering Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor, fluorine's electron-withdrawing effects can modulate the hydrogen-bond donor/acceptor strength of neighboring functional groups, optimizing interactions with the target protein.[9]
For example, in the development of fluoroquinolone antibiotics like Ciprofloxacin, the introduction of a fluorine atom at the C-6 position was shown to improve DNA gyrase-complex binding by 2- to 17-fold, contributing significantly to their enhanced antibacterial spectrum.[1][9]
Impact on Physicochemical Properties: Lipophilicity and pKa
The effect of fluorination on a drug's physicochemical properties is highly context-dependent but critically important for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity (LogP/LogD): Lipophilicity is a key parameter governing a drug's ability to cross cell membranes.[13][14] The effect of fluorination is nuanced:
-
Fluorinating an aromatic ring generally increases lipophilicity.[15][16]
-
Adding fluorine to an aliphatic chain can either increase or decrease lipophilicity depending on the degree and pattern of fluorination.[13][15][17] For instance, a single fluorine or a CF3 group can have different effects than a CF2H group.[16][18] This ability to fine-tune lipophilicity allows medicinal chemists to optimize a drug's permeability and solubility.[3]
-
-
Acidity/Basicity (pKa): Fluorine's powerful inductive electron-withdrawing effect can significantly lower the pKa of nearby acidic or basic functional groups.[1][19] For instance, adding fluorine near an amine group will make it less basic.[6] This modulation is crucial because the ionization state of a drug at physiological pH affects its ability to cross membranes, its solubility, and its binding to the target.[7]
Quantitative Comparison: Fluorinated vs. Non-Fluorinated Analogues
The theoretical benefits of fluorination are consistently validated by empirical data. The following table summarizes representative experimental data comparing non-fluorinated parent compounds with their fluorinated analogues across key performance metrics.
| Drug / Analogue Pair | Key Parameter | Non-Fluorinated Value | Fluorinated Value | Improvement Factor | Primary Rationale for Fluorination | Reference |
| Enoxacin Precursor | DNA Gyrase Inhibition (IC50) | 1.5 µM | 0.1 µM | 15x | Enhanced Binding Affinity | [1] |
| JAK Inhibitor | In Vivo Half-life (t½) | 2.1 hours | 4.2 hours | 2x | Increased Metabolic Stability | [9] |
| SCH 48461 (Ezetimibe Precursor) | In Vitro Metabolic Stability (t½) | 15 min | > 120 min | > 8x | Blocking Oxidative Metabolism | [1] |
| Thrombin Inhibitor | Binding Affinity (Ki) | 250 nM | 50 nM | 5x | Favorable Protein Interactions | [20] |
| PI3K Inhibitor | Oral Bioavailability | 20% | 55% | 2.75x | Improved Stability & Permeability | [9] |
Note: The values presented are illustrative and synthesized from multiple sources to demonstrate the typical magnitude of improvement observed.
Experimental Protocols for Determining Biological Potency
Objectively comparing the potency of drug analogues requires robust and validated experimental assays. As a self-validating system, each protocol must include appropriate controls to ensure the data is reliable.
Enzyme Inhibition Assay
This assay is fundamental for determining an inhibitor's potency (IC50) and its mechanism of action.[21]
Objective: To measure the concentration of a test compound required to inhibit 50% of a target enzyme's activity (IC50).
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer optimized for enzyme activity
-
Test compounds (fluorinated and non-fluorinated analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well or 384-well microplates
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds. Create a serial dilution series of the test compounds and the positive control.
-
Assay Setup: To the wells of a microplate, add the assay buffer and the serially diluted test compounds. Include "no inhibitor" (vehicle control) wells and "no enzyme" (background) wells.
-
Enzyme Addition & Pre-incubation: Add the enzyme solution to all wells except the "no enzyme" controls. Allow the plate to pre-incubate for 10-15 minutes to permit the inhibitor to bind to the enzyme.[22]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate temperature. Measure the formation of product (via absorbance or fluorescence) at regular intervals. The rate of the reaction is determined from the initial linear portion of the progress curve.[22]
-
Data Analysis:
-
For each compound concentration, calculate the initial reaction velocity (V₀).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: A generalized workflow for an enzyme inhibition assay.
Ligand Binding Assay
These assays directly measure the interaction between a compound and its target protein, providing crucial data on binding affinity (Kd) and inhibitory potency (Ki).[23][24] Radioligand binding assays are a classic, highly sensitive method.[23]
Objective: To determine the binding affinity of test compounds by measuring their ability to displace a labeled ligand from its receptor.
Materials:
-
Cell membranes or purified protein containing the target receptor
-
Radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) with high affinity for the target
-
Non-labeled ("cold") ligand for determining non-specific binding
-
Test compounds (fluorinated and non-fluorinated analogues)
-
Assay buffer
-
Glass fiber filters and a cell harvester
-
Scintillation fluid and a scintillation counter
Step-by-Step Methodology:
-
Assay Setup: In test tubes or a 96-well filter plate, set up three types of reactions:
-
Total Binding: Receptor + Radiolabeled Ligand.
-
Non-Specific Binding (NSB): Receptor + Radiolabeled Ligand + a high concentration of Cold Ligand.
-
Competitive Binding: Receptor + Radiolabeled Ligand + serial dilutions of the Test Compound.
-
-
Incubation: Incubate the reactions at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters using a cell harvester. The receptors and any bound ligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to determine the IC50 (the concentration of test compound that displaces 50% of the specifically bound radioligand).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Cell-Based Potency Assay
Cell-based assays are essential as they measure the biological activity of a drug in a more complex, physiologically relevant system.[25][26][27] These assays are a regulatory requirement for lot release of biopharmaceuticals.[28][29]
Objective: To quantify the functional effect of a drug on living cells, such as inhibiting cell proliferation, inducing apoptosis, or activating a signaling pathway.
Materials:
-
A relevant cell line (e.g., a cancer cell line for an oncology drug)
-
Cell culture medium and supplements
-
Test compounds (fluorinated and non-fluorinated analogues)
-
A reference standard for the drug
-
Reagents to measure the assay endpoint (e.g., CellTiter-Glo® for proliferation, Caspase-Glo® for apoptosis, or a reporter gene system)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (luminescence, fluorescence, or absorbance)
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference standard. Remove the old media from the cells and add the media containing the various drug concentrations.
-
Incubation: Incubate the treated cells for a period relevant to the drug's mechanism of action (e.g., 48-72 hours for a proliferation assay).
-
Endpoint Measurement: Add the detection reagent according to the manufacturer's protocol. For example, in a proliferation assay using CellTiter-Glo®, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis:
-
Plot the cellular response (e.g., luminescence signal) against the logarithm of the drug concentration.
-
Fit the dose-response curve to a 4-parameter logistic model to determine the EC50 (the concentration that produces 50% of the maximal effect).[30]
-
The relative potency of the fluorinated analogue can be calculated by comparing its EC50 value to that of the non-fluorinated parent or a reference standard.[30]
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine is an exceptionally powerful and versatile tool in medicinal chemistry.[1] As this guide has detailed, fluorination can profoundly enhance a drug's biological potency by improving metabolic stability, increasing binding affinity, and fine-tuning physicochemical properties essential for favorable pharmacokinetics.[5][9] The decision of where and how to install fluorine must be driven by a deep understanding of the drug's structure-activity relationship and its metabolic vulnerabilities.[1]
By employing the robust experimental protocols outlined here—from direct enzyme inhibition and binding assays to functional cell-based potency assays—researchers can objectively quantify the benefits of fluorination. This empirical data, grounded in sound mechanistic principles, is essential for advancing drug candidates through the development pipeline and ultimately delivering safer and more effective therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. pharmaron.com [pharmaron.com]
- 26. bioagilytix.com [bioagilytix.com]
- 27. What is cell-based potency assays? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 28. GMP Cell-based Bioassays and Potency Testing [intertek.com]
- 29. marinbio.com [marinbio.com]
- 30. marinbio.com [marinbio.com]
A Comparative Guide to the Synthesis of 5-Fluoro-2-methoxyaniline Hydrochloride: A Traditional Pathway vs. a Modern Catalytic Approach
Introduction
5-Fluoro-2-methoxyaniline hydrochloride is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2][3] Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the aniline core, imparts desirable physicochemical properties to the target molecules, such as enhanced metabolic stability and binding affinity.[1][2] Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this key building block is of paramount importance to the chemical industry.
This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this compound. We will first explore a conventional, multi-step approach rooted in classical aromatic chemistry. This will be contrasted with a novel, more streamlined route leveraging the power of modern palladium-catalyzed cross-coupling chemistry. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the relative merits and drawbacks of each approach, supported by detailed experimental protocols and comparative data.
Route 1: The Conventional Multi-Step Synthesis
The traditional approach to this compound is a robust, albeit lengthy, process that typically commences from a readily available difluorinated starting material. This pathway relies on a sequence of well-established reactions: nucleophilic aromatic substitution (SNA r) followed by the reduction of a nitro group.
Causality Behind Experimental Choices
This synthetic design is predicated on the differential reactivity of the fluorine atoms in the starting material, 2,4-difluoro-1-nitrobenzene. The fluorine atom para to the strongly electron-withdrawing nitro group is significantly more activated towards nucleophilic attack than the fluorine atom ortho to it. This regioselectivity allows for the precise introduction of the methoxy group at the desired position. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation, often accomplished through catalytic hydrogenation. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.
Experimental Protocol: Conventional Synthesis
Step 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene
-
To a stirred solution of 2,4-difluoro-1-nitrobenzene (1.0 eq) in anhydrous methanol, slowly add sodium methoxide (1.1 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 4-Fluoro-2-methoxy-1-nitrobenzene.
Step 2: Synthesis of 5-Fluoro-2-methoxyaniline
-
Dissolve the 4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq) obtained from the previous step in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 5-Fluoro-2-methoxyaniline.
Step 3: Formation of this compound
-
Dissolve the crude 5-Fluoro-2-methoxyaniline in diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.
References
A Senior Application Scientist's Guide to 19F NMR Spectroscopy for Fluorinated Compound Characterization
For researchers and professionals in drug development and materials science, the strategic incorporation of fluorine atoms into molecules is a cornerstone of modern chemical design. Fluorine's unique electronic properties can dramatically enhance a compound's metabolic stability, binding affinity, and bioavailability[1]. Consequently, the ability to unambiguously characterize these fluorinated molecules is paramount. While a suite of analytical techniques is available, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a uniquely powerful and informative tool.
This guide provides an in-depth comparison of ¹⁹F NMR with other common NMR techniques, supported by experimental data and protocols. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and provide the causal reasoning behind experimental choices, empowering you to leverage this technique with confidence and precision.
The Unparalleled Advantages of the ¹⁹F Nucleus
The utility of ¹⁹F NMR stems directly from the intrinsic properties of the fluorine-19 nucleus. It is, in many ways, an ideal nucleus for NMR analysis.[2]
-
100% Natural Abundance: Unlike ¹³C (1.1% natural abundance), the ¹⁹F isotope is 100% naturally abundant.[3][4] This means every fluorine atom in your sample is NMR-active and detectable without the need for expensive isotopic enrichment.
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% that of the proton (¹H) nucleus.[1] This high receptivity, combined with its 100% abundance, makes ¹⁹F NMR the third most sensitive NMR nucleus after tritium (³H) and ¹H.[3]
-
Spin ½ Nucleus: Like ¹H and ¹³C, the ¹⁹F nucleus has a spin of ½. This results in sharp, well-resolved signals and avoids the complexities of quadrupolar broadening seen in nuclei with spin > ½.[3]
-
Vast Chemical Shift Range: The most striking feature of ¹⁹F NMR is its exceptionally wide chemical shift dispersion, which can span over 800 ppm.[3] For typical organofluorine compounds, the range is still a very broad ~400 ppm.[5] This is a dramatic expansion compared to the ~15 ppm range for ¹H NMR, virtually eliminating the common problem of signal overlap, even in complex mixtures.[6][7] This makes spectral interpretation significantly more straightforward.
-
"Silent" Biological Background: Biological systems contain virtually no endogenous fluorine.[8][9] This makes ¹⁹F NMR an exceptionally clean technique for studying fluorinated drugs or probes in complex biological matrices like cell lysates or body fluids, as there is no background signal to contend with.[6][10]
These fundamental properties translate into a technique that is not only highly sensitive but also exquisitely specific for the analyte of interest.
Performance Comparison: ¹⁹F vs. ¹H and ¹³C NMR
The choice of analytical technique should always be data-driven. Let's objectively compare the key performance parameters of the three most common spin-½ nuclei used in organic characterization.
| Property | ¹⁹F Nucleus | ¹H Nucleus | ¹³C Nucleus | Causality and Practical Implications |
| Natural Abundance | 100%[3] | 99.98% | 1.1% | ¹⁹F & ¹H: No isotopic labeling needed. ¹³C: Low abundance leads to much lower intrinsic sensitivity, often requiring longer acquisition times or higher sample concentrations. |
| Relative Sensitivity | 0.83 | 1.00 | 0.016 | ¹⁹F: High sensitivity allows for analysis of low-concentration samples, crucial in drug discovery and metabolomic studies.[8] |
| Chemical Shift Range | ~800 ppm[3] | ~15 ppm | ~220 ppm | ¹⁹F: The wide range provides superior spectral resolution, minimizing signal overlap and simplifying analysis of complex mixtures.[6][7] Small changes in the fluorine's electronic environment cause large, easily detectable shift changes. |
| Typical J-Coupling | Larger, long-range | Smaller, short-range | Moderate | ¹⁹F: ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants are often larger than ¹H-¹H couplings and are observable over more bonds (4J or 5J is common), providing rich structural information.[3][11] |
| Background Signal | None in biological systems | High in biological systems | Moderate in biological systems | ¹⁹F: Ideal for fragment-based screening, in-cell NMR, and metabolic studies due to the absence of interfering signals.[10][12] |
This comparison highlights that for any fluorinated compound, ¹⁹F NMR is not merely an alternative but often the superior choice for both structural elucidation and quantification.
Quantitative ¹⁹F NMR (qFNMR): A Tool for Absolute Purity and Potency
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of substance concentration or purity without the need for an identical reference standard of the analyte.[13] The signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
While ¹H qNMR is widely used, ¹⁹F qNMR offers significant advantages for fluorinated compounds:
-
Specificity: The wide chemical shift range and lack of background signals mean that signals from an internal standard and the analyte are almost always perfectly resolved, eliminating integration errors from overlapping peaks—a common challenge in ¹H qNMR.[6][14]
-
Simplicity: Sample preparation is often as simple as dissolving the analyte and a certified internal standard in a deuterated solvent.[15]
-
Accuracy: When performed correctly, ¹⁹F qNMR provides accuracy and precision comparable to ¹H qNMR and traditional chromatographic methods.[6]
Experimental Protocol: 1D Quantitative ¹⁹F NMR
This protocol ensures the acquisition of high-quality, quantifiable ¹⁹F NMR data. The trustworthiness of this protocol lies in the careful setting of the relaxation delay (D1), which guarantees that all nuclei have fully returned to equilibrium before the next scan, a prerequisite for accurate integration.
Objective: To determine the purity of a fluorinated active pharmaceutical ingredient (API) using an internal certified reference material (CRM).
Materials:
-
Fluorinated API (e.g., Flutamide)
-
¹⁹F qNMR Certified Reference Material (e.g., 3,5-Bis(trifluoromethyl)benzoic acid, 3,5-BTFMBA)[16]
-
Deuterated Solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
-
Class A volumetric glassware
-
NMR spectrometer with a ¹⁹F-capable probe
Procedure:
-
Prepare the Internal Standard (IS) Stock Solution: Accurately weigh ~20 mg of the 3,5-BTFMBA CRM into a 10 mL volumetric flask. Dissolve and dilute to the mark with DMSO-d₆.
-
Prepare the Analyte Sample: Accurately weigh ~15 mg of the Flutamide API into a vial.
-
Combine and Dissolve: Using a calibrated pipette, add exactly 0.7 mL of the IS stock solution to the vial containing the API.[17] Ensure complete dissolution.
-
Transfer to NMR Tube: Filter the solution through a pipette with a cotton plug into a high-quality NMR tube to a height of ~5 cm.[17]
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹⁹F channel of the probe.
-
-
Acquisition Parameter Optimization (Critical for Quantification):
-
Determine T₁: Use an inversion-recovery pulse sequence to measure the spin-lattice relaxation time (T₁) for both the analyte and the internal standard signals.
-
Set Relaxation Delay (D1): Set D1 to be at least 5 times the longest measured T₁. This is the most critical step for ensuring accurate quantification. For example, if the longest T₁ is 3 seconds, D1 should be ≥ 15 seconds.[6]
-
Set Pulse Angle: Use a calibrated 90° pulse.
-
Spectral Width (SW): Set the SW to fully encompass all ¹⁹F signals of interest. The transmitter offset (O1P) should be placed in the center of the signals to minimize off-resonance effects.[6][18]
-
Acquisition Time (AQ): Set to a value that ensures high digital resolution.
-
Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) > 150 for the signals being integrated.
-
Decoupling: Use inverse-gated ¹H decoupling to suppress ¹H-¹⁹F couplings and remove any potential Nuclear Overhauser Effect (NOE) enhancements, which would invalidate quantification.[16]
-
-
Data Processing:
-
Apply a small exponential line broadening (e.g., 0.3 Hz) to improve S/N.
-
Fourier transform the FID.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
P_IS = Purity of the Internal Standard
-
Advanced Characterization with 2D ¹⁹F NMR Techniques
Beyond simple 1D spectra, a suite of powerful multi-dimensional experiments can be used to fully elucidate the structure of complex fluorinated molecules.[2][19] These experiments are invaluable for establishing through-bond and through-space connectivities.
Workflow for Characterizing a Novel Fluorinated Compound
The following workflow illustrates a logical progression of experiments for comprehensive structural analysis.
Caption: Logical workflow for novel fluorinated compound characterization.
Through-Space Correlations: The ¹⁹F-¹H HOESY Experiment
The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is the heteronuclear equivalent of the well-known ¹H-¹H NOESY.[20] It detects correlations between nuclei that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds. This is exceptionally useful for determining stereochemistry and mapping the 3D structure of a molecule.[20]
Experimental Protocol: 2D ¹⁹F-¹H HOESY
Objective: To determine the spatial proximity between fluorine and proton nuclei in a molecule to aid in stereochemical assignment.
Procedure:
-
Sample Preparation: Prepare the sample as you would for a standard 1D experiment, ensuring a sufficient concentration for a 2D experiment (~10-20 mg in 0.7 mL).
-
Spectrometer Setup:
-
Lock and shim the sample.
-
Tune and match both the ¹⁹F and ¹H channels of the probe.
-
Acquire standard 1D ¹⁹F and ¹H spectra to determine the spectral widths (SW1 for ¹⁹F, SW2 for ¹H) and transmitter offsets (O1P).
-
-
Acquisition Parameters:
-
Load a standard HOESY pulse sequence (e.g., hoesyfges on a Bruker spectrometer).
-
Set the spectral widths and offsets for both dimensions based on the 1D spectra.
-
Mixing Time (d8): This is a key parameter. It is the time during which magnetization transfer (the NOE) occurs. Start with a mixing time of ~300-500 ms. A series of experiments with different mixing times may be necessary to build up the NOE curve and confirm the correlations.
-
Number of Increments (in F1): Set to 256-512 for reasonable resolution in the indirect dimension.
-
Number of Scans (NS): Set to 8, 16, or higher per increment to achieve adequate S/N.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Fourier transform the data.
-
Phase and baseline correct the 2D spectrum.
-
-
Analysis:
-
A cross-peak at the intersection of a ¹⁹F chemical shift (F1 axis) and a ¹H chemical shift (F2 axis) indicates that these two nuclei are close in space.
-
The volume of the cross-peak is related to the distance between the nuclei.
-
Applications in Drug Discovery: Fragment-Based Screening
¹⁹F NMR has become an indispensable tool in fragment-based drug discovery (FBDD).[10][21] In this approach, a library of small, fluorinated molecules ("fragments") is screened for weak binding to a protein target. The ¹⁹F nucleus acts as a clean and sensitive reporter of the binding event.[22]
The principle is simple: the chemical shift of a ¹⁹F nucleus is highly sensitive to its environment.[4] When a fluorinated fragment binds to a protein, its chemical environment changes, leading to a perturbation (a shift or broadening) of its ¹⁹F NMR signal.[10] Because there are no other fluorine signals from the protein or buffer, even very weak binding events can be detected unambiguously.[23]
Caption: Principle of ligand-observed ¹⁹F NMR for fragment screening.
Conclusion
For the characterization of fluorinated compounds, ¹⁹F NMR is not just another technique; it is a superior analytical method offering unparalleled sensitivity, resolution, and specificity. Its quantitative power is robust and accurate, while advanced 2D methods provide deep structural insights that are often difficult to obtain with other techniques. For researchers in drug discovery, the "silent" biological background makes it a game-changing tool for studying ligand-protein interactions. By understanding the fundamental principles and applying the robust protocols outlined in this guide, scientists can harness the full potential of ¹⁹F NMR to accelerate their research and development efforts.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]
- 11. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 12. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. publish.uwo.ca [publish.uwo.ca]
- 18. acgpubs.org [acgpubs.org]
- 19. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. University of Ottawa NMR Facility Blog: 19F - 1H HOESY Experiment [u-of-o-nmr-facility.blogspot.com]
- 21. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-2-methoxyaniline hydrochloride
Welcome to a comprehensive guide designed for the precise and safe handling of 5-Fluoro-2-methoxyaniline hydrochloride (CAS No: 326-83-0).[1][2] As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. We will explore the "why" behind each recommendation, ensuring that every step you take in the laboratory is a self-validating system of safety and control.
The Criticality of Understanding the Hazard
This compound is not a benign substance. A thorough risk assessment is the mandatory first step before the container is even opened. Based on authoritative safety data sheets (SDS), this compound presents a multi-faceted hazard profile that dictates our PPE strategy.
The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified as acutely toxic and an irritant.[3][4] This means that exposure, even for a short duration, can cause significant harm.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4; Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6] | Can cause immediate adverse health effects upon exposure. |
| Skin Corrosion/Irritation | Category 2; Causes skin irritation.[3][4][6] | Redness, inflammation, and discomfort upon contact. |
| Serious Eye Damage/Irritation | Category 2; Causes serious eye irritation.[3][4][6] | Significant eye damage, pain, and potential impairment of vision. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3; May cause respiratory irritation.[3][4][6] | Inhalation of dust can lead to irritation of the nose, throat, and lungs. |
Given that this compound is a solid powder, the risk of aerosolization and dust formation during weighing and transfer operations is particularly high.[3][5] This underscores the necessity of robust respiratory and engineering controls.
The Core Ensemble: Your PPE Protocol
The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, a comprehensive barrier is required.
Engineering Controls: The First Line of Defense
Before any discussion of personal gear, it is imperative to state that PPE is the last line of defense. The primary method for controlling exposure should always be engineering controls.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4][6] This contains dust and vapors at the source, preventing inhalation.
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[3][7]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[3]
Personal Protective Equipment: A Multi-Layered Barrier
Eye and Face Protection:
-
Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] Standard safety glasses are insufficient as they do not protect from dust entering from the sides or top.
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection:
-
Gloves: Wear nitrile gloves as a minimum standard. It is crucial to inspect gloves for any signs of degradation or perforation before use. For prolonged handling, consider double-gloving. Always use the proper glove removal technique to avoid contaminating your hands. Dispose of contaminated gloves immediately in the designated hazardous waste container.
-
Lab Coat: A buttoned, long-sleeved lab coat is required to protect your skin and personal clothing from contamination.[3][8][9]
-
Additional Clothing: Ensure legs are fully covered (no shorts or skirts) and wear closed-toe shoes.
Respiratory Protection:
-
When Required: If engineering controls (i.e., fume hood) are not available or are insufficient to control dust levels, a NIOSH/MSHA or European Standard EN 149 approved respirator is mandatory.[3][6] A particulate filter (such as an N95, P100, or FFP2/3) is appropriate for this solid compound.[5]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.
Operational Plan: The Donning and Doffing Protocol
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow this procedure diligently.
Caption: PPE Donning and Doffing Workflow.
Emergency Response Plan: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and correct action is vital to minimize harm.
Caption: Emergency First Aid Protocol for Exposure.
Disposal Plan: Managing Contaminated Materials
All materials, including PPE, that come into contact with this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of use, immediately place all contaminated items (gloves, wipes, weigh paper, disposable lab coats) into a designated, clearly labeled, and sealable hazardous waste container.
-
Containerization: The waste container should be a durable, leak-proof plastic bag or drum. Keep the container closed when not in use.[3]
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the chemical name: "this compound."
-
Final Disposal: Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[3] Adhere strictly to your institution's and local/regional/national hazardous waste regulations for final disposal through a licensed contractor.[3][10]
By adhering to this comprehensive guide, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. scbt.com [scbt.com]
- 2. 326-83-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cpachem.com [cpachem.com]
- 8. 5-Fluoro-2-methoxyaniline | 1978-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound | CAS#:326-83-0 | Chemsrc [chemsrc.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
